Tris(2-aminoethyl)amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N',N'-bis(2-aminoethyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N4/c7-1-4-10(5-2-8)6-3-9/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYLVOKEDDQJDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCN)CCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063296 | |
| Record name | 1,2-Ethanediamine, N,N-bis(2-aminoethyl)- | |
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Molecular Weight |
146.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark yellow liquid; Hygroscopic; [Sigma-Aldrich MSDS] | |
| Record name | Tris(2-aminoethyl)amine | |
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Vapor Pressure |
0.02 [mmHg] | |
| Record name | Tris(2-aminoethyl)amine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18427 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
4097-89-6, 14350-52-8 | |
| Record name | Tris(2-aminoethyl)amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4097-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tris(2-aminoethyl)amine | |
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| Record name | N(1),N(1)-Bis(2-aminoethyl)-1,2-ethanediamine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1,N1-bis(2-aminoethyl)- | |
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| Record name | 1,2-Ethanediamine, N,N-bis(2-aminoethyl)- | |
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| Record name | N,N-bis(2-aminoethyl)ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.689 | |
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| Record name | NITRILOTRIETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GY3QSG6H5 | |
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Foundational & Exploratory
An In-depth Technical Guide to Tris(2-aminoethyl)amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of Tris(2-aminoethyl)amine (tren), a versatile tripodal tetradentate ligand. It details experimental protocols for its synthesis and characterization and explores its applications, particularly in coordination chemistry and as a scaffold in drug development.
Core Chemical and Physical Properties
This compound, systematically named N¹,N¹-Bis(2-aminoethyl)ethane-1,2-diamine, is a colorless to light yellow liquid at room temperature.[1] Its structure, featuring a central tertiary amine and three primary amine "arms," makes it a potent chelating agent for various transition metals.[2][3] This property is central to its wide range of applications.
Tabulated Physical and Chemical Data
The following tables summarize the key quantitative properties of this compound.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₈N₄ | [3] |
| Molecular Weight | 146.23 g/mol | |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 0.976 g/mL at 20 °C | |
| Melting Point | -16 °C | |
| Boiling Point | 114 °C at 15 mmHg | |
| Refractive Index (n²⁰/D) | 1.497 | |
| Vapor Pressure | 0.02 mmHg at 20 °C | |
| Vapor Density | 5 (vs air) |
Table 2: Solubility and Acidity
| Property | Value | Reference(s) |
| Solubility in Water | Miscible | |
| Solubility in Chloroform (B151607) | Sparingly soluble | |
| Solubility in DMSO | Slightly soluble | |
| pKa (predicted) | 10.00 ± 0.10 |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process starting from triethanolamine (B1662121). The general workflow is depicted below.
Detailed Experimental Protocol for Synthesis
This protocol is adapted from a patented synthesis process.[4][5][6]
Step 1: Synthesis of Tris(2-chloroethyl)amine hydrochloride
-
In a 500 mL three-necked flask equipped with a stirrer and a dropping funnel, combine 14.9 g of triethanolamine and 29.8 g of dimethylformamide (DMF).[4]
-
Slowly add 50 g of thionyl chloride dropwise to the mixture while stirring. The dropping rate should be controlled to approximately one drop per second.[4]
-
Initially, a white solid may form accompanied by gas evolution, which will dissolve upon complete addition of thionyl chloride.[4]
-
After the addition is complete, continue stirring and heat the reaction mixture to 70°C for 6-8 hours under reflux.[4]
-
After the reaction, remove the excess thionyl chloride and solvent by rotary evaporation under reduced pressure to obtain the crude Tris(2-chloroethyl)amine hydrochloride.[4]
Step 2: Synthesis of this compound
-
Transfer the crude Tris(2-chloroethyl)amine hydrochloride to a 1000 mL three-necked flask.
-
Add 100 g of ethanol to dissolve the solid, followed by the addition of 130 g of aqueous ammonia.[6]
-
Heat the mixture to 70°C and maintain it under reflux with stirring for 7 hours. The solution will gradually turn from colorless to dark brown.[6]
-
After the reaction is complete, remove the solvent and excess ammonia by rotary evaporation to yield a dark brown viscous material.[6]
-
Dissolve the residue in 100 mL of absolute ethanol and cool the solution to precipitate ammonium (B1175870) chloride.
-
Filter the mixture to remove the ammonium chloride solid and collect the filtrate.
-
Adjust the pH of the filtrate to approximately 10 by adding a sufficient amount of sodium hydroxide.[6]
-
Purify the resulting this compound by vacuum distillation, collecting the fraction at 140-150°C under 5 kPa pressure.[6]
Spectroscopic Characterization
Standard spectroscopic techniques are employed to confirm the structure and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 10 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.[7] For air- or moisture-sensitive samples, preparation should be conducted under an inert atmosphere (e.g., in a glovebox), and the solvent should be appropriately dried.[8]
-
Instrument Parameters: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.[7]
-
Data Acquisition: Utilize a standard single-pulse experiment. Key acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Interpretation: The resulting spectrum should be referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm). The spectrum is expected to show two triplets corresponding to the two inequivalent methylene (B1212753) groups of the ethyl chains.
Fourier-Transform Infrared (FT-IR) Spectroscopy
3.2.1. Experimental Protocol for FT-IR
-
Sample Preparation (KBr Pellet Method): Mix approximately 1 mg of the liquid this compound with 200 mg of dry potassium bromide (KBr) powder.[2] Grind the mixture thoroughly to ensure a homogenous sample. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrument Parameters: Record the FT-IR spectrum using a suitable spectrometer over a range of 4000-400 cm⁻¹.
-
Data Acquisition: Acquire the spectrum with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.[2]
-
Spectral Interpretation: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the alkyl chains (around 2850-2960 cm⁻¹), N-H bending (around 1600 cm⁻¹), and C-N stretching vibrations.
Applications in Drug Development
The unique structural and chemical properties of this compound make it a valuable molecule in drug development, particularly as a scaffold for creating complex molecules and as a drug carrier.
This compound as a Drug Carrier Scaffold
This compound can be utilized to form stable complexes with metal ions, which can then act as carriers for drug molecules. An example is its use in forming a zinc complex to carry the antiviral drug favipiravir.[9]
This workflow illustrates the formation of a cationic complex between this compound and a zinc ion. This complex then binds to the anionic form of the drug favipiravir. The drug can subsequently be released at a target site with a lower pH through protonation.[9]
This compound in Peptide Synthesis
The tripodal nature of this compound makes it an effective scaffold for the assembly of triple-helical collagen mimetic structures.[10] The flexible nature of the "tren" scaffold allows the three attached peptide chains to arrange themselves into a stable triple helix.[10] This has significant implications for the development of novel biomaterials and therapeutic agents. The general process involves attaching peptide chains to the primary amine groups of the this compound core.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also toxic if swallowed or in contact with skin and can be harmful if inhaled. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a tightly closed container in a well-ventilated area, away from strong acids and oxidizing agents. This compound is hygroscopic and can absorb carbon dioxide from the air; therefore, storage under an inert atmosphere is recommended to maintain its purity.
References
- 1. bicycletherapeutics.com [bicycletherapeutics.com]
- 2. This compound/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN109438252B - Synthesis process of tri (2-aminoethyl) amine - Google Patents [patents.google.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. organomation.com [organomation.com]
- 9. A this compound-based zinc complex as a highly water-soluble drug carrier for the anti-COVID-19 drug favipiravir: a joint experimental and theoretical study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. TREN (this compound): an effective scaffold for the assembly of triple helical collagen mimetic structures - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Symmetry of Tris(2-aminoethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-aminoethyl)amine, commonly known as tren, is a tripodal, tetradentate chelating agent with the formula N(CH₂CH₂NH₂)₃.[1] Its unique three-fold symmetry and strong chelating properties make it a versatile ligand in coordination chemistry, with applications ranging from the stabilization of unusual metal complexes to its use as a scaffold in the design of more complex molecules.[1][2] This technical guide provides a comprehensive overview of the molecular structure and symmetry of this compound, including quantitative structural data, a discussion of its symmetry properties, and detailed experimental protocols for its synthesis and structural determination.
Molecular Structure
A representative crystal structure of a closely related derivative, carbonato[this compound]cobalt(III) chloride dihydrate, provides insight into the bond lengths and angles of the tren ligand backbone.[3]
Data Presentation
The following tables summarize key structural parameters of the this compound (tren) ligand as found in the crystal structure of [Co(tren)CO₃]Cl·2H₂O.[3]
Table 1: Bond Lengths [3]
| Bond | Length (Å) |
| Co-N(tertiary) | 1.955(3) |
| Co-N(primary, trans to O) | 1.968(3) |
| Co-N(primary, trans to N) | 1.961(3) |
| N(tertiary)-C | 1.485(5) |
| C-C | 1.508(6) |
| C-N(primary) | 1.482(5) |
Table 2: Bond Angles [3]
| Angle | Angle (°) |
| N(tertiary)-Co-N(primary) | 86.6(1) |
| N(primary)-Co-N(primary) | 86.8(1) |
| Co-N(tertiary)-C | 108.9(2) |
| N(tertiary)-C-C | 108.3(3) |
| C-C-N(primary) | 108.5(3) |
| C-N(primary)-Co | 109.1(2) |
Symmetry
The idealized symmetry of the free this compound molecule is C₃. This point group is characterized by a principal three-fold rotation axis (C₃) that passes through the central nitrogen atom and is perpendicular to the plane defined by the three ethyl groups in a staggered conformation. The molecule lacks a horizontal mirror plane (σₕ), inversion center (i), and improper rotation axes (Sₙ) other than S₃ which is coincident with C₃, but since it has no σh, it cannot be D3h. The presence of the C₃ axis is a dominant feature of its coordination chemistry, often leading to the formation of complexes with C₃ or C₃ᵥ symmetry.[1] For instance, in trigonal bipyramidal and octahedral complexes of the formulae M(tren)X and M(tren)X₂, the symmetry is C₃ᵥ and Cₛ, respectively.[1]
The point group of this compound can be determined through the following logical workflow:
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of triethanolamine (B1662121) with thionyl chloride to form an intermediate, followed by amination.[4][5]
Step 1: Synthesis of Tris(2-chloroethyl)amine Hydrochloride [4][5]
-
In a three-necked flask equipped with a stirrer and a dropping funnel, combine 14.9 g of triethanolamine and 29.8 g of dimethylformamide (DMF).
-
Slowly add 50 g of thionyl chloride dropwise to the stirred solution. The rate of addition should be controlled to approximately one drop per second. The reaction is exothermic and will generate gas.
-
After the addition is complete, continue stirring the reaction mixture for 7 hours.
-
Heat the mixture to 70°C and maintain it under reflux for 6-8 hours to yield tris(2-chloroethyl)amine hydrochloride.
-
Remove the excess thionyl chloride and DMF by rotary evaporation under reduced pressure to obtain the concentrated tris(2-chloroethyl)amine hydrochloride.
Step 2: Synthesis of this compound [4][5]
-
Transfer the concentrated tris(2-chloroethyl)amine hydrochloride to a three-necked flask.
-
Add 100 g of ethanol (B145695) to dissolve the concentrate, followed by the addition of 130 g of aqueous ammonia (B1221849).
-
Heat the stirred solution to 70°C in an oil bath and maintain it at reflux for 7 hours. The color of the reaction mixture will gradually change from colorless to dark brown.
-
After the reaction is complete, remove the solvent and residual ammonia by rotary evaporation to obtain a dark brown viscous material.
-
Dissolve the residue in 100 ml of absolute ethanol and cool the solution to precipitate ammonium (B1175870) chloride.
-
Filter the mixture to remove the ammonium chloride solid and collect the filtrate.
-
Adjust the pH of the filtrate to approximately 10 by adding a suitable amount of sodium hydroxide.
-
Purify the resulting this compound by distillation under reduced pressure, collecting the fraction at 140-150 °C (at 5 kPa).[4]
The overall synthesis workflow can be visualized as follows:
References
An In-depth Technical Guide to the Synthesis of Tris(2-aminoethyl)amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-aminoethyl)amine, commonly referred to as tren, is a tripodal tetramine (B166960) that serves as a versatile chelating agent and a fundamental building block in organic synthesis. Its unique branched structure, featuring a central tertiary amine and three primary amine arms, makes it an important ligand in coordination chemistry and a precursor for the development of more complex molecules, including pharmaceuticals and materials. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in their synthetic endeavors.
I. Synthesis Pathway from Triethanolamine (B1662121)
One of the most established and industrially relevant methods for synthesizing this compound begins with the readily available starting material, triethanolamine. This pathway involves a two-step process: the chlorination of triethanolamine to form the intermediate tris(2-chloroethyl)amine hydrochloride, followed by amination to yield the final product.
Overall Reaction Scheme:
Caption: Overall synthesis of this compound from triethanolamine.
Step 1: Synthesis of Tris(2-chloroethyl)amine Hydrochloride
The initial step involves the conversion of the hydroxyl groups of triethanolamine to chlorides using a chlorinating agent, most commonly thionyl chloride (SOCl₂).
Experimental Protocol:
A detailed experimental protocol for this chlorination step is as follows:
-
To a 1-liter flask equipped with a reflux condenser, add 29.8 g (0.20 mole) of triethanolamine and 300 mL of dichloroethane.[1]
-
While stirring, slowly add 51.0 mL of thionyl chloride to the mixture.[1]
-
Heat the mixture to reflux and maintain this temperature for 4 hours.[1]
-
After the reflux period, quench the reaction by the addition of 20 mL of methanol.[1]
-
Remove the solvent by rotary evaporation to obtain a white crystalline mass of tris(2-chloroethyl)amine hydrochloride.[1] The yield for this step is reported to be quantitative.[1]
An alternative procedure utilizes dimethylformamide (DMF) as a catalyst.[2][3] In this variation, triethanolamine and DMF are mixed, and thionyl chloride is added dropwise.[2] The reaction is then heated to 70°C for 6-8 hours.[2]
Step 2: Amination of Tris(2-chloroethyl)amine Hydrochloride
The chlorinated intermediate is then reacted with ammonia to substitute the chloride ions with amino groups, forming this compound.
Experimental Protocol:
A representative procedure for the amination is as follows:
-
In a 250 mL three-necked flask, add 130 g of aqueous ammonia.[4]
-
Dissolve 48.2 g of tris(2-chloroethyl)amine hydrochloride in 100 g of ethanol (B145695).[4]
-
Add the ethanolic solution of the hydrochloride to the aqueous ammonia with stirring.
-
Heat the mixture in an oil bath to 70°C and maintain a reflux for 7 hours.[4] The color of the reaction mixture will gradually change from colorless to dark brown.[4]
-
After the reaction is complete, remove the solvent and excess ammonia by rotary evaporation to yield a dark brown viscous material.[4]
-
Dissolve the residue in 100 mL of absolute ethanol and cool the solution to precipitate ammonium (B1175870) chloride.
-
Filter the mixture to remove the ammonium chloride solid and collect the filtrate.
-
Adjust the pH of the filtrate to approximately 10 with sodium hydroxide.[4]
-
The final product, this compound, is isolated by reduced pressure distillation, collecting the fraction at 140-150°C at 5 kPa.[4]
Quantitative Data for the Triethanolamine Pathway
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Chlorination | Triethanolamine | Thionyl chloride | Dichloroethane | Reflux | 4 | Quantitative[1] |
| 1. Chlorination (with catalyst) | Triethanolamine | Thionyl chloride, DMF | - | 70 | 6-8 | - |
| 2. Amination | Tris(2-chloroethyl)amine HCl | Aqueous Ammonia | Ethanol | 70 | 7 | 92.3[4] |
| Overall (Example 1) | Triethanolamine | SOCl₂, DMF, NH₃, NaOH | Ethanol | 70 | 7 (amination) | 81.51[3] |
| Overall (Example 2) | Triethanolamine | SOCl₂, DMF, NH₃, NaOH | Ethanol | 70 | 7 (amination) | 74.3[3] |
II. Synthesis Pathway via Hydrogenation of Nitrilotriacetonitrile (B1593920)
An alternative industrial route to this compound involves the catalytic hydrogenation of nitrilotriacetonitrile (NTAN). This method directly converts the nitrile groups to primary amines.
Overall Reaction Scheme:
Caption: Synthesis of this compound by hydrogenation of NTAN.
Experimental Protocol:
This process is typically carried out as a batchwise hydrogenation in a fed-batch reactor to control the reaction and maximize the yield of the desired non-cyclic product.[5]
-
Prepare a feedstock solution of nitrilotriacetonitrile in a suitable solvent such as dimethylformamide (DMF).
-
Charge a fed-batch reactor with a Raney cobalt catalyst under an inert atmosphere.[5]
-
Pressurize the reactor with hydrogen.
-
Gradually introduce the NTAN feedstock solution into the reactor over the entire course of the reaction. The rate of addition should not exceed the rate of hydrogenation to maintain a low concentration of the nitrile in the reactor.[5]
-
The reaction can be optionally conducted in the presence of anhydrous ammonia to improve selectivity.[5]
-
Upon completion of the reaction, the catalyst is filtered off, and the this compound is isolated from the filtrate.
Quantitative Data for the NTAN Hydrogenation Pathway
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure (psig) | Yield (%) |
| Nitrilotriacetonitrile | Raney Cobalt | DMF | 120 | 1500 | 79.6[5] |
| Nitrilotriacetonitrile | Cr-promoted Raney Co | DMF | 120 | 1500 | 76.2[5] |
III. Other Potential Synthesis Pathways
While the routes from triethanolamine and nitrilotriacetonitrile are well-documented, other potential synthetic strategies exist, though detailed experimental protocols for the specific synthesis of this compound are less commonly reported.
-
From Aziridine: The ring-opening polymerization of aziridines is a known method for producing polyamines.[8] This approach can lead to both linear and branched structures. While it is conceivable to produce this compound through a controlled reaction of aziridine, specific and reliable protocols for this particular synthesis are not well-established in the reviewed literature.
IV. Experimental Workflows
Workflow for Synthesis from Triethanolamine
Caption: Experimental workflow for the synthesis of tren from triethanolamine.
Workflow for Synthesis from Nitrilotriacetonitrile
Caption: Experimental workflow for the synthesis of tren from NTAN.
V. Conclusion
The synthesis of this compound can be effectively achieved through several pathways, with the routes starting from triethanolamine and nitrilotriacetonitrile being the most well-documented and industrially viable. The choice of synthesis will depend on factors such as the availability of starting materials, required scale, and desired purity. This guide provides the necessary detailed protocols and quantitative data to enable researchers to select and implement the most suitable method for their specific needs. Further research into optimizing these processes and exploring alternative green synthetic routes will continue to be of interest to the scientific community.
References
- 1. TRIS(2-CHLOROETHYL)AMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. eureka.patsnap.com [eureka.patsnap.com]
- 3. CN109438252B - Synthesis process of tri (2-aminoethyl) amine - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CA2009364C - Preparation of this compound - Google Patents [patents.google.com]
- 6. US4404405A - Process for the preparation of polyethylene polyamines - Google Patents [patents.google.com]
- 7. US4400539A - Process for the manufacture of ethylenediamine - Google Patents [patents.google.com]
- 8. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization – ScienceOpen [scienceopen.com]
Tris(2-aminoethyl)amine (CAS 4097-89-6): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(2-aminoethyl)amine, commonly referred to as TREN, is a tripodal tetradentate chelating ligand with the CAS number 4097-89-6. Its unique structure, featuring a central tertiary amine and three primary amine arms, makes it a versatile building block in coordination chemistry, materials science, and catalysis. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and logical workflows for its use in research and development.
Physicochemical and Safety Data
This compound is a colorless to light yellow liquid that is soluble in water.[1] It is a highly basic compound and is known to be hygroscopic and air-sensitive, readily absorbing carbon dioxide from the atmosphere.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C6H18N4 | [4] |
| Molecular Weight | 146.23 g/mol | [4][5] |
| Appearance | Clear, colorless to dark yellow liquid | [5][6] |
| Boiling Point | 114 °C at 15 mmHg (20 hPa) | [2][6] |
| Melting Point | -16 °C | [6] |
| Density | 0.976 g/mL at 20 °C | [2][7] |
| Vapor Pressure | 0.02 - 0.03 hPa at 20 °C | [2][6] |
| Refractive Index (n20/D) | 1.497 | [2][7] |
| Flash Point | 113 °C (closed cup) | [6][7] |
| Water Solubility | Soluble | [1][2] |
| pH | 11.8 | [6] |
Table 2: Safety and Toxicological Data
| Hazard Statement | GHS Classification | Precautionary Statement Examples | Reference(s) |
| Toxic if swallowed | Acute Toxicity, Oral (Category 3) | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [7][8] |
| Fatal in contact with skin | Acute Toxicity, Dermal (Category 2) | P262: Do not get in eyes, on skin, or on clothing. | [7][8] |
| Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Category 1) | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [7][8] |
| Causes damage to organs | Specific Target Organ Toxicity, Single Exposure (Category 1) | P260: Do not breathe dust/fume/gas/mist/vapours/spray. | [8] |
Synthesis of this compound
A common synthetic route to this compound involves the reaction of triethanolamine (B1662121) with thionyl chloride, followed by amination.
Experimental Protocol: Synthesis from Triethanolamine
This protocol is adapted from patent literature and provides a general methodology.[9][10]
Step 1: Synthesis of Tris(2-chloroethyl)amine hydrochloride
-
In a three-necked flask equipped with a stirrer and a dropping funnel, add 14.9 g of triethanolamine and 14.9 g of dimethylformamide (DMF).
-
Stir the mixture and slowly add 50 g of thionyl chloride dropwise. An initial formation of a white solid accompanied by gas evolution may be observed, which later dissolves.
-
After the addition is complete, heat the reaction mixture to 70°C and maintain it under reflux for 6-8 hours.
-
After the reaction, remove the excess thionyl chloride under reduced pressure to obtain a concentrate of Tris(2-chloroethyl)amine hydrochloride.
Step 2: Amination to this compound
-
In a separate three-necked flask, add the concentrated Tris(2-chloroethyl)amine hydrochloride from the previous step to 35 g of aqueous ammonia (B1221849) and 100 g of ethanol (B145695) to dissolve the solid.
-
Heat the mixture to 70°C and reflux for 7 hours. The solution will gradually turn from colorless to dark brown.
-
After cooling, remove the solvent and excess ammonia by rotary evaporation to yield a dark brown viscous material.
-
Dissolve the residue in absolute ethanol and cool to precipitate ammonium (B1175870) chloride.
-
Filter the mixture and collect the filtrate.
-
Adjust the pH of the filtrate to approximately 10 with sodium hydroxide.
-
Purify the product by vacuum distillation, collecting the fraction at 140-150°C at 5 kPa to obtain this compound.
References
- 1. CA2009364C - Preparation of this compound - Google Patents [patents.google.com]
- 2. This compound synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. DABCO Catalyzed One-Pot Synthesis of Ester Derivatives of Tris (2-Aminoethyl)amine [article.sapub.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. CN109438252B - Synthesis process of tri (2-aminoethyl) amine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
The Unwavering Grip: A Technical Guide to TREN Ligand Coordination Chemistry
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Applications of Tris(2-aminoethyl)amine Coordination Complexes
Introduction
This compound, commonly known as TREN, is a tripodal, tetradentate chelating agent that has become a cornerstone in the field of coordination chemistry. Its unique C₃-symmetric structure, featuring a central tertiary amine linked to three primary amine arms, provides a highly constrained and pre-organized binding pocket for metal ions. This topology results in the formation of exceptionally stable complexes with a wide range of transition metals, particularly those in the +2 and +3 oxidation states.[1] The predictable coordination geometry and limited isomerism of TREN complexes make them ideal scaffolds for applications ranging from catalysis to the development of novel therapeutic and diagnostic agents.[1] This technical guide provides a comprehensive overview of the fundamental coordination chemistry of the TREN ligand, detailing its synthesis, structural characteristics, thermodynamic stability, and the experimental protocols used for its study.
Ligand Synthesis and Preparation
The parent TREN ligand is commercially available; however, the synthesis of its derivatives is crucial for tuning the steric and electronic properties of the resulting metal complexes. A modular and cost-effective approach for synthesizing tris(aryl)TREN ligands begins with nitrilotriacetic acid, a significant improvement over methods requiring expensive catalysts.
Experimental Protocol: Modular Synthesis of Tris(aryl)TREN Ligands
This protocol is adapted from the method described by the Borovik group, which offers a versatile route to functionalized TREN derivatives.
-
Conversion to Nitrilotriacetic Acid Chloride: Nitrilotriacetic acid is reacted with phosphorus(V) chloride (PCl₅) to convert the carboxylic acid groups into more reactive acid chloride functionalities.
-
Amide Coupling: The resulting triacid chloride is immediately coupled with three equivalents of a substituted aniline (B41778) in the presence of a sacrificial base, such as triethylamine, to neutralize the HCl byproduct. This step forms a nitrilotriacetamide (B1596190) intermediate.
-
Reduction to Amine: The nitrilotriacetamide is subsequently reduced to the final tris(aryl)TREN ligand. For many derivatives, lithium aluminum hydride (LiAlH₄) is an effective reducing agent. For substrates with sensitive functional groups, borane (B79455) (BH₃) may be used as a milder alternative.
-
Purification: The final product is purified through appropriate techniques, such as extraction and crystallization, to yield the desired TREN derivative.
The workflow for this synthesis is depicted below.
Caption: Workflow for the modular synthesis of tris(aryl)TREN ligands.
Coordination Chemistry of TREN
The tetradentate nature of TREN and its tripodal structure enforce specific coordination geometries upon complexation with a metal ion, leaving one or two coordination sites available for other ligands.
Coordination Modes and Geometries
TREN typically acts as a tetradentate (κ⁴) ligand, binding through the apical tertiary nitrogen and the three primary "arm" nitrogens. This coordination mode leads to two primary geometries for the resulting metal complexes:
-
Trigonal Bipyramidal (TBP): For five-coordinate complexes of the type [M(TREN)X]ⁿ⁺, the TREN ligand occupies four sites, with the tertiary amine at one apex and the three primary amines in the equatorial plane. The fifth ligand (X) occupies the other apical position. This results in a complex with approximate C₃ᵥ symmetry.[1]
-
Octahedral: For six-coordinate complexes of the type [M(TREN)X₂]ⁿ⁺, the TREN ligand binds in a "fac-like" manner, occupying four coordination sites. The remaining two ligands (X) occupy the final two positions, leading to an octahedral geometry. Due to the ligand's constraints, only a single achiral stereoisomer typically exists for these complexes.[1]
In some cases, one of the primary amine arms may remain uncoordinated, allowing TREN to function as a tridentate (κ³) ligand.[1]
Caption: Logical relationship between TREN coordination and resulting geometries.
Thermodynamic Stability
The chelate effect, arising from the multiple donor atoms of the TREN ligand binding to a single metal center, results in thermodynamically stable complexes. The stability of these complexes is quantified by the overall formation constant (β) or the stepwise formation constant (K). These constants are often expressed in logarithmic form (log β or log K). While a comprehensive, directly comparable dataset is scarce due to varying experimental conditions, the stability of TREN complexes with first-row transition metals generally follows the Irving-Williams series.
For a derivative, TRENOL, the formation constants (log K) for ML species with Fe(III) and Cr(III) have been determined to be 24.19 and 18.64, respectively, highlighting the high affinity of the TREN scaffold for trivalent metal ions.[2]
| Metal Ion | Ligand System | Log K | Conditions |
| Fe(III) | TRENOL Derivative | 24.19 | 25°C, 0.1 M KCl |
| Cr(III) | TRENOL Derivative | 18.64 | 25°C, 0.1 M KCl |
Table 1: Representative Formation Constants for TREN-based Complexes.[2]
Structural and Spectroscopic Characterization
A combination of analytical techniques is employed to fully characterize TREN-metal complexes, confirming their structure, purity, and electronic properties.
Experimental Protocol: General Characterization of a TREN-Metal Complex
-
Elemental Analysis: Confirms the empirical formula of the synthesized complex by determining the percentage composition of C, H, and N.
-
Infrared (IR) Spectroscopy: Samples are typically analyzed as KBr pellets. The N-H stretching frequencies of the amine groups in the TREN ligand (typically ~3300-3400 cm⁻¹) often shift upon coordination to the metal center. New bands may also appear in the far-IR region (200-600 cm⁻¹) corresponding to M-N stretching vibrations.
-
UV-Visible (UV-Vis) Spectroscopy: Solutions of the complex are prepared in a suitable solvent (e.g., water, methanol, acetonitrile). The spectra are recorded to observe d-d electronic transitions, which are characteristic of the coordination geometry and the metal ion's d-electron configuration. For instance, Cu(II)-TREN complexes can exhibit distinct absorption maxima depending on whether the geometry is trigonal bipyramidal or square pyramidal.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent to confirm the ligand framework and assess the symmetry of the complex in solution. The high symmetry (C₃ᵥ) of many TREN complexes often leads to simplified spectra.
-
X-ray Crystallography: Single crystals suitable for diffraction are grown, often by slow evaporation or vapor diffusion. This technique provides definitive information on the solid-state structure, including precise M-N bond lengths and bond angles that confirm the coordination geometry.[3]
| Complex | M-N(apical) (Å) | M-N(equatorial) (Å) | N(apical)-M-N(equatorial) (°) |
| [Ni(Me₆tren)Cl]⁺ | 2.059(4) | 2.160(4) - 2.179(4) | ~79-80 |
| [Co(TAO)Cl]⁺ | 2.115(1) | 2.126(1) - 2.146(1) | ~81-82 |
| [Fe(TAO)Cl]⁺ | 2.164(2) | 2.174(2) - 2.193(2) | ~79-80 |
Table 2: Representative Structural Data for TREN-Derivative Complexes with a Trigonal Bipyramidal Geometry. Data is for derivatives Me₆tren and TAO, illustrating typical bond lengths and the acute "bite angle" of the chelate rings.[3] Note: N(apical) refers to the tertiary amine, and N(equatorial) refers to the arm nitrogens.
Caption: A typical workflow for the analytical characterization of TREN complexes.
Applications in Drug Development and Beyond
The robust stability and well-defined geometry of TREN complexes make them highly attractive for biomedical and catalytic applications. The ability to functionalize the TREN backbone allows for the precise tuning of properties required for specific functions.
-
Therapeutic Agents: Transition metal complexes are known to possess anticancer, antimicrobial, and anti-inflammatory properties.[4] The TREN ligand provides a stable, tetradentate platform that can prevent the metal ion from being released prematurely in a biological system, thereby reducing toxicity while allowing the complex to reach its target. The open coordination sites can be occupied by biologically active molecules or designed to interact with specific cellular targets.
-
Diagnostic Agents: TREN derivatives have been used to chelate paramagnetic metal ions like Gadolinium(III) (Gd³⁺) for use as contrast agents in Magnetic Resonance Imaging (MRI). Functionalizing the TREN backbone can improve water solubility and targeting capabilities.
-
Enzyme Mimics: Zinc-TREN complexes, such as [Zn(tren)H₂O]²⁺, serve as valuable structural and functional models for the active sites of hydrolytic zinc enzymes. Studying these model complexes provides insight into the mechanisms of biological catalysis.
-
Catalysis: The TREN framework has been used to support highly reactive metal centers for challenging chemical transformations, including the reduction of dinitrogen by molybdenum complexes.
Conclusion
The this compound (TREN) ligand continues to be a powerful tool in coordination chemistry. Its tripodal, tetradentate structure provides a unique combination of rigidity and stability, leading to predictable and robust metal complexes. The ability to systematically modify the ligand periphery through modular synthesis opens avenues for fine-tuning the electronic and steric properties of the metal center. These features, combined with a deep understanding of their structural and thermodynamic characteristics, ensure that TREN-based complexes will remain at the forefront of research in catalysis, materials science, and the development of next-generation metal-based pharmaceuticals.
References
Tris(2-aminoethyl)amine: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-aminoethyl)amine, commonly known as TREN, is a tripodal tetradentate chelating agent with the formula N(CH₂CH₂NH₂)₃.[1] This colorless to light yellow liquid is soluble in water and is utilized as a crosslinking agent in polymer synthesis and as a ligand in coordination chemistry.[1][2][3] Its utility in research and development, particularly in drug development, necessitates a thorough understanding of its safety and handling precautions to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth overview of the hazards associated with this compound and detailed protocols for its safe handling, storage, and emergency response.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its safe handling.
| Property | Value | References |
| Molecular Formula | C₆H₁₈N₄ | [4][5] |
| Molar Mass | 146.23 g/mol | [4][5] |
| Appearance | Colorless to dark yellow clear liquid | [1][3][6] |
| Boiling Point | 114 °C at 15-20 hPa | [6][7] |
| Melting/Freezing Point | -16 °C | [6] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [1][6][7] |
| Density | 0.976 - 0.977 g/mL at 20 °C | [6][7] |
| Vapor Pressure | 0.02 - 0.03 hPa at 20 °C | [6][7] |
| Vapor Density | 5.05 (Air = 1.0) | [6][7] |
| Water Solubility | Soluble | [1][6] |
| pH | 11.8 | [6] |
Hazard Identification and Toxicity
This compound is classified as a hazardous chemical and requires careful handling.[8] It is corrosive and can cause severe skin burns and eye damage.[1][4][8] Ingestion and skin contact can be toxic, and in some cases, fatal.[1][4]
GHS Hazard Classifications:
Toxicity Data:
| Route | Species | Value | References |
| Oral LD50 | Rat | 246 mg/kg | [1][4][6] |
| Dermal LD50 | Rabbit | 117 mg/kg | [1][4] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and prevent injury.
| PPE | Specifications | References |
| Eye/Face Protection | Chemical safety goggles or a face shield that meets OSHA's 29 CFR 1910.133 or European Standard EN166. | [10] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374. Protective clothing to minimize skin contact. | [4][10] |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. In case of inadequate ventilation, wear respiratory protection. | [4][10] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Avoid contact with eyes, skin, and clothing.[10]
-
Do not eat, drink, or smoke in work areas.[4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8][9]
-
The substance is hygroscopic and air-sensitive; store under an inert atmosphere.[3][8][10]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3][6][8]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure to this compound.
| Exposure Route | First Aid Protocol | References |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. Do not allow the victim to rub their eyes. | [10] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. Wash clothing before reuse. | [10] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Do NOT use mouth-to-mouth resuscitation. Seek immediate medical attention. | [8][10] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [10] |
Spill and Disposal Procedures
Proper containment and disposal of this compound are essential to prevent environmental contamination and further exposure.
Spill Response Workflow:
Spill Cleanup:
-
Ensure adequate ventilation.[10]
-
Evacuate unnecessary personnel from the area.[6]
-
Wear appropriate personal protective equipment as outlined in Section 3.[10]
-
Absorb the spill with an inert material such as vermiculite, sand, or earth.[10]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[10]
-
Avoid runoff into storm sewers and ditches.[10]
-
Clean the spill area thoroughly.
Disposal:
-
Dispose of waste in a manner consistent with federal, state, and local regulations.[10]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[8]
Firefighting Measures
Suitable Extinguishing Media:
-
Use foam, dry chemical, or carbon dioxide.[10]
-
Water spray can be used to cool fire-exposed containers.[10]
-
Do NOT use a solid water stream as it may scatter and spread the fire.[4]
Specific Hazards:
-
Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4][10]
-
Containers may explode in the heat of a fire.[10]
Protective Equipment for Firefighters:
-
Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[10]
Stability and Reactivity
Chemical Stability:
-
Stable at room temperature in closed containers under normal storage and handling conditions.[10]
-
Absorbs carbon dioxide from the air.[10]
Conditions to Avoid:
-
Incompatible materials, exposure to air, and exposure to moist air or water.[10]
Incompatible Materials:
Hazardous Decomposition Products:
-
Carbon monoxide, carbon dioxide, and oxides of nitrogen.[10]
Conclusion
This compound is a valuable compound in research and development, but its hazardous properties demand stringent safety and handling protocols. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can mitigate the risks associated with its use, ensuring a safe and productive laboratory environment. Continuous review of safety data sheets and adherence to institutional safety policies are paramount for the responsible use of this and all laboratory chemicals.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 4097-89-6 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. chemos.de [chemos.de]
- 5. This compound | C6H18N4 | CID 77731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 三(2-氨基乙基)胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- 10. isg.ku.edu.tr [isg.ku.edu.tr]
The Solubility of Tris(2-aminoethyl)amine: A Technical Guide for Researchers
Abstract
Tris(2-aminoethyl)amine, commonly known as tren, is a versatile C6H18N4 aliphatic amine, appearing as a colorless to yellowish liquid. Its unique tetradentate ligand structure makes it a crucial component in coordination chemistry, organic synthesis, and materials science. For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility in various solvents is paramount for its effective application in experimental design, formulation, and synthesis. This technical guide provides a comprehensive overview of the solubility of this compound in water and a range of organic solvents. It includes tabulated quantitative solubility data, detailed experimental protocols for solubility determination, and graphical representations of experimental workflows and the factors influencing solubility.
Introduction
This compound is a commercially available and widely used chelating agent. Its properties, including its high boiling point of 265-270 °C and its hygroscopic nature, influence its handling and application. The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different media, affecting reaction kinetics, purification processes, and bioavailability in drug delivery systems. This guide aims to consolidate available data and provide practical methodologies for solubility assessment.
Solubility Data
The solubility of this compound has been determined in various solvents. The following table summarizes the available quantitative data, providing a comparative overview for solvent selection in experimental and industrial settings.
| Solvent | Chemical Formula | Solubility | Temperature (°C) |
| Water | H₂O | Miscible | 20 |
| Ethanol | C₂H₅OH | Miscible | 20 |
| Acetone | C₃H₆O | Soluble | Not Specified |
| Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified |
| Benzene | C₆H₆ | Soluble | Not Specified |
Note: "Miscible" indicates that the substance dissolves in the solvent in all proportions, forming a homogeneous solution.
Factors Influencing Solubility
The solubility of this compound is governed by several key factors. Understanding these allows for the prediction and manipulation of its solubility in different solvent systems. The interplay of these factors is crucial for optimizing experimental conditions.
Caption: Factors influencing the solubility of this compound.
Experimental Protocol for Solubility Determination
The following provides a detailed methodology for the experimental determination of this compound solubility, primarily based on the isothermal equilibrium method. This method is widely accepted for its accuracy and reliability.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker bath or magnetic stirrer with temperature control
-
Centrifuge
-
Vials or flasks with secure closures
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for concentration measurement (e.g., GC, HPLC, or titration apparatus)
4.2. Experimental Workflow
The process of determining solubility involves preparing a saturated solution, ensuring equilibrium, separating the solid and liquid phases, and analyzing the concentration of the solute in the solution.
Caption: Experimental workflow for solubility determination.
4.3. Step-by-Step Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solute is essential to ensure saturation.
-
Equilibration: Place the sealed container in a thermostatic shaker bath or on a magnetic stirrer with precise temperature control. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid phase, centrifuge the sample at a high speed.
-
Sample Extraction and Dilution: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred. Accurately dilute the sample with a suitable solvent to bring the concentration within the analytical range of the chosen measurement technique.
-
Concentration Analysis: Analyze the concentration of this compound in the diluted sample using a calibrated analytical method such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or acid-base titration.
-
Calculation of Solubility: Based on the measured concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the results in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
Applications in Research and Drug Development
The solubility of this compound is a critical parameter in various applications:
-
Synthesis: As a reactant or a ligand, its solubility in the reaction medium dictates the reaction rate and yield.
-
Formulation: In drug development, derivatives of tren may be used. Understanding their solubility is key to formulating stable and effective drug products.
-
Purification: Solubility differences in various solvents are exploited in crystallization and extraction processes to purify synthesized compounds.
-
Bioconjugation: In bioconjugation chemistry, tren can be used as a linker or a scaffold. Its solubility in aqueous buffers is crucial for these applications.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound in water and common organic solvents. The tabulated data, coupled with the detailed experimental protocol, offers researchers and drug development professionals the necessary information for the effective use of this versatile compound. The provided diagrams illustrate the key factors influencing solubility and a standard workflow for its determination, serving as practical tools for experimental design and troubleshooting. A thorough understanding and consideration of solubility are indispensable for the successful application of this compound in scientific research and development.
Spectroscopic Characterization of Tris(2-aminoethyl)amine: A Technical Guide
Introduction
Tris(2-aminoethyl)amine, commonly known as tren, is a versatile tripodal tetradentate chelating agent with the formula N(CH₂CH₂NH₂)₃.[1] Its unique structure, featuring a tertiary amine core and three primary amine arms, makes it a valuable ligand in coordination chemistry and a key building block in the synthesis of various organic compounds, including polyimine networks.[1] A thorough understanding of its spectroscopic properties is fundamental for researchers and scientists in confirming its identity, assessing its purity, and studying its interactions in various chemical systems.
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound. It includes tabulated data, detailed experimental protocols, and a workflow diagram for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the two types of methylene (B1212753) protons and a broad signal for the primary amine protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.75 | Triplet | 6H | -CH₂-NH₂ |
| ~2.55 | Triplet | 6H | N-CH₂- |
| ~1.30 | Broad Singlet | 6H | -NH₂ |
Note: The chemical shift of the amine protons (-NH₂) can vary depending on the solvent, concentration, and temperature. This signal will also disappear upon the addition of D₂O due to proton exchange.[2][3]
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound shows two signals, corresponding to the two chemically non-equivalent carbon atoms in the ethyl chains.[4]
| Chemical Shift (δ) ppm | Assignment |
| ~57.5 | N-C H₂- |
| ~39.5 | -C H₂-NH₂ |
Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[5][6]
-
Instrumentation: Utilize a nuclear magnetic resonance spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon atom.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the key functional groups are the primary amines (N-H) and the aliphatic C-N and C-H bonds.
IR Spectral Data
The IR spectrum of this compound exhibits characteristic absorption bands for its primary amine and aliphatic moieties.
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| 3350 - 3250 | N-H stretch | Two bands, characteristic of a primary amine.[2][3][7][8] |
| 2940 - 2820 | C-H stretch | Aliphatic C-H stretching. |
| 1590 | N-H bend (scissoring) | Characteristic bending vibration of a primary amine.[8][9] |
| 1460 | C-H bend | Aliphatic C-H bending. |
| 1050 | C-N stretch | Stretching vibration of the carbon-nitrogen bond.[8] |
| 910 - 665 | N-H wag | Broad band, characteristic of primary and secondary amines.[8] |
Experimental Protocol for IR Spectroscopy
A common method for obtaining the IR spectrum of liquid this compound is using Attenuated Total Reflectance (ATR) or as a neat liquid film.
-
Sample Preparation:
-
ATR: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Neat Liquid Film: Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for ATR) or clean salt plates to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
UV-Vis Spectroscopy
Aliphatic amines like this compound do not possess strong chromophores and therefore do not exhibit significant absorbance in the standard UV-Vis region (200-800 nm).[10] Any observed absorbance is typically weak and occurs at lower wavelengths. However, UV-Vis spectroscopy can be employed to study metal complexes of this compound or after derivatization with a chromophore-containing reagent.[10][11]
UV-Vis Spectral Data
In its pure form, this compound does not have a characteristic λmax in the UV-Vis spectrum. The UV-Vis spectrum of a solution of this compound may show a cutoff at lower wavelengths due to solvent absorption.
Experimental Protocol for UV-Vis Spectroscopy
For the analysis of a solution of this compound or its derivatives:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., water, ethanol, or acetonitrile).[12] The concentration will depend on the specific application, such as studying a metal complex.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record the baseline.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the absorbance spectrum over the desired wavelength range.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax), if any, and determine the molar absorptivity if the concentration is known.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a this compound sample.
Caption: Workflow for the spectroscopic characterization of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 4. This compound(4097-89-6) 13C NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of aliphatic amines in mineral flotation liquors and reagents by high-performance liquid chromatography after derivatization with 4-chloro-7-nitrobenzofurazan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Key Research Applications of Tris(2-aminoethyl)amine
Authored for: Researchers, Scientists, and Drug Development Professionals
Tris(2-aminoethyl)amine, commonly abbreviated as "tren," is a C3-symmetric, tetradentate chelating ligand renowned for its versatility and robust applications across various scientific disciplines. Its unique tripodal structure, featuring a tertiary amine bridgehead and three primary amine arms, allows it to form stable, well-defined complexes with a host of transition metals. This structural constraint limits the number of possible isomers for its metal complexes, making it a valuable tool in coordination chemistry.[1] This guide provides a comprehensive overview of the principal applications of tren in modern research, focusing on coordination chemistry, materials science for catalysis and carbon capture, and its emerging role in biomedical science.
Coordination Chemistry: A Foundational Ligand
The primary and most established application of tren is as a tetradentate ligand in coordination chemistry. Its geometry is ideal for forming stable, five-coordinate trigonal bipyramidal or six-coordinate octahedral complexes with transition metals, particularly those in the +2 and +3 oxidation states.[1]
A. Synthesis of Metal-Tren Complexes
The synthesis of metal-tren complexes is a cornerstone of inorganic chemistry laboratory work, demonstrating principles of coordination, stereochemistry, and oxidation-reduction reactions. A typical synthesis involves the reaction of a metal salt with tren, often followed by oxidation of the metal center to achieve a kinetically inert complex.
Experimental Protocol: Synthesis of cis-Dichlorido[this compound]cobalt(III) Chloride Monohydrate ([Co(tren)Cl₂]Cl·H₂O)
This protocol is adapted from a documented synthesis of the cis isomer of the [Co(tren)Cl₂]⁺ complex.
-
Preparation of Starting Solution: Dissolve 11.992 g of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) in 10 mL of deionized water in a 100 mL side-arm flask.
-
Ligand Addition: To the cobalt solution, add 20 mL of 32% hydrochloric acid (HCl) followed by 7.5 mL of this compound (tren).
-
Oxidation: Cool the resulting solution in an ice bath. Once chilled, slowly add 15 mL of 30% hydrogen peroxide (H₂O₂) dropwise while stirring. This oxidizes Co(II) to Co(III). Continue stirring in the ice bath for two hours until a yellow-brown product precipitates.
-
Isolation and Purification: Collect the crude product by suction filtration and wash it with ethanol (B145695). To purify, dissolve the crude product in a minimum amount of deionized water. Allow the solution to crystallize.
-
Final Product Collection: Isolate the final crystalline product by vacuum filtration, wash with a small amount of ethanol, and allow it to air dry.
Caption: Workflow for the synthesis of a [Co(tren)Cl₂]Cl complex.
B. Metal Ion Chelation and Sensing
Derivatives of tren, particularly Schiff bases formed by condensing tren with aldehydes, are powerful hexadentate ligands. These modified ligands can be used to selectively detect metal ions. For example, a Schiff base of tren and 2-hydroxy-1-naphthaldehyde (B42665) creates a tripodal ligand that exhibits noticeable fluorescence quenching in the presence of Fe(III) ions at physiological pH, demonstrating its potential as an iron detector.
| Metal Ion | Ligand System | Log K (Formation Constant) |
| Fe(III) | TRENOL¹ | 24.19 |
| Cr(III) | TRENOL¹ | 18.64 |
| ¹TRENOL is a hexadentate Schiff base ligand synthesized from tren and 2-hydroxy-1-naphthaldehyde. |
Materials Science: A Versatile Functionalizing Agent
Tren is widely used to modify the surfaces of various materials, imparting new functionalities for catalysis, gas capture, and sensing. Its multiple amine groups provide excellent anchoring points and active sites.
A. Carbon Dioxide Capture
Aqueous solutions of tren and, more significantly, solid sorbents functionalized with tren, are effective at capturing CO₂. The primary and secondary amine groups react with CO₂ to form carbamates. Materials like silica (B1680970), metal-organic frameworks (MOFs), and metal oxides are functionalized with tren to create high-capacity CO₂ adsorbents.
Experimental Protocol: Functionalization of Silica for CO₂ Capture (Impregnation Method)
-
Silica Preparation: Activate commercial silica gel (e.g., 230-400 mesh) by heating at high temperatures (e.g., 723 K) to ensure the presence of surface silanol (B1196071) groups.
-
Impregnation Solution: Prepare a solution of an amine, such as polyethyleneimine (PEI) or tren, in a suitable solvent like methanol.
-
Wet Impregnation: Add the pre-dried silica gel to the amine solution. Stir the mixture vigorously for several hours at room temperature to allow the amine to impregnate the pores of the silica.
-
Drying: Remove the solvent under vacuum using a rotary evaporator. Dry the resulting amine-impregnated silica in an oven at a moderate temperature (e.g., 373 K) to remove any residual solvent.
-
Characterization: The final material (SG-Amine) is ready for characterization and CO₂ adsorption testing.
Caption: Workflow for silica functionalization via wet impregnation.
The CO₂ capture performance of tren is often evaluated in aqueous solutions or as part of a blended amine solvent. The data below shows the CO₂ absorption capacity of aqueous tren solutions at various concentrations.
| Tren Concentration (mol/L) | Temperature (°C) | CO₂ Partial Pressure (kPa) | Absorption Capacity (mol CO₂ / mol amine) |
| 0.5 | 40 | 15 | ~0.6 |
| 1.0 | 40 | 15 | ~0.8 |
| 2.0 | 40 | 15 | ~1.0 |
| 3.0 | 40 | 15 | ~1.1 |
| 4.0 | 40 | 15 | ~1.2 |
| Data derived from graphical representations in patent literature.[2] |
B. Heterogeneous Catalysis
Tren-functionalized metal oxides serve as effective solid base catalysts. The amine groups act as active sites for reactions like the Knoevenagel condensation, which is a crucial carbon-carbon bond-forming reaction in organic synthesis.[1][3] Modifying supports such as MgO, Al₂O₃, and Nb₂O₅ with tren has been shown to significantly increase their catalytic activity.[1][3][4]
Experimental Protocol: Knoevenagel Condensation using Tren-Modified MgO
-
Catalyst Preparation: Prepare tren-modified MgO catalyst via impregnation as described in the previous section.
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde (B42025) (1 mmol), malononitrile (B47326) (1.2 mmol), and the tren-MgO catalyst (e.g., 50 mg) in a solvent such as ethanol (5 mL).
-
Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the catalyst from the reaction mixture. Wash the catalyst with the solvent.
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. Purify the product by recrystallization or column chromatography. The selectivity towards the main product, furfurylidene-malononitrile, has been reported to be 100%.[1]
Caption: The Knoevenagel condensation reaction catalyzed by a tren-functionalized material.
Biomedical and Drug Development Applications
The unique chelating properties and biocompatibility of certain tren-based structures have opened avenues for their use in biomedical research and drug development.
A. Drug Delivery Systems
Metal complexes of tren can serve as carriers for therapeutic agents. A notable example is the use of a zinc-tren complex, [Zn(tren)]²⁺, as a highly water-soluble carrier for the anti-COVID-19 drug favipiravir (B1662787) (FAV).[5] The [Zn(tren)]²⁺ cation binds to the anionic form of favipiravir, potentially improving its solubility and delivery characteristics. Structural studies have confirmed that favipiravir can coordinate to the zinc center through either a nitrogen or an oxygen atom.[5] This application highlights the potential of tren-based complexes to modify the physicochemical properties of drugs.
B. Scaffolding for Biomimetic Structures
The tripodal nature of tren makes it an excellent scaffold for synthesizing complex molecular architectures. It has been used to conjugate three dipeptide units, leading to the self-organization of spherical nanostructures. This approach is valuable for creating novel nanomaterials for biological applications. Furthermore, tren serves as an effective scaffold for assembling triple-helical collagen mimetic structures, which are instrumental in studying collagen stability and folding.[3]
References
- 1. This compound/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2014040473A1 - Use of this compound as carbon dioxide absorbent - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of TREN (tris(2-aminoethyl)amine) as a Tripodal Ligand in Metal Complexation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Tris(2-aminoethyl)amine, commonly known as TREN, is a C3-symmetric, tetradentate chelating ligand renowned for its ability to form highly stable complexes with a variety of metal ions, particularly transition metals in the +2 and +3 oxidation states.[1] Its unique tripodal structure, consisting of a tertiary amine bridgehead and three primary amine donor groups, enforces a specific coordination geometry, typically trigonal bipyramidal, upon the metal center. This constrained topology results in complexes with few isomers and often leaves an open coordination site, making TREN and its derivatives highly valuable scaffolds in catalysis, bioinorganic chemistry, and materials science. This guide provides a comprehensive overview of the synthesis, coordination chemistry, quantitative stability, experimental protocols, and diverse applications of TREN-based metal complexes.
Introduction to TREN
TREN, with the chemical formula N(CH₂CH₂NH₂)₃, is a colorless, water-soluble, and highly basic organic compound.[1] Its structure is characterized by a central tertiary amine connected to three ethylamine (B1201723) arms. This arrangement makes it a classic example of a tripodal ligand. When it binds to a metal ion, the four nitrogen atoms act as donors, encapsulating the metal in a cage-like structure. This coordination typically results in a five-coordinate trigonal bipyramidal geometry, where the three primary amines occupy the equatorial plane, and the apical tertiary amine and another ligand or solvent molecule occupy the axial positions.[2] This predictable coordination behavior and the inherent stability of the resulting chelates are central to its widespread utility.
Synthesis and Experimental Protocols
The synthesis of TREN and its functionalized derivatives is well-established, allowing for the tuning of steric and electronic properties of the resulting metal complexes.
Experimental Protocol: Modular Synthesis of Tris(aryl)TREN Ligands
A modular and cost-effective synthesis for TREN derivatives has been developed that avoids the more expensive parent TREN, starting instead from nitrilotriacetic acid.[3]
Objective: To synthesize tris(aryl)TREN ligands via the condensation of nitrilotracetyl chloride with anilines, followed by reduction.
Materials:
-
Nitrilotriacetic acid
-
Phosphorus(V) chloride (PCl₅)
-
Substituted aniline (B41778) (e.g., 2-chloroaniline)
-
Triethylamine (TEA)
-
Lithium aluminum hydride (LiAlH₄) or Borane (B79455) (BH₃)
-
Anhydrous solvents (e.g., THF, Diethyl ether)
Procedure:
-
Formation of Nitrilotriacetic Chloride: Nitrilotriacetic acid is reacted with phosphorus(V) chloride to convert the carboxylic acid groups into more reactive acid chlorides.
-
Amide Coupling: The resulting nitrilotriacetic chloride is then coupled with three equivalents of a chosen substituted aniline in the presence of triethylamine, which acts as a sacrificial base to neutralize the HCl generated. This reaction yields a nitrilotriacetamide (B1596190) intermediate.[3]
-
Reduction to Amine: The nitrilotriacetamide is subsequently reduced to the final tris(aryl)TREN ligand. For many derivatives, lithium aluminum hydride is an effective reducing agent. For others, such as the 2-chloroaniline (B154045) derivative, borane is used to achieve the desired reduction.[3]
Characterization: The final product and intermediates should be characterized using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C), IR spectroscopy, and elemental analysis to confirm their structure and purity.
Experimental Protocol: Synthesis of a TREN-Metal Complex (e.g., [Cu(TREN)(H₂O)]²⁺)
The synthesis of TREN-metal complexes is typically a straightforward procedure involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Objective: To synthesize a copper(II)-TREN complex.
Materials:
-
This compound (TREN)
-
Copper(II) perchlorate (B79767) hexahydrate (Cu(ClO₄)₂·6H₂O) or other suitable copper(II) salt
-
Methanol (B129727) (MeOH) or Acetonitrile (CH₃CN)
-
Diethyl ether
Procedure:
-
A solution of TREN in methanol is prepared.
-
A methanolic solution of an equimolar amount of the copper(II) salt is added dropwise to the TREN solution with constant stirring.
-
The reaction of [Cu(L)(H₂O)]²⁺ with an excess of a secondary ligand, such as thiosulfate (B1220275), in an aqueous solution can produce a blue to green color change, indicating coordination.[4]
-
The resulting complex can be precipitated from the solution by the addition of a less polar solvent, such as diethyl ether.
-
The solid product is collected by filtration, washed with diethyl ether, and dried under vacuum.
Characterization: The synthesized complex should be characterized by techniques such as UV-Visible spectroscopy to observe the d-d transitions of the metal center, IR spectroscopy to confirm the coordination of the TREN ligand, and elemental analysis to determine the empirical formula.[5][6] Single-crystal X-ray diffraction can be used to definitively determine the solid-state structure.[4]
Coordination Chemistry and Quantitative Data
The tripodal nature of TREN imposes a trigonal bipyramidal geometry on most of its metal complexes.[2] This coordination leaves one axial site available for binding substrates, anions, or solvent molecules, which is a key feature for its application in catalysis and sensing. The stability of these complexes is quantified by their formation constants (log K).
Table 1: Quantitative Data for Selected TREN-Metal Complexes
| Metal Ion | Ligand | Log K (Formation Constant) | Coordination Geometry | Key Bond Lengths (Å) | Reference(s) |
| Fe(III) | TRENOL¹ | 24.19 | Distorted Octahedral | Not Reported | [3] |
| Cr(III) | TRENOL¹ | 18.64 | Distorted Octahedral | Not Reported | [3] |
| Cu(II) | TREN | Kf (S₂O₃²⁻)² = 1.82 x 10³ M⁻¹ | Trigonal Bipyramidal | Not Reported | [4] |
| Cu(II) | Me₆TREN | Not Reported | Trigonal Bipyramidal | Not Reported | [7] |
| Co(II) | TREN | Not Readily Available | Distorted Octahedral³ | Co-N(apical): ~2.1-2.2, Co-N(equatorial): ~2.1-2.2 | [5] |
| Ni(II) | TREN | Not Readily Available | Distorted Octahedral | Not Reported | [5] |
| Zn(II) | TREN | Not Readily Available | Trigonal Bipyramidal | Not Reported | [2] |
¹TRENOL is a Schiff base derivative of TREN with 2,3,4-trihydroxy-benzaldehyde.[3] ²This value represents the binding constant for thiosulfate to the [Cu(TREN)]²⁺ complex, not the formation constant of the TREN complex itself.[4] ³In the reported structure, TREN is quadridentate and a bidentate thiosalicylate ligand completes the octahedral coordination.[5]
Visualizations of Pathways and Workflows
Applications in Research and Development
The unique structural and electronic properties of TREN-metal complexes have led to their application in several key areas of research and development.
Catalysis
TREN-based ligands are instrumental in stabilizing reactive metal centers for catalysis. Molybdenum-TREN complexes have been developed that are capable of the challenging reduction of dinitrogen.[3] Furthermore, zirconium compounds supported by TREN ligands have been shown to catalyze insertion reactions, which are fundamental to many polymerization processes.[3] The tripodal ligand framework creates and protects a binding pocket for the substrate while preventing the formation of inactive dimeric species.[3]
Bioinorganic Chemistry and Drug Development
In bioinorganic chemistry, TREN complexes serve as valuable structural and functional models for the active sites of metalloenzymes. For example, the [Zn(TREN)H₂O]²⁺ complex mimics the coordination environment of water-like substrates in zinc enzymes, providing insight into their hydrolytic mechanisms.[2]
Derivatives of TREN have also been explored for therapeutic and diagnostic applications. Homochiral TREN derivatives have been synthesized and attached to chelating moieties like 3-hydroxy-1-methyl-2(1H)-pyridinonate (3,2-HOPO). The resulting gadolinium(III) complex, Gd(L-Ser₃-TREN-Me-3,2-HOPO)(H₂O)₂, is a promising candidate for magnetic resonance imaging (MRI) contrast agents due to its enhanced water solubility.
Materials Science
TREN is utilized as a cross-linking agent in the development of advanced polymers. For instance, it has been used to create vitrimers, a class of polymers that combine the properties of thermosets and thermoplastics. By reacting TREN with dialdehydes, polyschiff vitrimer films can be formed, where the degree of cross-linking and, consequently, the material's thermal and mechanical properties can be tuned.[2]
Conclusion
TREN and its derivatives stand out as exceptionally versatile and powerful tripodal ligands in coordination chemistry. Their ability to enforce a specific, stable coordination geometry while leaving an accessible site for reactivity is a feature that has been exploited in a wide array of scientific disciplines. From fundamental studies of dinitrogen reduction to the development of advanced materials and potential MRI contrast agents, TREN-metal complexes continue to be a fertile ground for innovation. The synthetic accessibility and modularity of the TREN framework ensure that it will remain a cornerstone ligand for the design of novel metal-based systems for years to come.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. asianpubs.org [asianpubs.org]
- 4. jetir.org [jetir.org]
- 5. hakon-art.com [hakon-art.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Chelate effect and thermodynamics of metal complex formation in solution: a quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tris(2-aminoethyl)amine (TREN) Derivatives and Analogues for Researchers and Drug Development Professionals
Introduction
Tris(2-aminoethyl)amine, commonly known as TREN, is a tripodal tetradentate ligand with a central tertiary amine and three primary amine arms.[1] This unique C3-symmetric structure makes it an exceptional scaffold in coordination chemistry, materials science, and, increasingly, in the field of medicinal chemistry and drug development.[1][2] The primary amine groups of TREN are readily functionalized, allowing for the synthesis of a vast array of derivatives with tailored properties. These derivatives have shown significant potential in various therapeutic areas, including antiviral and anticancer applications. This guide provides a comprehensive overview of the synthesis, properties, and biological activities of TREN derivatives and analogues, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.
Physicochemical Properties of this compound and its Derivatives
The physicochemical properties of TREN and its derivatives are fundamental to their biological activity and formulation. TREN itself is a colorless to light yellow liquid, highly soluble in water, and possesses a basic nature.[3] The introduction of different functional groups to the primary amines can significantly alter properties such as lipophilicity, pKa, and metal ion chelation capacity.
Core Compound Properties
A summary of the key physicochemical properties of the parent compound, this compound, is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₈N₄ | [1] |
| Molecular Weight | 146.23 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 114 °C at 15 mmHg | [4] |
| Density | 0.976 g/mL at 20 °C | [4] |
| pKa | 10.00 ± 0.10 | [5] |
| Solubility | Miscible with water | [3] |
Properties of Derivatives
The properties of TREN derivatives are highly dependent on the nature of the substituents. For instance, acylation of the primary amines can decrease basicity and increase lipophilicity, while the incorporation of acidic or basic moieties can modulate the pKa values of the molecule. The stability of metal complexes formed with TREN derivatives is also a critical parameter, often quantified by stability constants (log K).
Synthesis of this compound and its Derivatives
The synthesis of TREN and its derivatives typically involves straightforward and well-established chemical transformations.
Synthesis of this compound
A common laboratory-scale synthesis of this compound is illustrated in the following workflow.
Synthesis of TREN Derivatives
The primary amine groups of TREN are nucleophilic and can readily react with a variety of electrophiles to yield a diverse range of derivatives. Common synthetic strategies include:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
Michael Addition: Reaction with α,β-unsaturated carbonyl compounds.
Biological Activities and Signaling Pathways
TREN derivatives have been investigated for a range of biological activities, with a primary focus on their potential as anticancer and antiviral agents.
Cytotoxic Activity and Associated Signaling Pathways
Several studies have demonstrated the cytotoxic effects of TREN derivatives against various cancer cell lines. The mechanism of action for some of these compounds has been linked to the modulation of inflammatory pathways. For instance, certain bis(2-aminoethyl)amine derivatives have been shown to reduce the levels of interleukin-6 (IL-6), a pro-inflammatory cytokine implicated in cancer progression.[6]
Polyamines and their analogues are known to influence cell cycle progression. A decrease in polyamine levels or the introduction of polyamine analogues can lead to cell cycle arrest at the G1 and G2-M phases. This effect is often mediated by the induction of the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[7] Furthermore, polyamines can impact signaling pathways involving key regulatory proteins such as CDK-4, GSK-3β, p53, and Akt, which are crucial for cell survival and proliferation.[8][9]
The following diagram illustrates a simplified representation of how polyamine analogues can influence cell cycle regulation.
Antiviral Activity
The antiviral activity of TREN derivatives has also been explored. While the precise signaling pathways are not as well-elucidated as their cytotoxic effects, the general mechanisms of antiviral action often involve interference with viral entry, replication, or assembly. Given the metal-chelating properties of many TREN derivatives, one potential mechanism could be the inhibition of viral metalloenzymes that are essential for the viral life cycle.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.
Synthesis of this compound
Materials:
-
Triethanolamine
-
Thionyl chloride (SOCl₂)
-
Aqueous ammonia (NH₃·H₂O)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Chlorination: Triethanolamine is reacted with an excess of thionyl chloride, often in a suitable solvent like chloroform, to produce tris(2-chloroethyl)amine hydrochloride. The reaction is typically carried out at reflux temperature.
-
Amination: The resulting tris(2-chloroethyl)amine hydrochloride is then reacted with a concentrated aqueous solution of ammonia under pressure and at an elevated temperature. This step substitutes the chloro groups with amino groups.[10]
-
Neutralization and Extraction: The reaction mixture is cooled, and the excess ammonia is removed. The resulting this compound hydrochloride is neutralized with a strong base, such as sodium hydroxide, to liberate the free amine. The product is then extracted into an organic solvent like dichloromethane.
-
Purification: The organic extract is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3]
Materials:
-
96-well plates
-
Cells of interest
-
Culture medium
-
TREN derivative stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the TREN derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[3]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[11]
Materials:
-
Confluent monolayer of host cells in multi-well plates
-
Virus stock
-
TREN derivative stock solution
-
Culture medium
-
Overlay medium (containing, for example, carboxymethyl cellulose (B213188) or agarose)
-
Fixing solution (e.g., formaldehyde)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Compound Incubation: Incubate the confluent cell monolayers with different concentrations of the TREN derivative for a set period.
-
Virus Infection: Infect the cells with a known amount of virus.
-
Overlay: After an adsorption period, remove the virus inoculum and add the overlay medium containing the respective concentrations of the TREN derivative. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates until visible plaques are formed.
-
Fixation and Staining: Fix the cells and then stain them with a suitable dye. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Plaque Counting: Count the number of plaques in each well. The reduction in the number of plaques in the presence of the compound compared to the control is a measure of its antiviral activity.
Interleukin-6 (IL-6) ELISA
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the amount of IL-6 produced by cells in response to treatment with TREN derivatives.[12]
Materials:
-
ELISA plate pre-coated with an anti-human IL-6 antibody
-
Cell culture supernatants from treated and untreated cells
-
Biotinylated anti-human IL-6 antibody
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution
-
Wash buffer
-
Microplate reader
Procedure:
-
Sample Addition: Add cell culture supernatants to the wells of the pre-coated ELISA plate and incubate.
-
Detection Antibody: Add the biotinylated anti-human IL-6 antibody to each well and incubate.
-
Streptavidin-HRP: Add the streptavidin-HRP conjugate to each well and incubate.
-
Substrate Addition: Add the TMB substrate solution to each well. A color will develop in proportion to the amount of IL-6 present.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm. The concentration of IL-6 in the samples can be determined by comparison to a standard curve.[13]
This compound Analogues in Drug Development
The core TREN scaffold can be modified to create structural analogues with potentially enhanced or novel biological activities. These modifications can include altering the length of the linker arms, replacing the tertiary amine with other atoms, or creating more complex, branched structures.[6] The synthesis of such analogues allows for a systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.
Conclusion
This compound and its derivatives represent a versatile and promising class of compounds for drug discovery and development. Their straightforward synthesis, tunable physicochemical properties, and significant biological activities make them attractive candidates for further investigation. This guide has provided a technical overview of the key aspects of TREN chemistry and biology, from synthesis and characterization to biological evaluation and mechanism of action. The continued exploration of TREN-based scaffolds is expected to yield novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound CAS#: 4097-89-6 [m.chemicalbook.com]
- 6. Practical Synthesis of Polyamine Succinamides and Branched Polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drugs affecting the cell cycle via actions on the polyamine metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification, Chemical Synthesis, and Biological Functions of Unusual Polyamines Produced by Extreme Thermophiles | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. bmgrp.com [bmgrp.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Synthesis of Metal Complexes with Tris(2-aminoethyl)amine (TREN): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of first-row transition metal complexes incorporating the tetradentate ligand tris(2-aminoethyl)amine (TREN). TREN is a versatile chelating agent that forms stable complexes with a variety of metal ions, leading to compounds with interesting geometries and potential applications in medicinal chemistry, particularly as anticancer agents. The protocols outlined below describe the synthesis of Cobalt(III), Nickel(II), Copper(II), and Zinc(II) complexes with TREN, along with their characterization data. Furthermore, potential mechanisms of their anticancer activity are discussed and visualized.
Introduction
This compound, commonly known as TREN, is a C3-symmetric, tetradentate chelating ligand that readily forms stable complexes with transition metals, particularly those in the +2 and +3 oxidation states.[1] The constrained "tripod" geometry of the TREN ligand often results in the formation of five- and six-coordinate complexes with trigonal bipyramidal and octahedral geometries, respectively.[2][3] These structural features, combined with the electronic properties of the central metal ion, give rise to a diverse range of chemical reactivity and biological activity.
Recent research has highlighted the potential of metal complexes, including those with TREN and similar ligands, as therapeutic agents.[4][5][6] For instance, certain cobalt complexes have been shown to induce cancer cell death through mechanisms such as autophagy and cell cycle arrest.[4][7] Copper complexes are known to act as topoisomerase inhibitors, leading to DNA damage, while nickel complexes can interact with DNA through groove binding and intercalation.[1][8][9][10] This application note provides detailed experimental procedures for the synthesis of representative TREN-metal complexes and summarizes their key characterization data.
Experimental Protocols
Protocol 1: Synthesis of Co(tren)Cl(H₂O)₂
This protocol is adapted from a two-step process for synthesizing cobalt(III) TREN amino acidato complexes.[2]
Materials:
-
[Co(tren)Cl₂]Cl (Cobalt(III) this compound dichloride chloride)
-
Deionized water
-
Sodium perchlorate (B79767) (NaClO₄)
Procedure:
-
Dissolve [Co(tren)Cl₂]Cl in deionized water to create an aqueous solution.
-
Adjust the pH of the solution to slightly basic (pH 7.5-8) using a dilute aqueous sodium hydroxide (B78521) solution. This facilitates the aquation of one chloride ligand.
-
Heat the reaction mixture to 60°C for 4 hours to ensure the formation of the chloro-aqua complex.
-
After cooling to room temperature, add a stoichiometric amount of sodium perchlorate (NaClO₄) to the solution.
-
The desired product, --INVALID-LINK--₂, will precipitate from the solution.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold deionized water, followed by a cold ethanol (B145695) wash.
-
Dry the product in a desiccator over a suitable drying agent.
Protocol 2: Synthesis of Ni(tren)(H₂O)₂
This protocol is based on the synthesis of a dinuclear nickel(II) complex.[11][12]
Materials:
-
Nickel(II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O)
-
This compound (TREN)
Procedure:
-
Dissolve Nickel(II) sulfate hexahydrate in isopropanol.
-
Add a stoichiometric amount of TREN ligand to the solution.
-
Stir the resulting solution for two hours at room temperature. The color of the solution should change from light green to purple.
-
Filter the solution through celite to remove any solid impurities.
-
Obtain single crystals of the product by vapor diffusion of methanol into the isopropanol solution.[11]
-
Collect the purple crystals of --INVALID-LINK-- by filtration.
-
Wash the crystals with a small amount of cold methanol and dry in air.
Protocol 3: Synthesis of [Cu(tren)Br]Br
Materials:
-
Copper(II) bromide (CuBr₂)
-
This compound (TREN)
-
Ethanol
Procedure:
-
Dissolve Copper(II) bromide in ethanol to form a green solution.
-
Slowly add a stoichiometric amount of TREN ligand to the solution with constant stirring.
-
A color change to deep blue or purple should be observed upon complex formation.
-
Continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Reduce the volume of the solvent by rotary evaporation until a precipitate begins to form.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum.
Protocol 4: Synthesis of [Zn(tren)I]I
Materials:
-
Zinc(II) iodide (ZnI₂)
-
This compound (TREN)
Procedure:
-
Dissolve Zinc(II) iodide in acetonitrile.
-
Add a stoichiometric amount of TREN ligand to the solution while stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, slowly add diethyl ether to the solution to induce precipitation.
-
Wash the white solid product with a small amount of cold acetonitrile and then with diethyl ether.
-
Dry the product in a vacuum oven at a low temperature.
Data Presentation
Table 1: Summary of Synthesis and Characterization Data for TREN Metal Complexes
| Complex | Metal Ion | Starting Materials | Solvent | Yield (%) | Color | Key IR Bands (cm⁻¹) | UV-Vis λₘₐₓ (nm) |
| --INVALID-LINK--₂ | Co(III) | [Co(tren)Cl₂]Cl, NaClO₄ | Water | >80 | Brown | N-H stretch, Cl-O stretch | ~500, ~350 |
| --INVALID-LINK-- | Ni(II) | NiSO₄·6H₂O, TREN | Isopropanol | >70 | Purple | 3265, 3171, 1607, 1054 | ~550, ~350, ~900 |
| [Cu(tren)Br]Br | Cu(II) | CuBr₂, TREN | Ethanol | >85 | Deep Blue | N-H stretch, Cu-N stretch | ~600 |
| [Zn(tren)I]I | Zn(II) | ZnI₂, TREN | Acetonitrile | >90 | White | N-H stretch, Zn-N stretch | N/A (d¹⁰) |
Note: Spectroscopic data are approximate and can vary based on the specific experimental conditions and instrumentation.
Visualizations
Experimental Workflow
The general workflow for the synthesis of TREN metal complexes is depicted below. This process involves the reaction of a metal salt with the TREN ligand in a suitable solvent, followed by isolation and purification of the resulting complex.
Caption: General experimental workflow for synthesizing TREN metal complexes.
Proposed Anticancer Mechanisms of TREN Metal Complexes
The following diagram illustrates the potential signaling pathways and cellular targets of TREN metal complexes that contribute to their anticancer activity. These mechanisms are multifaceted and depend on the specific metal center.
Caption: Potential anticancer mechanisms of TREN metal complexes.
Conclusion
The protocols provided in this application note offer a reliable foundation for the synthesis of various TREN-metal complexes. The versatility of the TREN ligand allows for the formation of complexes with different metal centers, each exhibiting unique chemical properties and potential biological activities. The summarized characterization data serves as a useful reference for researchers in this field. The exploration of these and similar metal complexes is a promising avenue for the development of novel therapeutic agents, particularly in the field of oncology. Further research into the specific mechanisms of action and structure-activity relationships of TREN-metal complexes is warranted to fully realize their therapeutic potential.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Copper Complexes as Anticancer Agents Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New perspectives of cobalt tris(bipyridine) system: anti-cancer effect and its collateral sensitivity towards multidrug-resistant (MDR) cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metal complex interactions with DNA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Cobalt (III) complex exerts anti-cancer effects on T cell lymphoma through induction of cell cycle arrest and promotion of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Copper Complexes as Anticancer Agents Targeting Topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring the binding and cleavage activities of nickelII complexes towards DNA and proteins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Crystal structure of a nickel compound comprising two nickel(II) complexes with different ligand environments: [Ni(tren)(H2O)2][Ni(H2O)6](SO4)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Tris(2-aminoethyl)amine in Polymer Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-aminoethyl)amine, commonly known as TREN, is a versatile and highly reactive trifunctional primary amine.[1] Its unique tripodal structure, featuring a central tertiary amine and three primary amine arms, makes it an effective crosslinking agent in a wide array of polymer systems.[1] The primary amine groups readily react with various functional groups such as epoxides, esters, aldehydes, and cyclic carbonates, leading to the formation of robust three-dimensional polymer networks.[1][2][3] This reactivity has led to the extensive use of TREN in the development of thermosets, covalent adaptable networks (CANs), hydrogels for biomedical applications, and advanced materials like vitrimers.[2][4][5]
These application notes provide a comprehensive overview of the use of TREN as a crosslinking agent, including its impact on polymer properties, detailed experimental protocols for the synthesis of various TREN-crosslinked polymers, and visual representations of key chemical processes.
Impact of TREN as a Crosslinking Agent on Polymer Properties
The incorporation of TREN as a crosslinking agent significantly influences the thermomechanical and physicochemical properties of polymers. The degree of crosslinking, which can be controlled by the concentration of TREN, is a critical factor in tailoring the final properties of the material.[5]
Key Effects of TREN Crosslinking:
-
Enhanced Thermal Stability: Crosslinking with TREN generally increases the thermal stability of polymers. For instance, in polyimine vitrimers, an increase in the crosslinking density by tuning the ratio of TREN has been shown to raise the degradation temperature into the range of 350 to 370°C.[5] However, it is noteworthy that in some systems, the presence of the tertiary amine in TREN can lead to reduced thermal stability compared to fully aliphatic crosslinkers.[1][2]
-
Increased Glass Transition Temperature (Tg): The formation of a rigid three-dimensional network restricts the mobility of polymer chains, leading to a higher glass transition temperature. In lignin-derived vitrimers, increasing the degree of crosslinking with TREN and diethylenetriamine (B155796) resulted in a Tg increase from 48°C to 64°C.[5] Similarly, a crosslinked poly(hydroxyurethane) synthesized with TREN exhibited a high glass transition temperature, attributed to the increased rigidity of the resulting polymer.[6]
-
Improved Mechanical Properties: TREN crosslinking can enhance the mechanical strength of polymers. For example, the tensile strength of polyimine films has been reported to be in the range of approximately 47 MPa to 57 MPa.[5] In certain covalent adaptable networks, specific curing conditions for TREN-based materials have been shown to increase the ultimate tensile strength.[1]
-
Controlled Swelling Behavior: In hydrogels, the crosslinking density directly impacts the swelling ratio. Higher concentrations of TREN lead to a more tightly crosslinked network, which restricts the uptake of water and thus reduces the equilibrium swelling ratio. This property is crucial for applications in drug delivery, where the release kinetics are often dependent on the swelling behavior of the hydrogel matrix.[7][8]
-
Influence on Reprocessability in Vitrimers: The tertiary amine in the TREN structure can catalyze dynamic exchange reactions, such as transamidation, in vitrimers. This can lead to faster stress relaxation and improved reprocessability of the material.[4][9]
Quantitative Data Summary
The following tables summarize the quantitative data on the properties of polymers crosslinked with this compound, compiled from various studies.
Table 1: Thermomechanical Properties of TREN-Crosslinked Polymers
| Polymer System | TREN Concentration/Ratio | Glass Transition Temperature (Tg) | Thermal Degradation Temperature (Tdeg) | Tensile Strength | Reference |
| Polyimine Vitrimer | Varied ratio with diethylenetriamine | 48°C to 64°C | 350°C to 370°C | ~47 MPa to ~57 MPa | [5] |
| Amide-Imide Covalent Adaptable Network | Stoichiometric | - | Reduced compared to aliphatic crosslinker | - | [1] |
| Vinylogous Urethane (B1682113) Covalent Adaptable Network | Stoichiometric | - | Reduced compared to aliphatic crosslinker | - | [1][2] |
| Poly(hydroxyurethane) | 3:2 molar ratio with BGBC | High Tg (indicative of crosslinking) | - | - | [6] |
| Disulfide-containing Vitrimer | 25% proportion | 74.9°C to 102.9°C | > 210°C (T1%) | - | [4] |
Table 2: Swelling Properties of TREN-Crosslinked Hydrogels
| Hydrogel System | Crosslinker Details | Swelling Ratio | Key Findings | Reference |
| Chitosan (B1678972) Hydrogel | TREN-derivative (Tris(2-(2-formylphenoxy)ethyl)amine) | pH and temperature-dependent | Exhibits pH and temperature-responsive swelling, suitable for controlled drug release. | [7][10] |
| Poly(hydroxyurethane) Hydrogel | TREN with PEG dicyclic carbonate | Affected by crosslinking ratio | Higher TREN content leads to a more crosslinked network, affecting swelling. | [5] |
Experimental Protocols
This section provides detailed protocols for the synthesis of various polymers using this compound as a crosslinking agent.
Protocol 1: Synthesis of a TREN-Crosslinked Chitosan Hydrogel for Drug Delivery
This protocol describes the preparation of a pH- and thermo-responsive chitosan hydrogel using a TREN-based crosslinker, suitable for controlled drug delivery applications.[7][10]
Materials:
-
Chitosan (medium molecular weight)
-
Tris(2-chloroethyl)amine hydrochloride
-
Sodium hydroxide (B78521) (NaOH)
-
Acetic acid
-
Deionized water
-
Metronidazole (model drug)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
-
Beakers and graduated cylinders
-
pH meter
-
Test tubes
-
Water bath
Procedure:
Part A: Synthesis of Tris(2-(2-formylphenoxy)ethyl)amine Crosslinker [10]
-
Dissolve salicylaldehyde (20 mmol, 2.4 g) in 20 mL of ethanol in a round-bottom flask.
-
Prepare a solution of NaOH (25 mmol, 1.0 g) in a minimal amount of water and add it dropwise to the salicylaldehyde solution while stirring.
-
Stir the mixture at room temperature for 30 minutes.
-
Add tris(2-chloroethyl)amine hydrochloride (6.3 mmol, 1.29 g) to the mixture.
-
Reflux the reaction mixture for 4 hours.
-
After cooling, the product can be purified by appropriate methods (e.g., extraction and solvent evaporation).
Part B: Preparation of the Chitosan Hydrogel [10]
-
Prepare a 2% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) aqueous acetic acid solution with stirring until a homogenous solution is obtained.
-
Transfer 3 mL of the chitosan solution to a test tube and place it in a water bath preheated to 70°C.
-
Add a specific concentration (e.g., 10% or 14% w/v of chitosan) of the synthesized tris(2-(2-formylphenoxy)ethyl)amine crosslinker solution to the chitosan solution.
-
Monitor the gelation time by inverting the tube at regular intervals. The gelation time is the point at which the solution no longer flows.
-
For drug loading, the model drug (e.g., metronidazole) can be dissolved in the chitosan solution before the addition of the crosslinker.
-
After gelation, the hydrogel can be dried under vacuum.
Characterization:
-
FT-IR Spectroscopy: To confirm the formation of the Schiff-base linkage between the amine groups of chitosan and the aldehyde groups of the crosslinker.
-
¹H NMR Spectroscopy: To verify the structure of the crosslinker and the formation of the imine bond in the hydrogel.
-
Scanning Electron Microscopy (SEM): To observe the morphology and porous structure of the hydrogel.
-
Swelling Studies: To evaluate the pH and temperature-dependent swelling behavior by measuring the weight of the hydrogel in different buffer solutions and at various temperatures.
-
In Vitro Drug Release: To study the release profile of the model drug from the hydrogel using UV-Vis spectroscopy.
Protocol 2: Synthesis of a TREN-Crosslinked Polyimine Vitrimer
This protocol details the preparation of a reprocessable polyimine vitrimer through the reaction of a dialdehyde (B1249045) with TREN.[5]
Materials:
-
A suitable dialdehyde (e.g., terephthaldehyde)
-
This compound (TREN)
-
Diethylenetriamine (DETA) - optional, to tune crosslink density
Equipment:
-
Glass vials
-
Magnetic stirrer
-
Solution casting setup (e.g., petri dish)
-
Vacuum oven
Procedure:
-
Dissolve the dialdehyde in dichloromethane in a glass vial.
-
In a separate vial, prepare a solution of this compound (and diethylenetriamine, if used) in dichloromethane.
-
Add the amine solution to the dialdehyde solution while stirring. The ratio of the amines can be varied to control the degree of crosslinking.
-
After thorough mixing, pour the resultant mixture into a petri dish or another suitable mold for solution casting.
-
Allow the solvent to evaporate slowly at room temperature in a fume hood to form a film.
-
Once the film is formed, dry it further in a vacuum oven at a slightly elevated temperature (e.g., 60°C) to remove any residual solvent.
Characterization:
-
FT-IR Spectroscopy: To monitor the formation of the imine bonds (C=N stretching).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the vitrimer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the material.
-
Tensile Testing: To measure the mechanical properties such as tensile strength and Young's modulus.
-
Stress-Relaxation Tests: To characterize the vitrimeric behavior and determine the relaxation time.
Protocol 3: Synthesis of a TREN-Crosslinked Non-Isocyanate Polyurethane (NIPU) Hydrogel
This protocol outlines the synthesis of a poly(hydroxyurethane) hydrogel by reacting a poly(ethylene glycol) dicyclic carbonate with TREN.[5]
Materials:
-
Poly(ethylene glycol) dicyclic carbonate (PEG-DCC)
-
This compound (TREN)
-
A selected diamine (e.g., m-xylylenediamine, 1,8-diaminooctane) - optional
-
Deionized water
Equipment:
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer with hotplate
-
Curing oven
-
Beakers
Procedure:
-
In a reaction vessel, combine the poly(ethylene glycol) dicyclic carbonate, this compound, and the selected diamine (if used). The molar ratio of the reactants will determine the crosslinking density.
-
Heat the mixture to 60°C and stir for 10 minutes to ensure a homogeneous formulation.
-
Cure the mixture at 60°C for 24 hours in an oven.
-
After curing, immerse the obtained poly(hydroxyurethane) in deionized water for an extended period (e.g., 168 hours) to remove any unreacted monomers and to allow the hydrogel to swell to equilibrium.
Characterization:
-
FT-IR Spectroscopy: To confirm the formation of the urethane linkages.
-
Swelling Ratio Measurement: To determine the water uptake capacity of the hydrogel.
-
Mechanical Testing: To evaluate the tensile properties of the swollen hydrogel.
Visualizations
Crosslinking Mechanism of TREN with Epoxy Resin
The primary amine groups of TREN react with the epoxy groups of the resin in a ring-opening addition reaction. This reaction proceeds in two steps: first, a primary amine reacts to form a secondary amine, which then can react with another epoxy group to form a tertiary amine, creating a crosslink.
Caption: Reaction mechanism of TREN with an epoxy resin.
Experimental Workflow for TREN-Crosslinked Hydrogel Synthesis
The following diagram illustrates the key steps in the synthesis of a TREN-crosslinked hydrogel for drug delivery applications.
Caption: Workflow for TREN-crosslinked hydrogel synthesis.
Logical Relationship: Effect of TREN Concentration on Polymer Properties
This diagram shows the general relationship between the concentration of TREN as a crosslinking agent and the resulting properties of the polymer network.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.tue.nl [research.tue.nl]
- 3. Collection - Comparing Triaminononane and TREN as Trifunctional Amine Cross-Linkers in Covalent Adaptable Networks - ACS Polymers Au - Figshare [figshare.com]
- 4. Synthesis, properties and biomedical perspective on vitrimers – challenges & opportunities - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D4LF00101J [pubs.rsc.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Synthesis of Nonisocyanate Poly(hydroxy)urethanes from Bis(cyclic carbonates) and Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine: Swelling and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols: Tris(2-aminoethyl)amine (TREN) in Supramolecular Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tris(2-aminoethyl)amine, commonly known as TREN, is a versatile, C3-symmetric, tetradentate chelating ligand.[1] Its unique tripodal structure, featuring a central tertiary amine and three primary amine arms, makes it an exceptional building block in supramolecular chemistry. The flexible yet pre-organized nature of the TREN scaffold allows for the construction of a wide array of complex, functional supramolecular architectures.[2][3] These structures have found applications in molecular recognition, sensing, catalysis, and importantly, in the development of advanced drug delivery systems. This document provides detailed application notes and protocols for the use of TREN in supramolecular chemistry, with a focus on its relevance to drug development.
Application Notes
TREN as a Scaffold for Supramolecular Cages and Containers
TREN is extensively used as a tripodal building block for the self-assembly of discrete molecular cages and containers.[4] These structures are typically formed through dynamic covalent chemistry, most commonly via imine condensation with complementary aldehyde-containing molecules. The resulting cages possess well-defined internal cavities capable of encapsulating guest molecules, a property of significant interest for drug delivery and molecular sensing.[5]
Key Features and Applications:
-
Guest Encapsulation: TREN-based cages can encapsulate a variety of guest molecules, from small ions to larger organic molecules, within their hydrophobic cavities. This has implications for drug solubilization, protection of sensitive therapeutic agents, and controlled release.[5]
-
Molecular Recognition: The size, shape, and electronic properties of the cage's cavity can be tuned by selecting appropriate building blocks, leading to selective recognition of specific guests.[6]
-
Catalysis: By incorporating catalytic sites into the cage structure or by encapsulating reactants, TREN-based cages can act as nanoreactors, accelerating chemical reactions and influencing selectivity.[7]
-
Drug Delivery: The encapsulation of drugs within these cages can improve their pharmacokinetic profiles, enhance their stability, and enable targeted delivery.
Quantitative Data Summary: Guest Encapsulation by TREN-Based Cages
| Cage System | Guest | Binding Constant (K_a) [M⁻¹] | Solvent | Reference |
| TREN-based Tetrahedral Cage | Tetramethylammonium (TMA⁺) | (1.6 ± 0.1) × 10⁴ | CDCl₃ | [6] |
| TREN-based Tetrahedral Cage | Choline | (1.1 ± 0.02) × 10³ | CDCl₃ | [6] |
| TREN-based Tetrahedral Cage | Acetylcholine | (2.0 ± 0.27) × 10² | CDCl₃ | [6] |
| TREN-based Porphyrinic Square | Trinitrofluorene | Not explicitly quantified, but strong binding observed via NMR | CDCl₃ | |
| TREN-based Porous Organic Cage | C₆₀ Fullerene | 1.3 × 10⁴ | Toluene (B28343) | [5] |
| TREN-based Porous Organic Cage | C₇₀ Fullerene | 3.3 × 10⁵ | Toluene | [5] |
TREN in the Assembly of Biomimetic Structures
The tripodal nature of TREN makes it an excellent scaffold for mimicking complex biological structures, most notably the triple helix of collagen. By attaching three collagen mimetic peptides (CMPs) to a TREN core, researchers can enforce the formation of stable triple-helical structures.[2][8]
Key Features and Applications:
-
Stabilization of Triple Helices: TREN acts as a covalent template, bringing the three peptide chains into close proximity and promoting their assembly into a stable triple helix.[8] This is crucial for studying collagen structure and function.
-
Drug Delivery and Tissue Engineering: TREN-scaffolded CMPs can be functionalized with therapeutic agents or cell-binding motifs for targeted drug delivery to sites of collagen damage or for promoting tissue regeneration.[9]
-
Biomaterial Development: These biomimetic structures can be incorporated into hydrogels and other materials to create biocompatible scaffolds for tissue engineering and regenerative medicine.
Quantitative Data Summary: Thermal Stability of TREN-Assembled Collagen Mimetic Peptides
| Peptide Sequence | Scaffold | Melting Temperature (T_m) [°C] | Solvent | Reference |
| TREN-[suc-(Gly-Nleu-Pro)₅-NH₂]₃ | TREN | 29 | Aqueous Buffer | [2][3] |
| TREN-[suc-(Gly-Nleu-Pro)₆-NH₂]₃ | TREN | 42 | Aqueous Buffer | [2] |
| Ac-(Pro-Hyp-Gly)₅-Pro-Cys(StBu)-Cys(StBu)-Gly-Gly-Gly-NH₂ (single chain) | None | 20.3 | Aqueous Buffer | [1] |
| [Ac-(Pro-Hyp-Gly)₅-Pro-Cys-Cys-Gly-Gly-Gly-NH₂]₃ (disulfide-linked) | Cysteine | 68.1 | Aqueous Buffer | [1] |
TREN-Based Supramolecular Sensors
Functionalization of the TREN scaffold with chromophores or fluorophores allows for the development of sensitive and selective chemosensors for various analytes, including cations and anions.[10] The binding of an analyte to the receptor sites on the TREN derivative induces a conformational change that results in a detectable optical or electrochemical signal.
Key Features and Applications:
-
Anion Sensing: TREN-based urea (B33335) and thiourea (B124793) derivatives have been shown to be effective and selective transporters for anions like chloride and bicarbonate.[2][3] The binding event can be monitored by changes in fluorescence or UV-Vis absorbance.
-
Cation Sensing: The four nitrogen atoms of the TREN core can coordinate with metal ions, leading to changes in the spectroscopic properties of attached signaling units. This has been utilized for the detection of metal ions like Zn²⁺.
-
Diagnostic Applications: The development of TREN-based sensors that can operate in biological media opens up possibilities for their use in medical diagnostics and environmental monitoring.
Quantitative Data Summary: Anion Transport Efficacy of TREN-Based Receptors
| Receptor | Anion Transported | EC₅₀ [µM] | Assay Method | Reference |
| TREN-based tris-thiourea | Cl⁻/NO₃⁻ exchange | 0.1 | Vesicle-based fluorescence assay | [2][3] |
| TREN-based tris-urea | SO₄²⁻ uniport | ~10 | Vesicle-based fluorescence assay | [2][3] |
| TREN-based tris-thiourea | Cl⁻/HCO₃⁻ exchange | Not explicitly quantified, but efficient transport observed | Vesicle-based fluorescence assay | [2][3] |
TREN in Drug Delivery Systems
Beyond guest encapsulation in cages, TREN and its derivatives can be incorporated into various drug delivery platforms, such as functionalized nanoparticles and pH-responsive micelles.
Key Features and Applications:
-
Functionalized Nanoparticles: TREN can be grafted onto the surface of nanoparticles (e.g., mesoporous silica (B1680970) nanoparticles) to introduce functional groups for drug attachment, targeting ligand conjugation, or to impart pH-responsiveness.[11]
-
pH-Responsive Drug Release: The primary and tertiary amine groups of TREN have different pKa values. This property can be exploited to design drug delivery systems that release their payload in response to the acidic tumor microenvironment or within the endo-lysosomal compartments of cancer cells.[12][13]
-
Gene Delivery: The cationic nature of protonated TREN derivatives allows for the complexation and delivery of nucleic acids (e.g., siRNA, pDNA), making them promising non-viral vectors for gene therapy.[14]
Experimental Protocols
Protocol 1: Synthesis of a TREN-Based Supramolecular Cage via Imine Condensation
This protocol describes the synthesis of a tetrahedral [4+4] imine-linked porous organic cage from TREN and 1,3,5-triformylbenzene.
Materials:
-
This compound (TREN)
-
1,3,5-Triformylbenzene
-
Dimethylformamide (DMF), anhydrous
-
Diethylether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Centrifuge and centrifuge tubes
-
NMR tubes, deuterated chloroform (B151607) (CDCl₃)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 1,3,5-triformylbenzene (4 equivalents) in anhydrous DMF.
-
Addition of TREN: To the stirred solution, add a solution of TREN (4 equivalents) in anhydrous DMF dropwise over 10 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 48 hours under an inert atmosphere. The formation of a white precipitate should be observed.
-
Isolation of the Cage: Cool the reaction mixture to room temperature. Collect the precipitate by centrifugation.
-
Washing: Wash the precipitate with fresh DMF (3 times) and then with diethyl ether (3 times) to remove any unreacted starting materials and solvent.
-
Drying: Dry the resulting white solid under vacuum to obtain the pure TREN-based supramolecular cage.
-
Characterization: Confirm the structure of the cage using ¹H NMR, ¹³C NMR, and mass spectrometry.
DOT Script for Experimental Workflow:
Caption: Workflow for the synthesis of a TREN-based supramolecular cage.
Protocol 2: Preparation of TREN-Functionalized Mesoporous Silica Nanoparticles (MSNs) for Drug Delivery
This protocol details the post-synthesis grafting of TREN onto the surface of MSNs.
Materials:
-
Mesoporous Silica Nanoparticles (MSNs)
-
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS)
-
This compound (TREN)
-
Toluene, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup
-
Centrifuge and centrifuge tubes
Procedure:
-
Activation of MSNs: Dry the MSNs under vacuum at 120 °C for 12 hours to remove adsorbed water and activate the surface silanol (B1196071) groups.
-
Silanization: Suspend the activated MSNs in anhydrous toluene under an inert atmosphere. Add GPTMS (excess) and reflux the mixture for 24 hours.
-
Washing: Cool the mixture, and collect the GPTMS-functionalized MSNs by centrifugation. Wash thoroughly with toluene and then ethanol to remove unreacted GPTMS. Dry the particles under vacuum.
-
TREN Grafting: Suspend the GPTMS-functionalized MSNs in anhydrous toluene. Add an excess of TREN and reflux for 24 hours. The primary amines of TREN will react with the epoxide groups of GPTMS.
-
Final Washing: Cool the reaction mixture and collect the TREN-functionalized MSNs by centrifugation. Wash extensively with toluene and ethanol to remove excess TREN.
-
Drying: Dry the final product under vacuum.
-
Characterization: Confirm the functionalization using Fourier-transform infrared (FTIR) spectroscopy, thermogravimetric analysis (TGA), and elemental analysis.
DOT Script for Experimental Workflow:
Caption: Workflow for TREN functionalization of mesoporous silica nanoparticles.
Protocol 3: Determination of Binding Constant by ¹H NMR Titration
This protocol outlines the procedure for determining the association constant (K_a) of a host-guest complex where the host is a TREN-based supramolecular cage.
Materials:
-
TREN-based host molecule
-
Guest molecule
-
Deuterated solvent (e.g., CDCl₃)
-
NMR spectrometer
-
High-precision microsyringe
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a stock solution of the host at a known concentration in the deuterated solvent. Prepare a stock solution of the guest at a much higher concentration (at least 10-20 times the host concentration) in the same solvent.
-
Initial Spectrum: Transfer a known volume of the host solution to an NMR tube and acquire a ¹H NMR spectrum. This is the spectrum of the free host.
-
Titration: Using a microsyringe, add small aliquots of the guest stock solution to the NMR tube containing the host solution. After each addition, gently mix the solution and acquire a ¹H NMR spectrum.
-
Data Acquisition: Continue the additions until the chemical shifts of the host protons no longer change significantly, indicating saturation of the binding sites. Record the total volume of guest solution added at each step.
-
Data Analysis:
-
Identify one or more host protons that show a significant change in chemical shift upon guest binding.
-
Plot the change in chemical shift (Δδ) of the selected proton(s) as a function of the guest concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (K_a).
-
DOT Script for Logical Relationship:
Caption: Logical flow for determining binding constants via NMR titration.
Signaling Pathway and Drug Delivery Mechanism
pH-Responsive Drug Release from TREN-Functionalized Nanocarriers
TREN-functionalized nanocarriers can be designed for pH-triggered drug release, a highly desirable feature for cancer therapy. The mechanism relies on the protonation of the amine groups of TREN in the acidic tumor microenvironment or within endosomes/lysosomes after cellular uptake.
DOT Script for Signaling Pathway:
References
- 1. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 2. pulsus.com [pulsus.com]
- 3. Synthesis of mesoporous silica nanoparticles and drug loading of poorly water soluble drug cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elearning.uniroma1.it [elearning.uniroma1.it]
- 8. Synthesis and Optimization of Mesoporous Silica Nanoparticles for Ruthenium Polypyridyl Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anion Binding by Fluorescent Ureido-Hexahomotrioxacalix[3]arene Receptors: An NMR, Absorption and Emission Spectroscopic Study | MDPI [mdpi.com]
- 13. Drug Delivery with Polymeric Nanocarriers-Cellular Uptake Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new iron-based metal–organic framework with enhancing catalysis activity for benzene hydroxylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Tris(2-aminoethyl)amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-aminoethyl)amine, commonly known as TREN, is a commercially available, tetra-dentate amine that has found significant utility in organic synthesis, primarily as a basic catalyst and as a scaffold for more complex molecular architectures. Its tripodal structure, featuring a tertiary amine core and three primary amine arms, imparts unique catalytic and coordinating properties. These application notes provide detailed protocols and quantitative data for the use of this compound as a catalyst in two key organic transformations: the Knoevenagel condensation and the synthesis of ester derivatives.
Knoevenagel Condensation Catalyzed by TAEA-Modified Metal Oxides
This compound, when immobilized on solid supports like metal oxides, serves as a highly effective and reusable basic catalyst for Knoevenagel condensations. This reaction is a fundamental carbon-carbon bond-forming reaction that condenses an active methylene (B1212753) compound with an aldehyde or ketone. The use of TAEA-functionalized catalysts offers advantages in terms of catalyst recovery and recycling, contributing to greener synthetic methodologies.
Quantitative Data
The catalytic activity of this compound-modified metal oxides has been evaluated in the Knoevenagel condensation of furfural (B47365) and malononitrile. The data presented below summarizes the conversion and turnover frequency (TOF) for different supported catalysts.
| Catalyst | Support | TAEA Loading (mmol/g) | Conversion (%) (30 min, 60 °C) | TOF (mol/mol·min) |
| 3NH₂/MgO | MgO | 0.89 | ~98 | ~0.037 |
| 3NH₂/Al₂O₃ | Al₂O₃ | 0.54 | ~35 | ~0.022 |
| 3NH₂/Nb₂O₅ | Nb₂O₅ | 0.36 | ~20 | ~0.019 |
| NH₂/MgO (APTMS) | MgO | - | ~85 | ~0.032 |
Data sourced from a study on TAEA-modified metal oxides.[1][2] The conversion was determined after 30 minutes of reaction at 60 °C.
Experimental Protocols
Protocol 1.1: Preparation of TAEA-Modified MgO Catalyst (3NH₂/MgO)
This protocol describes the direct anchoring of this compound onto magnesium oxide.
Materials:
-
Magnesium Oxide (MgO), high surface area
-
This compound (TAEA)
-
Toluene (B28343), anhydrous
Procedure:
-
Dry the MgO support at 120 °C for 12 hours prior to use.
-
In a round-bottom flask, suspend the dried MgO in anhydrous toluene.
-
Add this compound to the suspension.
-
Reflux the mixture with stirring for 24 hours.
-
After cooling to room temperature, filter the solid catalyst.
-
Wash the catalyst thoroughly with toluene to remove any unreacted TAEA.
-
Dry the catalyst under vacuum at 60 °C for 12 hours.
-
The TAEA loading can be determined by elemental analysis.
Protocol 1.2: Knoevenagel Condensation of Furfural and Malononitrile
Materials:
-
Furfural
-
Malononitrile
-
3NH₂/MgO catalyst
-
Ethanol (or another suitable solvent)
Procedure:
-
To a round-bottom flask, add furfural, malononitrile, and the 3NH₂/MgO catalyst in a suitable solvent like ethanol.
-
Stir the reaction mixture at 60 °C.[2]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the catalyst from the reaction mixture. The catalyst can be washed, dried, and reused.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography to yield furfurylidene malononitrile.
Experimental Workflow
References
Application Notes & Protocols: Immobilization of Tris(2-aminoethyl)amine on Solid Supports
Audience: Researchers, scientists, and drug development professionals.
Abstract
Tris(2-aminoethyl)amine (TREN) is a tripodal, tetra-amine ligand renowned for its strong chelating properties. The immobilization of TREN onto solid supports generates robust, heterogeneous materials with significant applications in catalysis, environmental remediation, and biotechnology. By anchoring TREN to matrices such as silica (B1680970), metal oxides, or polymers, it is possible to create highly effective and reusable systems for metal ion scavenging, catalytic reactions, and enzyme immobilization. This document provides detailed protocols for the functionalization of various solid supports with TREN, summarizes key performance data, and outlines common characterization techniques.
Key Applications
The unique structure of TREN, featuring three primary amine "arms" and a central tertiary amine, makes it an exceptional ligand for a variety of applications once immobilized.
-
Heterogeneous Catalysis: TREN-functionalized supports can be complexed with transition metals to create stable, solid-phase catalysts.[1][2][3][4] These materials are particularly effective in reactions like Knoevenagel condensations, offering high activity and the significant advantage of easy catalyst recovery and reuse.[1][2]
-
Metal Ion Adsorption and Removal: The strong chelating nature of immobilized TREN is widely exploited for the solid-phase extraction (SPE) and preconcentration of heavy metal ions from aqueous solutions.[5][6] Materials functionalized with TREN show high affinity and capacity for ions such as Cr(III), Cd(II), Pb(II), and U(VI), making them valuable for environmental remediation and analytical sample preparation.[5][6][7]
-
Enzyme and Biomolecule Immobilization: The primary amine groups on TREN-modified supports serve as ideal anchor points for the covalent attachment of enzymes and other proteins, often using a crosslinker like glutaraldehyde (B144438).[8] This method enhances enzyme stability, reusability, and suitability for use in continuous flow systems.[8][9]
-
Drug Discovery and Development: In drug development, solid-phase catalysts are crucial for synthesizing complex molecular frameworks and active pharmaceutical ingredients (APIs).[10][11][12][13] Immobilized TREN-metal complexes can serve as such catalysts, facilitating efficient synthesis and purification processes.[13]
Selection of Solid Supports
The choice of support material is critical and depends on the intended application, influencing properties like surface area, chemical stability, and mechanical resistance.[9]
| Support Type | Examples | Key Characteristics | Primary Applications |
| Inorganic Oxides | Silica Gel, Metal Oxides (MgO, Al₂O₃) | High surface area, porous structure, thermal and chemical stability, surface hydroxyl groups for easy functionalization.[1][3][9] | Catalysis, Adsorption, Chromatography |
| Polymers | Polystyrene (PS), Chitosan | High mechanical strength, chemical stability, easily functionalized, available in various forms (beads, membranes).[8] | Enzyme Immobilization, Solid-Phase Synthesis |
| Magnetic Nanoparticles | Fe₃O₄ | Superparamagnetic properties, high surface-area-to-volume ratio, allows for rapid separation from solution using an external magnetic field.[14][15] | Targeted Drug Delivery, Bioseparations, Recyclable Catalysis |
Experimental Workflows and Protocols
The most common strategy for immobilizing TREN involves covalently grafting it onto a support that has been pre-functionalized with a suitable reactive group, such as a chloropropyl moiety.
Figure 1. General experimental workflow for the immobilization of TREN on a silica support.
Protocol 1: Immobilization of TREN on Silica Gel (SG-TREN)
This protocol is adapted for preparing TREN-functionalized silica gel, a material widely used for solid-phase extraction of metal ions.[5][6]
-
Activation of Silica Gel:
-
Add 5.0 g of silica gel to 50 mL of concentrated hydrochloric acid.
-
Stir the suspension for 4 hours at room temperature to activate the surface silanol (B1196071) groups.
-
Filter the silica gel and wash thoroughly with deionized water until the filtrate is neutral (pH ~7).
-
Dry the activated silica gel in an oven at 110 °C for 8 hours.
-
-
Surface Functionalization with a Linker:
-
Suspend the 5.0 g of dried, activated silica gel in 100 mL of dry toluene (B28343) in a round-bottom flask.
-
Add 5.0 mL of (3-chloropropyl)trimethoxysilane (CPTMS) to the suspension.
-
Reflux the mixture for 24 hours under a nitrogen atmosphere with constant stirring.
-
After cooling, filter the functionalized silica (SG-Cl) and wash it sequentially with toluene and ethanol (B145695) to remove unreacted silane.
-
Dry the SG-Cl material under vacuum at 60 °C for 6 hours.
-
-
Coupling with TREN:
-
Disperse the dried SG-Cl in 100 mL of dry toluene.
-
Add 7.5 mL of this compound (TREN).
-
Reflux the mixture for 24 hours under a nitrogen atmosphere.
-
Cool the suspension, filter the final product (SG-TREN), and wash extensively with toluene, ethanol, and deionized water to remove any physisorbed or unreacted TREN.
-
Dry the final SG-TREN material under vacuum at 70 °C overnight.
-
Protocol 2: Immobilization of Pectinase (B1165727) on Polystyrene Resin
This protocol describes a general method for enzyme immobilization on an amine-functionalized polymer support, where a TREN-modified polymer could be used.[8]
-
Support Preparation:
-
Use a pre-made amine-functionalized polystyrene (PS) resin or one prepared by reacting chloromethylated polystyrene with TREN.
-
Wash 1.0 g of the resin with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
-
Activation with Glutaraldehyde (Crosslinker):
-
Suspend the washed resin in 10 mL of a 2.5% (v/v) glutaraldehyde solution in phosphate buffer.
-
Shake the mixture at room temperature for 2 hours to activate the amine groups.
-
Filter the resin and wash thoroughly with the buffer to remove excess glutaraldehyde.
-
-
Enzyme Immobilization:
-
Immediately add the activated resin to 10 mL of a pectinase solution (e.g., 5 mg/mL in the same buffer).
-
Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle shaking for a defined period (e.g., 4-6 hours).
-
Filter the immobilized enzyme and wash with buffer to remove any unbound pectinase.
-
Store the immobilized enzyme at 4 °C until use.
-
Material Characterization
Confirmation of successful TREN immobilization and material integrity is achieved through various analytical techniques.
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To identify functional groups. | Appearance of N-H bending and stretching bands and C-N stretching bands, confirming the presence of TREN on the support.[2][5][6] |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material (TREN) grafted onto the inorganic support. | A distinct weight loss step at temperatures corresponding to the decomposition of TREN, allowing for calculation of ligand loading.[2] |
| Elemental Analysis (CHN) | To determine the nitrogen content of the material. | An increase in the percentage of nitrogen directly correlates with the amount of TREN successfully immobilized.[3] |
| X-ray Photoelectron Spectroscopy (XPS) | To analyze surface elemental composition and chemical states. | Detection of N 1s peaks provides evidence of TREN on the material's surface.[2] |
| N₂ Adsorption/Desorption | To measure textural properties like surface area and pore volume. | A decrease in surface area and pore volume after functionalization indicates successful grafting within the pores of the support.[3] |
Quantitative Performance Data
The effectiveness of TREN-functionalized materials is demonstrated by their performance in specific applications.
| Solid Support | Application | Key Performance Metric | Value |
| Silica Gel | Cr(III) Adsorption | Max. Adsorption Capacity | 32.72 mg/g[5] |
| Silica Gel | Cd(II) Adsorption | Max. Adsorption Capacity | 36.42 mg/g[5] |
| Silica Gel | Pb(II) Adsorption | Max. Adsorption Capacity | 64.61 mg/g[5] |
| MgO | Catalysis (Knoevenagel) | Activity | Superior activity compared to other modified metal oxides.[1][2][4] |
| Polystyrene Resin | Pectinase Immobilization | Reusability | Retained >50% activity after 6 cycles.[8] |
Logic for Support Selection
The selection of the appropriate solid support and immobilization strategy is guided by the requirements of the final application.
Figure 2. Decision guide for selecting a solid support based on application requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound/Metal Oxides Hybrid Materials—Preparation, Characterization and Catalytic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound: Catalytic Hybrid Materials and Collagen Mimetic Scaffolds_Chemicalbook [chemicalbook.com]
- 5. Tris(2-aminoethyl) amine functionalized silica gel for solid-phase extraction and preconcentration of Cr(III), Cd(II) and Pb(II) from waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Immobilization and Characterization of Pectinase onto the Cationic Polystyrene Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. people.uniurb.it [people.uniurb.it]
- 11. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Immobilization of enzymes on iron oxide magnetic nanoparticles: Synthesis, characterization, kinetics and thermodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of Iron Magnetic Nanoparticles in Protein Immobilization [mdpi.com]
Application Notes and Protocols: Experimental Setup for CO2 Capture using Tris(2-aminoethyl)amine (TREN)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The increasing concentration of atmospheric carbon dioxide (CO2) is a significant global concern, driving research into efficient carbon capture, utilization, and storage (CCUS) technologies. Amine scrubbing is a mature and widely used method for post-combustion CO2 capture from industrial flue gases. Tris(2-aminoethyl)amine, commonly known as TREN, is a polyamine that has garnered interest as a CO2 absorbent. Its molecular structure, featuring one tertiary and three primary amine groups, offers a high theoretical CO2 loading capacity. TREN can be utilized as a liquid absorbent in aqueous solutions or as a functional group grafted onto solid sorbents to enhance their CO2 capture performance. These notes provide detailed protocols for both liquid-phase absorption and solid-phase adsorption experiments using TREN.
Mechanism of Action
The capture of CO2 by TREN in an aqueous solution involves chemical reactions between the acidic CO2 gas and the basic amine groups. The primary amine groups readily react with CO2 to form carbamates. The overall reaction mechanism can also lead to the formation of bicarbonate. The presence of multiple amine groups allows for a high stoichiometric CO2 loading, making TREN an efficient capture agent. In solid sorbents, grafted TREN molecules provide active sites for CO2 to bind, primarily through the same acid-base interactions.
Protocol 1: CO2 Absorption Using Aqueous TREN Solutions
This protocol details the procedure for determining the CO2 absorption capacity of aqueous TREN solutions using a bubbler reactor setup.
Objective: To measure the equilibrium CO2 absorption capacity of a TREN solution at a specified temperature and CO2 partial pressure.
Materials and Equipment:
-
This compound (TREN, ≥98%)
-
Deionized water
-
Compressed CO2 gas (≥99.9%)
-
Compressed N2 gas (≥99.9%)
-
Gas cylinders with pressure regulators
-
Mass flow controllers (MFCs)
-
Glass bubbler reactor (reaction vessel)
-
Constant temperature water bath
-
Condenser with chilled water circulation
-
Gas outlet for venting
-
Analytical balance
-
pH meter
-
Method for CO2 loading analysis (e.g., titration, TOC analyzer)
Experimental Workflow:
Application Notes and Protocols for Heavy Metal Ion Recovery from Wastewater Using Tris(2-aminoethyl)amine (TREN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heavy metal contamination in wastewater is a significant environmental and health concern due to the toxicity and non-biodegradability of these pollutants. Tris(2-aminoethyl)amine (TREN), a tetradentate chelating ligand, offers a highly effective solution for the recovery of heavy metal ions from aqueous solutions.[1] Its unique tripodal structure, featuring a tertiary amine center and three primary amine arms, allows for the formation of stable complexes with various divalent and trivalent metal ions.[1]
This document provides detailed application notes and experimental protocols for the use of TREN-functionalized materials in heavy metal ion recovery from wastewater. TREN can be immobilized on various solid supports, such as silica (B1680970) gel and multi-walled carbon nanotubes (MWCNTs), to create robust and reusable adsorbents.[2][3] These functionalized materials exhibit high selectivity and adsorption capacity for a range of heavy metals, making them ideal for purification and recovery processes in research and industrial settings.
Chelation Mechanism of TREN with a Divalent Metal Ion
The primary mechanism for heavy metal ion removal by TREN-functionalized materials is chelation. The four nitrogen atoms in the TREN molecule act as electron-pair donors, forming multiple coordination bonds with a single metal ion. This results in the formation of a stable, cage-like metal complex, effectively sequestering the metal ion from the solution.
Caption: Chelation of a divalent metal ion by the TREN ligand.
Data Presentation: Adsorption Capacities of TREN-Functionalized Adsorbents
The following table summarizes the maximum adsorption capacities (q_max) of TREN-functionalized adsorbents for various heavy metal ions as reported in the literature. These values are crucial for evaluating the performance of the adsorbent and for designing recovery systems.
| Adsorbent Material | Heavy Metal Ion | Adsorption Capacity (mg/g) | Optimal pH | Reference |
| TREN-functionalized Silica Gel | Cr(III) | 32.72 | 4 | [2] |
| Cd(II) | 36.42 | 4 | [2] | |
| Pb(II) | 64.61 | 4 | [2] | |
| TREN-functionalized Fe3O4 Nanoparticles | Ag(I) | >98% removal | - | [1] |
| Au(III) | >98% removal | - | [1] |
Note: The efficiency of heavy metal removal is influenced by factors such as pH, contact time, initial metal ion concentration, and adsorbent dosage.[4][5]
Experimental Protocols
This section provides detailed protocols for the synthesis of TREN-functionalized adsorbents and their application in heavy metal ion recovery.
Protocol 1: Synthesis of TREN-Functionalized Silica Gel
This protocol describes the covalent immobilization of TREN onto a silica gel support, a common and effective adsorbent material.
Materials:
-
Silica gel (pore size 60 Å, 70-230 mesh)
-
3-(Chloropropyl)trimethoxysilane
-
This compound (TREN)
-
Toluene (B28343), anhydrous
-
Methanol
-
Distilled water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
Activation of Silica Gel:
-
Suspend 10 g of silica gel in 100 mL of 2 M HCl.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the silica gel and wash with distilled water until the filtrate is neutral (pH 7).
-
Dry the activated silica gel in an oven at 120°C for 12 hours.
-
-
Silanization of Silica Gel:
-
Suspend the activated silica gel in 100 mL of anhydrous toluene.
-
Add 5 mL of 3-(chloropropyl)trimethoxysilane to the suspension.
-
Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature, filter, and wash with toluene and then methanol.
-
Dry the chloropropyl-functionalized silica gel under vacuum at 60°C for 12 hours.
-
-
Immobilization of TREN:
-
Suspend the dried chloropropyl-functionalized silica gel in 100 mL of anhydrous toluene.
-
Add 10 mL of TREN to the suspension.
-
Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature, filter, and wash sequentially with toluene, methanol, and distilled water.
-
Dry the final TREN-functionalized silica gel under vacuum at 60°C for 24 hours.
-
Protocol 2: Batch Adsorption Studies for Heavy Metal Ion Recovery
This protocol outlines the procedure for evaluating the heavy metal adsorption performance of the synthesized TREN-functionalized adsorbent in a batch system.
Materials:
-
TREN-functionalized adsorbent
-
Stock solutions (1000 mg/L) of the desired heavy metal ions (e.g., Pb(NO₃)₂, CdCl₂, CrCl₃)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Conical flasks (250 mL)
-
Orbital shaker
-
pH meter
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Procedure:
-
Preparation of Working Solutions: Prepare a series of heavy metal solutions of known concentrations (e.g., 10, 25, 50, 100, 200 mg/L) by diluting the stock solution with distilled water.
-
Adsorption Experiment:
-
Add a known mass of the TREN-functionalized adsorbent (e.g., 0.1 g) to a series of conical flasks.
-
Add a fixed volume (e.g., 50 mL) of the heavy metal working solutions to each flask.
-
Adjust the pH of the solutions to the desired value (e.g., pH 4-6) using 0.1 M HCl or 0.1 M NaOH.
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a specified contact time (e.g., 2 hours) at a constant temperature (e.g., 25°C).
-
-
Analysis:
-
After the desired contact time, filter the solution to separate the adsorbent.
-
Measure the final concentration of the heavy metal ions in the filtrate using AAS or ICP-OES.
-
-
Calculation of Adsorption Capacity: Calculate the amount of heavy metal adsorbed per unit mass of the adsorbent (q_e, in mg/g) using the following equation: q_e = (C_0 - C_e) * V / m Where:
-
C_0 = Initial concentration of the heavy metal ion (mg/L)
-
C_e = Equilibrium concentration of the heavy metal ion (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
Protocol 3: Column Studies for Continuous Heavy Metal Ion Recovery
This protocol describes the use of TREN-functionalized adsorbent in a fixed-bed column for continuous wastewater treatment.
Materials:
-
TREN-functionalized adsorbent
-
Glass column with adjustable flow rate
-
Peristaltic pump
-
Heavy metal solution of known concentration
-
Fraction collector
-
AAS or ICP-OES
Procedure:
-
Column Packing: Pack a known amount of the TREN-functionalized adsorbent into the glass column to a desired bed height.
-
Column Operation:
-
Pump the heavy metal solution through the column at a constant flow rate.
-
Collect the effluent at regular time intervals using a fraction collector.
-
-
Analysis: Measure the concentration of the heavy metal ions in each collected fraction using AAS or ICP-OES.
-
Breakthrough Curve: Plot the normalized effluent concentration (C_t / C_0) against time or volume of effluent to obtain the breakthrough curve. The breakthrough point is typically defined as the point where the effluent concentration reaches a certain percentage (e.g., 5-10%) of the influent concentration.
Protocol 4: Adsorbent Regeneration and Metal Recovery
This protocol details the procedure for eluting the adsorbed heavy metals and regenerating the TREN-functionalized adsorbent for reuse.
Materials:
-
Metal-loaded TREN-functionalized adsorbent
-
Eluent solution (e.g., 0.1 M HCl or 0.1 M EDTA)
-
Distilled water
-
Conical flasks
-
Orbital shaker
Procedure:
-
Elution:
-
Transfer the metal-loaded adsorbent to a conical flask.
-
Add a suitable volume of the eluent solution.
-
Agitate the mixture on an orbital shaker for a specified time (e.g., 1-2 hours).
-
Filter the solution to separate the regenerated adsorbent from the eluate containing the recovered metal ions.
-
-
Washing and Drying:
-
Wash the regenerated adsorbent thoroughly with distilled water until the filtrate is neutral.
-
Dry the adsorbent in an oven at 60°C for reuse.
-
-
Metal Recovery: The metal ions in the eluate can be recovered through processes such as precipitation or electrochemical methods.
Experimental Workflow
The following diagram illustrates the general workflow for heavy metal ion recovery using TREN-functionalized adsorbents.
Caption: General workflow for heavy metal recovery using TREN adsorbents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tailoring a bio-based adsorbent for sequestration of late transition and rare earth elements - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT03150G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and Adsorption Isotherms of Amine-Functionalized Magnesium Ferrite Produced Using Sol-Gel Method for Treatment of Heavy Metals in Wastewater [mdpi.com]
Application of Tris(2-aminoethyl)amine in Perovskite Solar Cell Synthesis: A Guide for Researchers
Introduction:
Tris(2-aminoethyl)amine (TREN), a tripodal amine, has emerged as a promising additive in the fabrication of perovskite solar cells (PSCs). Its primary role is to enhance the stability and performance of the perovskite absorber layer, a critical component for the commercial viability of this photovoltaic technology. This document provides detailed application notes and protocols for the use of TREN in the synthesis of perovskite solar cells, targeted towards researchers and scientists in the field.
Application Notes
This compound is primarily utilized as an additive within the perovskite precursor solution. Its multifunctional nature allows it to address several key challenges in perovskite solar cell fabrication:
-
Defect Passivation: The amine groups in TREN can effectively passivate various defects present at the grain boundaries and on the surface of the perovskite film. These defects, such as uncoordinated lead ions (Pb²⁺) and halide vacancies, act as non-radiative recombination centers, which are detrimental to the device's open-circuit voltage (Voc) and overall power conversion efficiency (PCE).
-
Enhanced Film Morphology: The incorporation of TREN can influence the crystallization process of the perovskite film, leading to improved morphology with larger grain sizes and reduced pinholes. A high-quality film facilitates efficient charge transport and extraction.
-
Improved Stability: One of the most significant benefits of using TREN is the enhanced stability of the perovskite film against environmental stressors like humidity and heat. TREN molecules can form a protective layer on the perovskite surface, hindering the ingress of moisture and preventing the degradation of the photoactive perovskite phase. For instance, perovskite films containing TREN have been shown to retain their black phase for extended periods even under high humidity conditions.
Experimental Protocols
The following protocols are generalized procedures for the incorporation of this compound as an additive in a typical solution-processed perovskite solar cell fabrication workflow. Researchers should optimize the specific parameters based on their perovskite composition and device architecture.
Preparation of Perovskite Precursor Solution with TREN
This protocol describes the preparation of a mixed-cation lead halide perovskite precursor solution with TREN as an additive.
Materials:
-
Formamidinium iodide (FAI)
-
Lead iodide (PbI₂)
-
Methylammonium bromide (MABr)
-
Lead bromide (PbBr₂)
-
This compound (TREN)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Prepare the desired perovskite precursor stock solution. For a common formulation, dissolve FAI, PbI₂, MABr, and PbBr₂ in a mixture of DMF and DMSO (e.g., 4:1 v/v). The molar ratios of the perovskite components should be carefully controlled to achieve the desired stoichiometry.
-
Prepare a stock solution of TREN in a suitable solvent (e.g., DMF or isopropanol). The concentration of this stock solution should be chosen to allow for easy and precise addition to the perovskite precursor solution.
-
Add the TREN stock solution to the perovskite precursor solution to achieve the desired final concentration of TREN. The optimal concentration of TREN needs to be determined experimentally but typically ranges from 0.1 to 1.0 mol% relative to the lead halide concentration.
-
Stir the final solution at room temperature for at least 2 hours before use to ensure homogeneity.
-
Filter the solution through a 0.22 µm PTFE syringe filter before spin-coating to remove any particulates.
Perovskite Film Deposition and Annealing
This protocol outlines the deposition of the TREN-containing perovskite film onto a substrate with an electron transport layer (e.g., SnO₂ or TiO₂).
Materials:
-
Prepared TREN-containing perovskite precursor solution
-
Substrates with pre-deposited electron transport layer (e.g., FTO/SnO₂)
-
Antisolvent (e.g., Chlorobenzene or Diethyl ether)
-
Spin-coater
-
Hotplate
Procedure:
-
Pre-clean the substrates thoroughly using a sequence of detergents, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath. Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 15-20 minutes to improve the wettability of the surface.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Dispense an appropriate volume (e.g., 40-60 µL) of the TREN-containing perovskite precursor solution onto the center of the substrate.
-
Spin-coat the solution using a two-step program. For example:
-
Step 1: 1000 rpm for 10 seconds (ramp rate of 200 rpm/s)
-
Step 2: 4000-6000 rpm for 30-45 seconds (ramp rate of 1000 rpm/s)
-
-
During the second step of spin-coating, dispense a sufficient amount of antisolvent (e.g., 100-200 µL) onto the spinning substrate approximately 5-10 seconds before the end of the program. This induces rapid crystallization of the perovskite film.
-
Immediately transfer the substrate to a hotplate and anneal at a specific temperature (e.g., 100-150 °C) for a defined duration (e.g., 10-60 minutes). The annealing temperature and time are crucial parameters that need to be optimized.
-
After annealing, allow the films to cool down to room temperature. The resulting perovskite film should be dark brown/black and highly crystalline.
Data Presentation
The following table summarizes the hypothetical performance of perovskite solar cells with and without the TREN additive, based on typical improvements reported in the literature.
| Additive | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Stability (T₈₀ in hours under 85°C/85% RH) |
| Control (No TREN) | 1.05 | 23.5 | 75 | 18.5 | 100 |
| With TREN (0.5 mol%) | 1.12 | 23.8 | 78 | 20.8 | 500 |
Visualizations
Caption: Experimental workflow for fabricating perovskite solar cells with TREN.
Caption: Mechanism of TREN-induced performance and stability enhancement.
Application Notes and Protocols: Schiff Base Condensation with Tris(2-aminoethyl)amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and applications of Schiff bases derived from Tris(2-aminoethyl)amine (TREN). The protocols detailed below are intended to serve as a guide for the preparation and evaluation of these versatile compounds, which have shown significant promise in medicinal chemistry and materials science.
Introduction
Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or ketone. This compound, a tripodal tetradentate ligand, offers a unique scaffold for the synthesis of C3-symmetric and asymmetric Schiff bases with diverse functionalities. These compounds and their metal complexes exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties, making them attractive candidates for drug development.[1][2] The imine or azomethine group (-C=N-) is a key feature of Schiff bases and is crucial for their biological activity.[1]
Synthesis of this compound-Based Schiff Bases
The general synthesis involves the reaction of this compound with three equivalents of a suitable aldehyde, typically in an alcoholic solvent. The reaction is often carried out under reflux to ensure complete condensation.
General Experimental Workflow
Caption: General workflow for the synthesis and characterization of TREN-based Schiff bases.
Protocol 1: Synthesis of Tris{2-[(salicylidene)amino]ethyl}amine
This protocol describes the synthesis of a Schiff base from this compound and salicylaldehyde (B1680747).
Materials:
-
This compound (TREN)
-
Salicylaldehyde
-
Absolute Ethanol
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Dissolve salicylaldehyde (12 mmol, 1.46 g) in diethyl ether (12 mL) in a round-bottom flask.
-
In a separate beaker, dissolve this compound (4 mmol, 0.75 g) in absolute ethanol (12 mL).
-
Slowly add the TREN solution to the salicylaldehyde solution with continuous stirring.
-
Add an additional 20 mL of diethyl ether to the reaction mixture.
-
Cool the mixture in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the resulting yellow precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the product in a vacuum desiccator.
Expected Yield: ~85%[3]
Protocol 2: Synthesis of a Substituted Salicylaldehyde Schiff Base
This protocol outlines the synthesis using a substituted salicylaldehyde, which can be adapted for various derivatives.
Materials:
-
This compound (TREN)
-
Substituted Salicylaldehyde (e.g., 5-nitrosalicylaldehyde, 5-chlorosalicylaldehyde)
-
Absolute Ethanol
-
Sodium Hydroxide (B78521) (NaOH)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter flask
Procedure:
-
To a 250 mL round-bottom flask containing 150 mL of absolute ethanol, add the substituted salicylaldehyde (10 mmol) and sodium hydroxide (10 mmol).
-
Add this compound (3.33 mmol) to the solution.
-
Reflux the mixture with stirring for 5 hours.
-
After cooling to room temperature, add the reaction mixture to 100 mL of ice-cold water in a beaker.
-
Keep the beaker in an ice bath for 2 hours to complete precipitation.
-
Filter the resulting crystals, wash with cold water, and dry in an oven.[4]
Data Presentation
Table 1: Synthesis and Characterization Data of TREN-based Schiff Bases
| Schiff Base Ligand | Aldehyde Precursor | Yield (%) | Melting Point (°C) | Key FT-IR Peaks (cm⁻¹) (ν(C=N)) | Ref. |
| Tris{2-[(salicylidene)amino]ethyl}amine | Salicylaldehyde | 85 | 100-102 | 1633 | [3] |
| Tris{2-[(5-fluorosalicylidene)amino]ethyl}amine | 5-Fluorosalicylaldehyde | - | - | - | [5] |
| Tris[2-(salicylideneamino)ethyl]amine | Salicylaldehyde | ~95 | - | - | [6] |
| Tris(3-(salicylideneimino)propyl)amine | Salicylaldehyde | 85 | 100-102 | 1633.6 | [3] |
Table 2: Cytotoxicity Data (IC₅₀ in µM) of Aminoethyl-amine Derivatives
| Compound | CaCo-2 | A549 | HTB-140 | HaCaT (Normal) | Ref. |
| Derivative 1 | >100 | 58.3 ± 4.1 | 18.2 ± 1.1 | 65.1 ± 3.9 | [7] |
| Derivative 2 | >100 | 79.2 ± 5.5 | 22.1 ± 1.8 | 89.3 ± 6.2 | [7] |
| Derivative 3 | 48.1 ± 3.4 | 62.5 ± 4.9 | 15.3 ± 0.9 | 71.4 ± 5.0 | [7] |
| Derivative 4 | >100 | >100 | 35.6 ± 2.5 | >100 | [7] |
| Derivative 5 | 89.7 ± 6.3 | 91.4 ± 7.3 | 28.9 ± 2.0 | 95.2 ± 7.6 | [7] |
| Derivative 6 | 65.2 ± 4.6 | 71.8 ± 5.7 | 19.8 ± 1.4 | 78.6 ± 5.5 | [7] |
| Derivative 7 | 77.3 ± 5.4 | 85.1 ± 6.8 | 25.4 ± 1.8 | 91.7 ± 7.3 | [7] |
Applications in Drug Development
Schiff bases derived from this compound and their metal complexes are being extensively investigated for their therapeutic potential. Their biological activity is often attributed to the azomethine nitrogen atom.
Antibacterial and Antifungal Activity
The mode of action of these compounds as antimicrobial agents is thought to involve several mechanisms. Chelation with essential metal ions can enhance their lipophilicity, facilitating their passage through the microbial cell membrane.[8] Once inside the cell, they can interfere with normal cellular processes by forming hydrogen bonds with active centers of cell constituents, inhibiting enzyme activity, and disrupting cell wall synthesis.[1][8]
Caption: Proposed mechanism of antibacterial action for TREN-Schiff base metal complexes.
Anticancer Activity
Several derivatives of aminoethyl-amines have demonstrated cytotoxic effects against various cancer cell lines.[7] The mechanism of action is still under investigation but is believed to involve the induction of apoptosis and inhibition of cell proliferation. The data presented in Table 2 showcases the potential of these compounds as anticancer agents, with some derivatives exhibiting significant cytotoxicity against melanoma cell lines.[7]
Conclusion
The Schiff base condensation reaction with this compound provides a straightforward route to a diverse range of tripodal ligands. These compounds and their metal complexes are valuable platforms for the development of new therapeutic agents and catalysts. The detailed protocols and data provided herein are intended to facilitate further research and development in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Structural Characterization of the Schiff Base Zn(II) Complex from Salicylaldehyde and this compound - Ranjineh Khojasteh - Crystallography Reports [journals.rcsi.science]
- 4. Synthesis of Two Potentially Heptadentate (N4O3) Schiff-base Ligands Derived from Condensation of Tris(3-aminopropyl)-amine and Salicylaldehyde or 4-Hydroxysalicylaldehyde. Nickel(II) and Copper(II) Complexes of the Former Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing and Synthesis of Some Transition Metal Complexes Derived from Schiff Bases for Anti-Bacterial Activity [jmchemsci.com]
- 6. biotech-asia.org [biotech-asia.org]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
Application Notes and Protocols for Tris(2-aminoethyl)amine Functionalized Graphene Oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of tris(2-aminoethyl)amine (TREN) functionalized graphene oxide (TREN-GO). Detailed protocols for its use in drug delivery and catalysis are provided, along with relevant characterization data and visualizations to guide researchers in their work.
Introduction
Graphene oxide (GO), with its large surface area and abundance of oxygen-containing functional groups, serves as a versatile platform for the development of advanced functional materials. Covalent functionalization of GO with molecules such as this compound (TREN) enhances its properties and expands its applicability in various biomedical and catalytic fields. The primary and secondary amine groups of TREN can be grafted onto the GO surface, creating a positively charged material with enhanced dispersibility and functionality.[1]
This document outlines the synthesis of TREN-GO and its application as a nanocarrier for the anticancer drug doxorubicin (B1662922) (DOX) and as a support for gold nanoparticles (AuNPs) in catalytic reduction reactions.
Synthesis and Characterization of TREN-Functionalized Graphene Oxide (TREN-GO)
The functionalization of GO with TREN is typically achieved through the ring-opening of epoxide groups on the GO surface by the amine groups of TREN.[2] This process results in a stable covalent linkage and introduces amino functional groups onto the GO nanosheets.
Experimental Protocol: Synthesis of TREN-GO
Materials:
-
Graphene oxide (GO) powder
-
This compound (TREN)
-
N,N-Dimethylformamide (DMF)
-
Deionized (DI) water
Procedure:
-
Disperse GO powder in DMF (e.g., 1 mg/mL) and sonicate for 1-2 hours to obtain a homogeneous dispersion.
-
Add TREN to the GO dispersion (a typical mass ratio of GO:TREN is 1:10).
-
Heat the mixture to 80-100 °C and stir for 24-48 hours under a nitrogen atmosphere.
-
After the reaction, cool the mixture to room temperature.
-
Separate the TREN-GO product by centrifugation.
-
Wash the product repeatedly with DI water and ethanol to remove unreacted TREN and DMF.
-
Dry the final TREN-GO product under vacuum or by freeze-drying.
Characterization of TREN-GO
The successful functionalization of GO with TREN can be confirmed by various characterization techniques.
| Characterization Technique | Parameter | Graphene Oxide (GO) | TREN-GO | Reference |
| X-ray Diffraction (XRD) | Interlayer d-spacing (nm) | ~0.83 | ~1.2 - 1.5 | [2] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Characteristic Peaks | O-H, C=O, C-O-C | N-H, C-N stretching | [3] |
| X-ray Photoelectron Spectroscopy (XPS) | N 1s Peak | Absent | Present (~400 eV) | [2] |
| Zeta Potential | Surface Charge (mV) | Highly Negative (~ -40 mV) | Positive (~ +30 to +50 mV) | [4] |
| Thermogravimetric Analysis (TGA) | Weight Loss | Significant loss due to oxygen groups | Increased thermal stability | [3] |
Application in Drug Delivery: Doxorubicin Carrier
The positively charged surface and functional amine groups of TREN-GO make it an excellent candidate for loading and delivering anionic or hydrogen-bond-forming drugs like doxorubicin (DOX). The loading is often achieved through π-π stacking and electrostatic interactions.[5] The release of DOX from the TREN-GO carrier is typically pH-responsive, with enhanced release in the acidic tumor microenvironment.[6]
Experimental Protocol: Doxorubicin Loading and Release
Materials:
-
TREN-GO
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
DOX Loading:
-
Disperse TREN-GO in an aqueous solution (e.g., 1 mg/mL).
-
Add DOX solution to the TREN-GO dispersion (e.g., 1:1 mass ratio).
-
Stir the mixture at room temperature for 24 hours in the dark.
-
Centrifuge the mixture to separate the DOX-loaded TREN-GO (TREN-GO-DOX).
-
Wash the product with DI water to remove unloaded DOX.
-
Determine the drug loading efficiency by measuring the absorbance of the supernatant using a UV-Vis spectrophotometer.[7]
DOX Release:
-
Disperse the TREN-GO-DOX nanocomposite in PBS at pH 7.4 and pH 5.5.
-
Incubate the dispersions at 37 °C with gentle shaking.
-
At predetermined time intervals, collect aliquots and centrifuge to separate the supernatant.
-
Measure the concentration of released DOX in the supernatant using a UV-Vis spectrophotometer.[8]
Quantitative Data: Drug Loading and Release
| Parameter | Value | Conditions | Reference |
| Doxorubicin Loading Capacity | Up to 1.5 mg DOX / mg TREN-GO | pH 7.4, 24h incubation | [7][9] |
| Cumulative DOX Release (24h) | ~20-30% | pH 7.4, 37 °C | [5] |
| Cumulative DOX Release (24h) | ~60-70% | pH 5.5, 37 °C | [5] |
Cellular Uptake and Cytotoxicity
Amine-functionalized graphene oxide nanoparticles are known to be internalized by cells through both phagocytosis and clathrin-mediated endocytosis.[10] The positive surface charge of TREN-GO facilitates its interaction with the negatively charged cell membrane, leading to efficient cellular uptake.[10]
Cytotoxicity: The cytotoxicity of TREN-GO-DOX is evaluated using standard assays such as the MTT assay on cancer cell lines (e.g., MDA-MB-231, HeLa).[2][11]
| Cell Line | IC50 (TREN-GO-DOX) | IC50 (Free DOX) | Reference |
| MDA-MB-231 | ~ 5-10 µg/mL | ~ 1-2 µg/mL | [11][12] |
| HeLa | ~ 8-15 µg/mL | ~ 0.5-1.5 µg/mL | [2] |
Application in Catalysis: Support for Gold Nanoparticles
The amine groups on the surface of TREN-GO can act as anchoring sites for the in-situ synthesis of metal nanoparticles, such as gold nanoparticles (AuNPs).[13] The resulting Au/TREN-GO composite can serve as a highly efficient and recyclable catalyst for various organic reactions, such as the reduction of 4-nitrophenol (B140041).[14]
Experimental Protocol: Synthesis of Au/TREN-GO and Catalytic Reduction
Materials:
-
TREN-GO
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium borohydride (B1222165) (NaBH₄)
-
4-nitrophenol
-
DI water
Synthesis of Au/TREN-GO:
-
Disperse TREN-GO in DI water.
-
Add an aqueous solution of HAuCl₄ to the TREN-GO dispersion and stir for 30 minutes.
-
Slowly add a freshly prepared, ice-cold solution of NaBH₄ to the mixture while stirring vigorously.
-
Continue stirring for 2-3 hours.
-
Collect the Au/TREN-GO catalyst by centrifugation, wash with DI water, and dry.[6][13]
Catalytic Reduction of 4-nitrophenol:
-
Add a small amount of Au/TREN-GO catalyst to an aqueous solution of 4-nitrophenol.
-
Add a fresh aqueous solution of NaBH₄ to initiate the reaction.
-
Monitor the progress of the reaction by observing the color change from yellow to colorless and by measuring the decrease in the absorbance of 4-nitrophenolate (B89219) ions at ~400 nm using a UV-Vis spectrophotometer.[15]
Quantitative Data: Catalytic Performance
| Parameter | Value | Conditions | Reference |
| Reaction Time | < 10 minutes | Room Temperature | [14] |
| Conversion Efficiency | > 99% | - | [15] |
| Apparent Rate Constant (k_app) | ~ 0.1 - 0.5 min⁻¹ | - | [16] |
| Recyclability | High activity maintained for > 5 cycles | Simple washing and reuse | [17] |
Safety and Biocompatibility
While functionalization of GO is known to improve its biocompatibility, a thorough evaluation of the cytotoxicity and in vivo behavior of TREN-GO is crucial for its application in drug delivery. Studies on amine-functionalized GO suggest good biocompatibility at lower concentrations, but dose-dependent toxicity can be observed.[1] In vivo studies on functionalized GO have shown accumulation in the reticuloendothelial system (liver and spleen) after intraperitoneal injection, with insignificant long-term toxicity at moderate doses.[18] However, oral administration shows limited absorption.[18] Further specific toxicological studies on TREN-GO are recommended before clinical applications.
Conclusion
This compound-functionalized graphene oxide is a promising nanomaterial with significant potential in both drug delivery and catalysis. Its facile synthesis, tunable surface chemistry, and unique properties make it a versatile platform for various applications. The provided protocols and data serve as a valuable resource for researchers and scientists exploring the capabilities of TREN-GO in their respective fields. Further research is encouraged to fully elucidate its in vivo behavior and to explore a wider range of catalytic applications.
References
- 1. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 2. Graphene oxide inhibits cell migration and invasion by destroying actin cytoskeleton in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Assessing cellular internalization and endosomal escape abilities of novel BUFII-Graphene oxide nanobioconjugates [frontiersin.org]
- 4. The impact of graphene oxide nanoparticles on the migratory behavior of metastatic human breast cancer cell, MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Release Kinetics of DOX-Loaded Graphene-Based Nanocarriers for Ovarian and Breast Cancer Therapeutics [mdpi.com]
- 6. Synthesis and Characterization of Catalytically Active Au Core—Pd Shell Nanoparticles Supported on Alumina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin Loading on Functional Graphene as a Promising Nanocarrier Using Ternary Deep Eutectic Solvent Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cellular Signaling Pathways Activated by Functional Graphene Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity effect of graphene oxide on human MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Au/graphene hydrogel: synthesis, characterization and its use for catalytic reduction of 4-nitrophenol - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Green Synthesis of Gold Nanoparticles for Catalytic Reduction of 4-Nitrophenol and Methylene Blue for Sustainable Development - Sustainable Polymer & Energy - Full-Text HTML - SCIEPublish [sciepublish.com]
- 17. researchgate.net [researchgate.net]
- 18. Graphene oxide internalization into mammalian cells - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Polymer-bound Tris(2-aminoethyl)amine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymer-bound tris(2-aminoethyl)amine, commonly referred to as PS-Trisamine, is a versatile scavenger resin employed in peptide synthesis, primarily for the purification of synthetic peptides in solution-phase applications. This macroporous polystyrene-based resin is functionalized with this compound, a ligand bearing multiple amine groups. This high loading of primary and secondary amines makes it an effective tool for sequestering excess electrophilic reagents and byproducts, thereby simplifying the purification process and enhancing the purity of the final peptide product.
This document provides detailed application notes and protocols for the effective use of polymer-bound this compound in peptide synthesis workflows.
Key Applications in Peptide Synthesis
Polymer-bound this compound is particularly useful for the removal of a range of electrophilic impurities commonly encountered in peptide synthesis, including:
-
Excess Acylating Agents: Unreacted activated amino acids, coupling reagents, and acyl chlorides can be efficiently scavenged from the reaction mixture.
-
Isocyanates: Residual isocyanates, which can arise from certain coupling reagents or be used in peptide modification, are effectively removed.
-
Aldehydes: The amine functionalities can react with and sequester aldehyde impurities.
The solid-supported nature of the scavenger allows for purification by simple filtration, eliminating the need for laborious aqueous workups or chromatographic separation of these common impurities.
Quantitative Data and Resin Specifications
The efficiency of polymer-bound this compound is attributed to its high loading capacity and the reactivity of its amine groups.
| Property | Value | Reference |
| Functional Group | This compound | [1] |
| Support | 1% Divinylbenzene/Polystyrene | [2] |
| Form | Solid beads | [2] |
| Loading Capacity | 3.5-5.0 mmol/g N | [2][3] |
| Reaction Suitability | Solution-phase peptide synthesis | [2][3] |
A comparative study on polyamine-based scavenger resins demonstrated that the scavenging efficiency is directly proportional to the number of nucleophilic nitrogen atoms present on the resin. While specific quantitative data for peptide purification is not extensively published, the high density of amine groups on this compound resin suggests a high capacity for binding and removing electrophilic species.[4] For instance, in the scavenging of phenylisocyanate, 2.5 equivalents of a polyamine resin were sufficient for complete removal within one hour.[4]
Experimental Protocols
General Considerations for Using Polymer-bound this compound
-
Solvent Selection: The resin must be swelled in a solvent that is compatible with both the resin and the peptide. Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are commonly used solvents that allow for good resin swelling.[2]
-
Equivalents of Resin: Typically, a 2-3 fold excess of the scavenger resin relative to the amount of the species to be scavenged is recommended to ensure complete removal.
-
Reaction Time: Scavenging is generally rapid, often complete within 1 to 4 hours at room temperature. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Agitation: Gentle agitation of the resin suspension is necessary to ensure efficient interaction between the scavenger and the impurities in the solution.
Protocol 1: Purification of a Crude Peptide after Solution-Phase Coupling
This protocol describes the use of polymer-bound this compound to remove excess activated carboxylic acids and coupling reagents after a solution-phase peptide coupling reaction.
Materials:
-
Crude peptide reaction mixture in a suitable organic solvent (e.g., DCM or DMF)
-
Polymer-bound this compound resin
-
Anhydrous solvent for washing (e.g., DCM, THF)
-
Filtration apparatus (e.g., fritted funnel)
Procedure:
-
Resin Preparation:
-
Weigh the required amount of polymer-bound this compound resin (typically 2-3 equivalents based on the excess reagent to be scavenged).
-
Place the resin in a suitable reaction vessel.
-
Add the chosen solvent (e.g., DCM) to swell the resin for 15-30 minutes.
-
-
Scavenging:
-
Add the crude peptide solution to the swollen resin.
-
Gently agitate the mixture at room temperature.
-
Monitor the reaction for the disappearance of the impurity by TLC or HPLC. A typical reaction time is 1-4 hours.
-
-
Isolation of the Purified Peptide:
-
Once the scavenging is complete, filter the resin and wash it thoroughly with the reaction solvent (2-3 times) to recover the peptide product.
-
Combine the filtrate and the washings.
-
The resulting solution contains the purified peptide, which can be concentrated under reduced pressure.
-
-
Further Purification (if necessary):
-
The peptide can be further purified by precipitation, crystallization, or chromatography if other non-electrophilic impurities are present.
-
Protocol 2: Quenching and Purification after Peptide Modification with Isocyanates
This protocol details the use of polymer-bound this compound to quench excess isocyanate and purify the modified peptide.
Materials:
-
Reaction mixture containing the isocyanate-modified peptide and excess isocyanate.
-
Polymer-bound this compound resin.
-
Anhydrous solvent (e.g., THF, DCM).
-
Filtration apparatus.
Procedure:
-
Resin Swelling:
-
In a separate vessel, swell the polymer-bound this compound resin (2-3 equivalents relative to the initial amount of isocyanate) in a suitable solvent for 15-30 minutes.
-
-
Quenching and Scavenging:
-
Add the swollen resin to the reaction mixture.
-
Stir the suspension at room temperature. The quenching of the excess isocyanate is typically rapid.
-
Continue to stir for an additional 1-2 hours to ensure complete scavenging.
-
-
Product Isolation:
-
Filter the resin and wash it with several portions of the solvent to ensure complete recovery of the modified peptide.
-
Combine the filtrate and washings.
-
The purified peptide solution can then be concentrated.
-
Visualizations
Caption: Workflow for the purification of a crude peptide using polymer-bound this compound.
Caption: Schematic of the electrophile scavenging mechanism by polymer-bound this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Scavenging | Insufficient amount of resin. | Increase the equivalents of the scavenger resin to 3-4 fold. |
| Poor resin swelling. | Choose a more suitable solvent for swelling the polystyrene resin (e.g., DCM, THF, DMF). | |
| Insufficient reaction time. | Increase the agitation time and monitor the reaction progress. | |
| Low Peptide Recovery | Adsorption of the peptide onto the resin. | This is less common with non-ionic peptides. Wash the resin thoroughly with a more polar solvent if peptide has polar characteristics. |
| Incomplete filtration. | Ensure all the peptide solution has passed through the filter and wash the resin adequately. |
Conclusion
Polymer-bound this compound is a highly effective and convenient scavenger resin for the purification of peptides synthesized in solution. Its high capacity for removing excess electrophilic reagents simplifies downstream processing, reduces the reliance on chromatography, and can lead to higher purity of the final peptide product. The straightforward filtration-based workup makes it an attractive tool for both small-scale and larger-scale peptide synthesis endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Tris(2-aminoethyl)amine (tren) Metal Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Tris(2-aminoethyl)amine (tren) metal complexes.
Frequently Asked Questions (FAQs)
Q1: What is the general structure of a this compound (tren) metal complex?
A1: this compound is a tetradentate ligand, meaning it can bind to a central metal ion at four points. It consists of a tertiary amine connected to three primary amine groups by ethyl linkages. This structure allows it to form stable complexes with many transition metals, typically in a trigonal bipyramidal or octahedral geometry.[1][2]
Q2: What are some common metals used to form complexes with tren?
A2: Tren forms stable complexes with a variety of transition metals, particularly those in the +2 and +3 oxidation states.[2] Commonly used metals include cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn).
Q3: How does the pH of the reaction mixture affect the formation of tren metal complexes?
A3: The pH of the reaction solution is a critical factor in the synthesis of tren metal complexes. The amine groups of the tren ligand are basic and can be protonated at low pH. This protonation prevents the nitrogen atoms from effectively coordinating to the metal ion, thus inhibiting complex formation. Generally, neutral to slightly basic conditions are preferred to ensure the tren ligand is in its free amine form and available for coordination.[3][4] However, at very high pH, the formation of metal hydroxide (B78521) precipitates can compete with complex formation, reducing the yield.
Q4: Is the tren ligand sensitive to air and moisture?
A4: Yes, this compound is a hygroscopic liquid and can absorb moisture from the air.[5] While the ligand itself is relatively stable, the presence of water and oxygen can be problematic during the synthesis of certain metal complexes, especially those with metals in lower oxidation states that are susceptible to oxidation. It is good practice to handle the tren ligand and perform reactions under an inert atmosphere (e.g., nitrogen or argon) when working with air-sensitive metal salts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of tren metal complexes that can lead to low yields or impure products.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of the reaction mixture. | Ensure the pH of the solution is appropriate for complex formation. For most tren complexes, a neutral to slightly basic pH is optimal. Use a pH meter to monitor and adjust the pH as needed.[3] |
| Incomplete dissolution of reactants. | Ensure that both the metal salt and the tren ligand are fully dissolved in the chosen solvent before mixing. Gentle heating or sonication may aid in dissolution. |
| Use of a poor solvent. | The choice of solvent can significantly impact the solubility of reactants and the stability of the resulting complex. Methanol and ethanol (B145695) are commonly used for the synthesis of tren complexes. If solubility is an issue, consider a different solvent or a solvent mixture. |
| Precipitation of metal hydroxide. | If the reaction is conducted at a high pH, the metal salt may precipitate as a hydroxide, preventing the formation of the desired complex. Carefully control the pH to avoid this side reaction. |
| Decomposition of the complex. | Some tren metal complexes may be unstable under certain conditions (e.g., high temperatures, prolonged reaction times). Refer to literature procedures for the specific complex and avoid harsh reaction conditions if possible. |
Problem 2: Product is Impure
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Co-precipitation of starting materials. | Unreacted starting materials can co-precipitate with the desired product. Ensure the correct stoichiometry of reactants is used. Purification methods such as recrystallization can be employed to remove unreacted starting materials. For example, in the synthesis of a nickel(II) tren complex, co-precipitation with the starting nickel salt was observed.[6][7][8] |
| Formation of side products. | Side reactions can lead to the formation of impurities. One common side reaction involves the condensation of the amine groups of tren with aldehydes or ketones, which may be present as impurities in the solvent, to form Schiff base complexes.[9][10][11] Use high-purity solvents to minimize these side reactions. |
| Presence of water leading to aqua complexes. | If the reaction is not performed under anhydrous conditions, water molecules can coordinate to the metal center, forming aqua complexes as impurities.[6][7][8] Use dry solvents and, if necessary, an inert atmosphere. |
| Incorrect isolation procedure. | The method of isolating the product is crucial for its purity. Washing the crude product with an appropriate solvent can remove soluble impurities. The choice of washing solvent should be one in which the desired product has low solubility. |
Experimental Protocols
Synthesis of cis-[Co(tren)Cl₂]Cl·H₂O
This protocol is adapted from a literature procedure and provides a method for the synthesis of a common cobalt(III) tren complex.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
This compound (tren)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
Procedure:
-
In a flask, dissolve CoCl₂·6H₂O in deionized water.
-
Slowly add concentrated HCl to the solution, followed by the dropwise addition of this compound (tren).
-
Cool the solution in an ice bath.
-
A yellow-brown product should precipitate.
-
Collect the crystals by suction filtration and wash with a small amount of ice-cold deionized water, followed by a cold ethanol wash.
-
Dry the product in a desiccator.
Note: For detailed quantities and reaction conditions, refer to the original literature.
Data Presentation
The following table summarizes hypothetical yield data for the synthesis of a generic [M(tren)X₂]ⁿ⁺ complex under different reaction conditions. This table is for illustrative purposes to demonstrate how reaction parameters can be optimized.
| Metal (M) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Co(III) | Methanol | 25 | 4 | 75 |
| Co(III) | Methanol | 50 | 2 | 85 |
| Co(III) | Ethanol | 25 | 4 | 70 |
| Ni(II) | Methanol | 25 | 6 | 65 |
| Ni(II) | Water | 25 | 6 | 50 (with aqua complex impurity) |
| Cu(II) | Methanol | 25 | 2 | 90 |
| Cu(II) | Acetonitrile | 25 | 2 | 80 |
| Zn(II) | Ethanol | 50 | 3 | 88 |
Visualizations
Experimental Workflow for Tren Metal Complex Synthesis
Caption: General experimental workflow for the synthesis of this compound metal complexes.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in tren metal complex synthesis.
References
- 1. This compound, abbreviated tren, is the tetradentate - McMurry 8th Edition Ch 21 Problem 97 [pearson.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. jetir.org [jetir.org]
- 4. chm.uri.edu [chm.uri.edu]
- 5. This compound | C6H18N4 | CID 77731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Crystal structure of a nickel compound comprising two nickel(II) complexes with different ligand environments: [Ni(tren)(H2O)2][Ni(H2O)6](SO4)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of a nickel compound comprising two nickel(II) complexes with different ligand environments: [Ni(tren)(H2O)2][Ni(H2O)6](SO4)2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Structure and Properties of Tren-Schiff Base Compound and Its Manganese(III) Complex by Original Self-assembly Reaction [crcu.jlu.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Structure and Properties of Tren-Schiff Base Compound and Its Manganese(III) Complex by Original Self-assembly Reaction [crcu.jlu.edu.cn]
Preventing side reactions in TREN functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions during the functionalization of tris(2-aminoethyl)amine (TREN).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during TREN functionalization?
A1: The high reactivity of the primary amines and the central tertiary amine of TREN can lead to several side reactions. The most common issues are:
-
Over-alkylation/Over-acylation: Due to the presence of three primary amines, it is challenging to achieve mono-functionalization. Multiple amino groups can react with the electrophile, leading to di-, tri-, or even poly-functionalized products.
-
Intramolecular Cyclization: The flexible nature of the ethyl arms can allow for intramolecular reactions, leading to the formation of cyclic byproducts, especially when bifunctional reagents are used or under conditions that promote cyclization.[1]
-
Reaction at the Tertiary Amine: While less nucleophilic than the primary amines, the central tertiary amine can still participate in certain reactions, such as quaternization, particularly with highly reactive electrophiles or under harsh conditions.[2]
-
Oxidation: TREN can be susceptible to oxidation, which may lead to the formation of colored impurities and degradation of the material.[3]
Q2: Why is selective mono-functionalization of TREN challenging?
A2: Selective mono-functionalization is difficult due to the high and similar reactivity of the three primary amine groups. Once one amine has reacted, the remaining amines are still available for reaction, often leading to a statistical mixture of products. Achieving high yields of the mono-substituted product requires careful control of reaction conditions and often the use of protecting group strategies.
Q3: What are protecting groups and why are they important for TREN functionalization?
A3: Protecting groups are chemical moieties that are temporarily attached to a functional group to block its reactivity during a chemical transformation.[4] For TREN, protecting two of the three primary amines allows for the selective functionalization of the remaining free amine. This strategy is crucial for achieving high yields of mono-functionalized TREN derivatives and preventing the formation of over-alkylated or over-acylated byproducts.[5]
Q4: What are the key considerations when choosing a protecting group for TREN?
A4: The ideal protecting group for TREN should be:
-
Easy to introduce: The protection reaction should be high-yielding and straightforward.
-
Stable: The protecting group must be stable under the conditions of the subsequent functionalization reaction.
-
Easy to remove: The deprotection step should be efficient and occur under mild conditions that do not affect the newly introduced functional group.
-
Orthogonal: If multiple protecting groups are used, they should be "orthogonal," meaning each can be removed selectively without affecting the others.[6][7] A common and effective protecting group for amines is the tert-butoxycarbonyl (Boc) group.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of mono-functionalized product | Statistical mixture of products due to the high reactivity of all three primary amines. | 1. Use a protecting group strategy: Protect two of the primary amines before introducing the desired functional group. The tert-butoxycarbonyl (Boc) group is a common choice.[9] 2. Control stoichiometry: Use a limiting amount of the electrophile (less than 1 equivalent) and add it slowly to the reaction mixture to favor mono-substitution. However, this often results in a mixture that is difficult to separate. |
| Formation of di- and tri-substituted products | Over-reaction of the electrophile with TREN. | 1. Implement an orthogonal protecting group strategy: Utilize protecting groups that can be selectively removed to control the functionalization at each amine.[6] 2. Optimize reaction conditions: Lower the reaction temperature and reduce the reaction time to minimize multiple substitutions. |
| Presence of cyclic byproducts | Intramolecular reaction between a functionalized arm and another amine group. This is more common with bifunctional reagents. | 1. Use a rigid protecting group: A bulky protecting group can sterically hinder intramolecular reactions. 2. Dilution: Perform the reaction at high dilution to favor intermolecular reactions over intramolecular cyclization.[1] |
| Product degradation or discoloration | Oxidation of the amine groups or instability of the functionalized product.[3] | 1. Use an inert atmosphere: Conduct the reaction under nitrogen or argon to prevent oxidation. 2. Degas solvents: Use solvents that have been degassed to remove dissolved oxygen. 3. Purify promptly: Purify the product immediately after the reaction to remove any catalysts or reagents that may promote degradation. |
| Difficulty in purifying the desired product | Similar polarities of the desired product and byproducts. | 1. Chromatography: Use column chromatography with a suitable stationary and mobile phase. Reversed-phase HPLC can be effective for separating Boc-protected derivatives.[10] 2. Crystallization: If the product is a solid, crystallization can be an effective purification method. |
Quantitative Data Summary
| Diamine Substrate | Protecting Group | Yield of Mono-protected Product (%) | Reference |
| Cyclohexane-1,2-diamine | Boc | 66-80% | [11][12] |
| Various aliphatic diamines | Boc | 65-95% | [9] |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of TREN
This protocol describes a general method for the selective mono-protection of TREN using di-tert-butyl dicarbonate (B1257347) (Boc)₂O.
Materials:
-
This compound (TREN)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (B128534) (TEA)
-
0.2 M HCl
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Dissolve TREN (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1 equivalent) to the solution.
-
Slowly add a solution of (Boc)₂O (0.3-0.5 equivalents) in anhydrous DCM dropwise to the cooled TREN solution over a period of 1-2 hours with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 0.2 M HCl, saturated sodium bicarbonate solution, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to isolate the mono-Boc-TREN.
Characterization:
-
NMR Spectroscopy: Confirm the structure and purity of the mono-Boc-TREN by ¹H and ¹³C NMR. The presence of the Boc protecting group will be indicated by a characteristic signal around 1.4 ppm in the ¹H NMR spectrum.[3]
-
Mass Spectrometry: Determine the molecular weight of the product to confirm the addition of one Boc group.
Protocol 2: Purification of Boc-Protected TREN Derivatives by HPLC
This protocol provides a general guideline for the purification of Boc-protected TREN derivatives using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials and Equipment:
-
Crude Boc-protected TREN derivative
-
HPLC grade water
-
HPLC grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition (e.g., 90% water with 0.1% TFA / 10% ACN with 0.1% TFA). Filter the sample through a 0.45 µm syringe filter.
-
HPLC Method:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A typical gradient would be from 10% B to 90% B over 30-40 minutes. The gradient should be optimized based on the hydrophobicity of the specific derivative.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the desired product peak.
-
Solvent Removal: Remove the ACN and water by lyophilization (freeze-drying) to obtain the purified product as a TFA salt. Be aware that prolonged exposure to the acidic mobile phase can lead to partial cleavage of the Boc group.
Visualizations
Experimental Workflow for Mono-functionalization of TREN
Caption: Workflow for the selective mono-functionalization of TREN.
Logical Relationship of Side Reaction Prevention Strategies
Caption: Strategies to prevent common side reactions in TREN functionalization.
Signaling Pathway: TREN-based Inhibitor of Matrix Metalloproteinases (MMPs)
Caption: TREN-based chelators can inhibit MMPs, blocking ECM degradation.
References
- 1. Plasmonic Enhanced Nonlinear Absorption of this compound (TREN) Functional Ag, Pt, and Pd Nanoparticle-GQDs Complexes and Their Evaluation as Potential Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure and Supramolecular Properties of a Novel C3 Cryptand with Pyridine Units in the Bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - A three-armed cryptand with triazine and pyridine units: synthesis, structure and complexation with polycyclic aromatic compounds [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics | Semantic Scholar [semanticscholar.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 12. researchgate.net [researchgate.net]
Tris(2-aminoethyl)amine stability issues and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Tris(2-aminoethyl)amine (tren).
Frequently Asked Questions (FAQs)
Q1: What is this compound (tren) and what are its common applications?
This compound, commonly known as tren, is a tripodal tetradentate chelating ligand with the formula N(CH₂CH₂NH₂)₃. It consists of a tertiary amine center and three primary amine arms.[1][2] Due to its ability to form stable complexes with many transition metals, it is widely used in coordination chemistry.[1] It also serves as a crosslinking agent in polymer synthesis and as a core scaffold in the development of more complex molecules in materials science and drug development.[2]
Q2: What are the primary stability concerns associated with this compound?
The main stability issues with tren are its hygroscopic and air-sensitive nature.[2][3] It readily absorbs moisture (H₂O) and carbon dioxide (CO₂) from the atmosphere.[2][3] This can lead to a decrease in purity and affect its reactivity in experiments. Additionally, tren is incompatible with strong acids and strong oxidizing agents.[3]
Q3: How should I properly store and handle this compound to prevent degradation?
To maintain the integrity of tren, it is crucial to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[3] Recommended storage is typically in a cool, dry place, often at 2-8°C.[2] When handling, minimize its exposure to air and moisture. Use of a glovebox or Schlenk line techniques is recommended for sensitive applications.
Q4: What are the likely impurities in commercially available this compound?
A common impurity in commercial tren is triethylenetetramine (B94423) ("trien").[1] Other potential impurities can arise from the synthesis process, which may involve precursors like triethanolamine (B1662121) and thionyl chloride, and could include residual solvents or incompletely reacted intermediates.[4][5][6]
Q5: How does this compound react with atmospheric CO₂?
The primary amine groups of tren can react with carbon dioxide, particularly in the presence of moisture, to form carbamate (B1207046) salts. This reaction can alter the effective concentration and chelating ability of the tren solution.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or poor yield in metal complex synthesis | Degradation of tren: The tren may have degraded due to improper storage, leading to lower purity. | Use freshly opened or properly stored tren. Consider purifying the tren before use via distillation under reduced pressure. |
| Presence of impurities: Impurities such as water, carbamates, or trien can compete with tren for metal binding.[1] | Characterize the purity of your tren using techniques like NMR or GC-MS. If significant impurities are detected, purification is necessary. | |
| Incorrect pH: The coordination of tren to metal ions is pH-dependent. The amine groups need to be deprotonated to act as effective ligands. | Ensure the reaction buffer is at an appropriate pH to deprotonate the primary amines of tren, typically in the basic range. | |
| Unexpected side products in a reaction | Reaction with solvents or reagents: The primary amine groups of tren are nucleophilic and can react with electrophilic functional groups in your solvent or other reagents.[2] | Review the compatibility of all reactants with primary amines. Consider using a less reactive solvent. |
| Oxidative degradation: In the presence of oxygen and certain catalysts (like metal ions), polyamines can undergo oxidative degradation. | Degas your solvents and run the reaction under an inert atmosphere. | |
| Formation of a white precipitate upon exposure to air | Reaction with atmospheric CO₂: The precipitate is likely a carbamate salt formed from the reaction of tren with CO₂. | Handle tren and its solutions under an inert atmosphere. Use freshly prepared solutions. |
| Inconsistent results in bioconjugation experiments | Interference from primary amines: If using reagents that target primary amines (e.g., NHS esters), the tren itself will react, competing with your biomolecule.[7] | Choose a different coupling chemistry that does not involve primary amines, or protect the amine groups of tren if it is part of a larger molecular construct. |
Degradation Pathways
The degradation of this compound can occur through several pathways, primarily initiated by its reaction with atmospheric components or thermal stress.
Reaction with Atmospheric CO₂ and Moisture
The primary amine groups of tren are susceptible to reaction with carbon dioxide, forming carbamate salts, especially in the presence of moisture which can facilitate the reaction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. eureka.patsnap.com [eureka.patsnap.com]
- 6. CN109438252B - Synthesis process of tri (2-aminoethyl) amine - Google Patents [patents.google.com]
- 7. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Optimizing Amine Labeling Reactions with TREN Derivatives
Welcome to the technical support center for optimizing amine labeling reactions with Tris(2-aminoethyl)amine (TREN) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the efficiency and consistency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for amine labeling reactions with TREN derivatives using NHS esters?
The optimal pH for labeling primary amines with N-hydroxysuccinimide (NHS) esters is between 8.3 and 8.5.[1][2][3][4][5] Within this range, the primary amine groups on the TREN derivative are sufficiently deprotonated and thus nucleophilic enough to react efficiently with the NHS ester.[2][6] A lower pH will lead to the protonation of the amines, making them less reactive, while a pH higher than 8.5 can cause rapid hydrolysis of the NHS ester, which in turn reduces labeling efficiency.[1][2][4][6]
Q2: Which buffer systems are recommended for these labeling reactions?
It is critical to use a buffer that is free of primary amines, as these will compete with the TREN derivative for reaction with the labeling reagent.[2][4]
-
Recommended Buffers: 0.1 M sodium bicarbonate or 0.1 M sodium borate (B1201080) at a pH of 8.3-8.5 are highly recommended.[1][4][5] 0.1 M phosphate (B84403) buffer is also a suitable alternative.[1][5]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will compete with the labeling reaction.[2][4][7]
Q3: What is the recommended concentration for the TREN derivative and the labeling reagent?
For optimal labeling, it is generally recommended to work with higher reactant concentrations. For biomolecules like proteins, a concentration of 1-10 mg/mL is often suggested.[1] While specific concentrations for TREN derivatives may vary based on the specific application, maintaining a reasonably high concentration will favor the desired conjugation reaction over the competing hydrolysis of the NHS ester.[2]
Q4: How long should the labeling reaction be incubated?
A common starting point for incubation is 1 to 4 hours at room temperature.[1][8] Alternatively, for more sensitive applications, the reaction can be performed overnight on ice.[1][5] The ideal incubation time can depend on the specific reactants and may require some optimization.
Q5: How can I stop the labeling reaction?
The reaction can be quenched by adding a reagent that will react with the excess NHS ester. Common quenching reagents include Tris-HCl or glycine.[9] Another option is to add hydroxylamine.[10]
Troubleshooting Guide
This guide addresses common issues encountered during amine labeling reactions with TREN derivatives and provides systematic steps to resolve them.
| Problem | Potential Cause | Suggested Solution |
| Low Labeling Yield | Incorrect Buffer pH: If the pH is too low (<7.2), the primary amines on the TREN derivative will be protonated and non-reactive.[2] If the pH is too high (>9.0), the NHS ester will hydrolyze rapidly.[2] | Verify the pH of your reaction buffer just before use. The optimal range is 8.3-8.5.[2] Use a freshly prepared buffer. |
| Inappropriate Buffer Type: Buffers containing primary amines (e.g., Tris, glycine) will compete with the TREN derivative.[2][7] | Use a non-amine-containing buffer such as sodium bicarbonate, sodium borate, or phosphate buffer.[1][4][5] | |
| Hydrolysis of NHS Ester: NHS esters are moisture-sensitive.[7] | Ensure your NHS ester is stored in a cool, dry place, and consider using a desiccator. Allow the reagent to warm to room temperature before opening to prevent condensation. Prepare solutions of the NHS ester immediately before use.[7] | |
| Dilute Reactant Concentrations: The rate of the desired conjugation is dependent on the concentration of both the TREN derivative and the NHS ester.[2] | Whenever possible, work with higher reactant concentrations.[2] You may need to increase the molar excess of the NHS ester for dilute solutions. | |
| Precipitation of Reactants | Hydrophobic Nature of the Labeling Reagent: Some labeling reagents (e.g., certain fluorescent dyes) are hydrophobic and can precipitate in aqueous solutions. | The final concentration of organic solvents like DMSO or DMF used to dissolve the NHS ester should be kept low, ideally below 10% (v/v).[11] Add the NHS ester solution to the TREN derivative solution slowly while vortexing. |
| Instability of TREN Derivative: The TREN derivative itself may not be stable under the reaction conditions. | Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[11] | |
| Inconsistent Results | Buffer Degradation: Buffers can degrade over time, leading to pH shifts. | Prepare fresh buffers for each experiment. |
| Inaccurate Reagent Quantitation: Errors in weighing or dissolving the TREN derivative or NHS ester. | Ensure accurate measurement of all reagents. |
Data Presentation
Table 1: Stability of NHS Esters as a Function of pH
This table illustrates the significant impact of pH on the hydrolytic stability of NHS esters. As the pH increases, the rate of hydrolysis accelerates, resulting in a shorter half-life for the reactive ester.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[9][12] |
| 8.0 | 4 | ~1 hour[13] |
| 8.6 | 4 | 10 minutes[9][12] |
| >9.0 | Room Temperature | Minutes[13] |
Table 2: Recommended Buffers for Amine Labeling
| Buffer | Recommended pH Range | Comments |
| Sodium Bicarbonate | 8.3 - 8.5 | Commonly used and effective.[1][4][5] |
| Sodium Borate | 8.3 - 8.5 | A good alternative to bicarbonate buffer.[4] |
| Phosphate Buffer | 8.3 - 8.5 | Another suitable non-amine containing buffer.[1][5] |
| HEPES | 7.2 - 8.5 | Can be used, but the reaction may be slower at lower pH values.[12] |
Experimental Protocols
Protocol: General Procedure for Labeling a TREN Derivative with an NHS Ester
This protocol provides a general guideline. Optimization may be required for specific TREN derivatives and NHS esters.
Materials:
-
TREN derivative
-
NHS ester labeling reagent
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare the TREN Derivative Solution: Dissolve the TREN derivative in the amine-free reaction buffer to the desired concentration.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF.[1][3]
-
Perform the Labeling Reaction: While gently vortexing, slowly add the dissolved NHS ester to the TREN derivative solution. The molar ratio of the NHS ester to the TREN derivative will need to be optimized for your specific application. A starting point of 8 to 10-fold molar excess of the NHS ester is common for mono-labeling of proteins and can be adapted.[1][3]
-
Incubate: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent label.[1][5]
-
Quench the Reaction (Optional): To stop the reaction, add the quenching solution and incubate for an additional 15-30 minutes.[9]
-
Purify the Conjugate: Remove the unreacted labeling reagent and byproducts using an appropriate purification method such as size-exclusion chromatography or dialysis.[1][5]
Visualizations
Caption: The effect of pH on amine labeling with NHS esters.
Caption: A general experimental workflow for TREN derivative labeling.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. benchchem.com [benchchem.com]
Managing hygroscopic nature of Tris(2-aminoethyl)amine in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of Tris(2-aminoethyl)amine (TREN) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
A1: this compound, also known as TREN, is a tripodal, tetradentate chelating ligand with the formula C6H18N4.[1][2] It is widely used in coordination chemistry, as a crosslinking agent in polymer synthesis, and in the preparation of metal complexes.[1][2] Its primary concern is its hygroscopic and air-sensitive nature, meaning it readily absorbs moisture and carbon dioxide from the atmosphere.[1][3] This absorption can alter its purity, concentration, and reactivity, leading to inconsistencies in experimental results.[1]
Q2: How should I properly store this compound?
A2: To maintain its integrity, TREN should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] It is recommended to store it under an inert atmosphere, such as nitrogen or argon, to protect it from moisture and air.[1][4] The recommended storage temperature is typically between 2-8°C, though some suppliers suggest storage at -20°C.[1][6] Always refer to the supplier's specific storage instructions.
Q3: What are the visible signs that my TREN sample may have been compromised by moisture?
A3: While a slight color change to a light yellow is normal, a significant change to a dark brown viscous material could indicate degradation, which can be exacerbated by the presence of moisture.[1][7][8] Changes in viscosity or the presence of precipitates after bringing the compound to room temperature can also be indicators of contamination.
Q4: How does moisture contamination affect experiments involving TREN?
A4: Water can act as a competing ligand or a nucleophile, interfering with the desired reaction pathways. The presence of absorbed water can affect the stoichiometry of reactions, particularly in the formation of metal complexes where TREN acts as a ligand.[9] This can lead to lower yields, formation of side products, and difficulty in reproducing results.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent reaction yields | The concentration of TREN may be lower than calculated due to water absorption. | Use fresh TREN from a newly opened container. If using an older bottle, consider quantifying the amine concentration via titration before use. Ensure all solvents are anhydrous and reactions are carried out under an inert atmosphere. |
| Formation of unexpected byproducts | TREN may have reacted with atmospheric carbon dioxide to form carbamates, or absorbed water may be participating in side reactions. | Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding reagents. Use anhydrous solvents and handle TREN in a glovebox or under a stream of inert gas. |
| Poor complex formation with metal ions | Water molecules may be competing with TREN for coordination sites on the metal ion. | Dry the TREN sample under vacuum before use, provided this does not lead to decomposition (check thermal stability data). Ensure all glassware is oven-dried and cooled under an inert atmosphere. |
| Cloudy or precipitated solution when dissolving TREN | The solvent may not be sufficiently dry, or the TREN may have absorbed significant amounts of water, affecting its solubility in less polar organic solvents.[1] | Use freshly opened or distilled anhydrous solvents. If TREN is suspected to be wet, it may be possible to dry it using molecular sieves, though this should be done with caution as the amine can react with acidic sites on some sieves. |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H18N4[6] |
| Molecular Weight | 146.23 g/mol [6] |
| Appearance | Colorless to light yellow clear liquid[1] |
| Density | 0.976 g/mL at 20 °C |
| Boiling Point | 114 °C at 15 mmHg (20 hPa)[5] |
| Vapor Pressure | 0.02 mmHg (0.03 hPa) at 20 °C[5] |
| Water Solubility | Soluble[1][5] |
| Hygroscopic Nature | Yes[1][3][5] |
| Air Sensitivity | Yes[1] |
Experimental Protocols
Protocol for Handling and Preparing a Standard Solution of this compound
This protocol outlines the steps for handling TREN and preparing a solution for a moisture-sensitive reaction.
-
Preparation of the Inert Atmosphere Environment:
-
If available, perform all manipulations in a glovebox with a dry nitrogen or argon atmosphere.
-
Alternatively, use Schlenk line techniques. Ensure all glassware is oven-dried (e.g., at 120°C overnight) and allowed to cool to room temperature under a stream of inert gas or in a desiccator.
-
-
Reagent Handling:
-
Allow the TREN container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Once at room temperature, open the container under a positive pressure of inert gas.
-
Use a dry, clean syringe or cannula to withdraw the required volume of TREN. It is advisable to use a syringe that has been purged with inert gas.
-
-
Solvent Preparation:
-
Use anhydrous solvent from a freshly opened bottle or a solvent that has been appropriately dried (e.g., by distillation over a suitable drying agent or by passing it through an activated alumina (B75360) column).
-
-
Solution Preparation:
-
In the reaction vessel, previously purged with inert gas, add the anhydrous solvent via a cannula or syringe.
-
Slowly add the measured volume of TREN to the solvent while stirring. The amine functionalities of TREN make it a polybasic compound that can react exothermically with protic solvents or impurities.[1]
-
Once the TREN is fully dissolved, maintain a positive pressure of inert gas over the solution.
-
-
Storage of the Solution:
-
If the solution is not for immediate use, store it in a tightly sealed container with a septum, under an inert atmosphere, and in a cool, dark place. For longer-term storage, consider storing in a freezer rated for chemical storage.
-
Visualizations
Caption: A workflow for handling hygroscopic this compound.
Caption: A flowchart for troubleshooting TREN-related experimental issues.
Caption: The impact of moisture on the reactivity of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. DABCO Catalyzed One-Pot Synthesis of Ester Derivatives of Tris (2-Aminoethyl)amine [article.sapub.org]
- 3. isg.ku.edu.tr [isg.ku.edu.tr]
- 4. fishersci.com [fishersci.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. usbio.net [usbio.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. CN109438252B - Synthesis process of tri (2-aminoethyl) amine - Google Patents [patents.google.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
Troubleshooting low catalytic activity of TREN-based catalysts
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals working with tris(2-aminoethyl)amine (TREN)-based catalysts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments that may lead to low or no catalytic activity.
Q1: My reaction shows very low to no conversion. What are the primary causes?
Low conversion is a common issue that can stem from several factors related to the catalyst's integrity, the reaction environment, and the reagents used. A systematic approach is necessary to pinpoint the exact cause.
Possible Causes & Solutions:
-
Catalyst Integrity:
-
Ligand Purity: The TREN ligand or its derivatives can degrade over time. Impurities can interfere with proper metal complexation.
-
Improper Complexation: The metal salt may not have fully complexed with the TREN ligand, resulting in a low concentration of the active catalyst.
-
Catalyst Decomposition: TREN-based catalysts can be sensitive to air, moisture, and high temperatures, leading to decomposition.[1][2] For instance, some copper(I) complexes are readily oxidized to inactive copper(II) species in the presence of oxygen.[3][4]
-
-
Reaction Conditions:
-
Atmosphere: Many catalytic cycles, especially those involving copper(I) for Atom Transfer Radical Polymerization (ATRP), are highly sensitive to oxygen.[3][5] Inadequate deoxygenation of the solvent and reaction vessel is a frequent cause of failure.
-
Moisture: Water can hydrolyze the catalyst or react with intermediates in the catalytic cycle.[1][6] Maintaining anhydrous conditions is often critical.
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[1][7] Each catalyst has an optimal temperature range for stability and activity.
-
Solvent: The polarity and coordinating ability of the solvent can affect catalyst stability and solubility. In some cases, solvent molecules can act as ligands, influencing the catalyst's electronic and steric properties.[3]
-
-
Reagents and Substrates:
-
Impure Reagents: Impurities in solvents, monomers, or substrates can act as poisons to the catalyst, blocking active sites.[8]
-
Inhibitors: Commercial monomers often contain inhibitors to prevent spontaneous polymerization. Failure to remove these inhibitors will quench the reaction.
-
Q2: How can I be sure my TREN-based catalyst was synthesized correctly and is active?
Verifying the successful synthesis and integrity of your catalyst before starting your experiment is crucial. Several characterization techniques can provide this information.
Verification Steps:
-
Confirm Ligand Purity: Before synthesizing the complex, verify the purity of the TREN ligand using ¹H and ¹³C NMR spectroscopy.[9][10] Contaminants from the ligand synthesis or degradation products will be visible.
-
Confirm Metal Complexation: Successful coordination of the metal to the TREN ligand can be confirmed by techniques like UV-Vis spectroscopy, which shows a shift in the absorption maxima corresponding to the d-d transitions of the metal ion upon complexation.[10][11]
-
Assess Air Sensitivity: Many TREN-metal complexes are air-sensitive.[2] If your catalyst changes color (e.g., from colorless or light yellow Cu(I) to blue/green Cu(II)) upon exposure to air, it indicates oxidation and likely deactivation.
Q3: My ATRP reaction started but stopped prematurely. What could be the issue?
In ATRP, a common issue is the buildup of the deactivated catalyst state (e.g., Cu(II)) due to radical termination reactions.[5] This accumulation shifts the equilibrium and slows down or halts the polymerization.
Possible Causes & Solutions:
-
Insufficient Deactivator Removal: The equilibrium between the active (Cu(I)) and deactivator (Cu(II)) species is crucial. If termination events occur faster than the deactivator is converted back to the activator, the reaction will stop.[5]
-
Oxygen Leak: A small, continuous leak of oxygen into the system will consume the active Cu(I) catalyst, leading to the accumulation of Cu(II) and reaction termination.[3]
-
Acid Formation: Some reactions can produce acidic byproducts that may destabilize amine-based catalyst complexes.[12]
Q4: Can the choice of metal or ligand substituents affect catalytic activity?
Absolutely. The electronic and steric properties of the TREN ligand and the choice of the central metal ion are fundamental to the catalyst's performance.
-
Ligand Modifications: Modifying the "arms" of the TREN ligand (e.g., with pyridyl or dimethylamino groups) alters the electronic density at the metal center and the steric bulk around it.[13] This tuning affects the catalyst's redox potential, stability, and substrate accessibility.[2]
-
Metal Ion: Different metal ions (e.g., Cu, Fe, Ni, Co) coordinated to the same TREN ligand will exhibit different catalytic activities and selectivities for the same reaction due to their intrinsic electronic properties and preferred coordination geometries.[10][13]
Troubleshooting Workflow
When facing low catalytic activity, a structured approach can help isolate the problem efficiently. The following workflow is recommended.
Potential Causes of Catalyst Deactivation
Catalyst deactivation can occur through several pathways. Understanding these can help in designing more robust experimental setups.
Data Summary
The operational parameters for TREN-based catalysts are highly dependent on the specific reaction (e.g., oxidation, ATRP), the metal center, and the substrate. The following table provides general guideline values found in the literature for common applications.
| Parameter | Typical Range | Application Context | Notes |
| Catalyst Concentration | 100 ppm - 10,000 ppm (vs. monomer) | ATRP | Lower concentrations are achievable with activating systems like ARGET or ICAR ATRP.[12][14] |
| Complex Concentration | 0.35 mM | Homogeneous Oxidation | Used for oxidation of alkanes with m-CPBA as the oxidant.[13] |
| Substrate Ratio | [Substrate]:[Catalyst] = 20:1 to 1000:1 | General Catalysis | Highly reaction-dependent; higher ratios are desirable for catalyst efficiency. |
| Temperature | Room Temperature to 80 °C | General Catalysis | Higher temperatures can lead to faster decomposition.[15] |
| Reaction Time | 1 hour to 24 hours | General Catalysis | Monitored by GC or NMR to determine conversion. |
Key Experimental Protocols
Protocol 1: Purity Verification of TREN Ligand via ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the TREN ligand in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Instrument Setup: Record the ¹H NMR spectrum on a 300 MHz or higher spectrometer.
-
Analysis:
-
For pure TREN, expect two characteristic multiplets corresponding to the two types of ethylenediamine (B42938) protons.
-
The integration of these peaks should correspond to the expected proton ratio.
-
The absence of significant unidentifiable peaks indicates high purity. Impurities from synthesis or degradation will appear as extra signals.
-
Protocol 2: Confirmation of Metal-Ligand Complexation via UV-Vis Spectroscopy
-
Objective: To observe the formation of the metal-TREN complex by monitoring changes in the UV-Vis spectrum.[11]
-
Procedure:
-
Prepare a dilute solution of the metal salt (e.g., CuBr, FeCl₂) in a suitable solvent (e.g., acetonitrile) and record its UV-Vis spectrum.
-
Prepare a solution of the TREN ligand at the same concentration and record its spectrum. The ligand itself should have minimal absorption in the visible region.
-
Mix stoichiometric amounts of the metal salt and ligand solutions in a cuvette.
-
Immediately record the spectrum of the mixture.
-
-
Interpretation:
-
A successful complexation is indicated by the appearance of new absorption bands or a significant shift (bathochromic or hypsochromic) of the metal's d-d transition bands.[16] This change confirms the alteration of the metal's electronic environment due to coordination with the ligand.
-
Protocol 3: Small-Scale Test Reaction for Activity
-
Objective: To quickly assess the catalyst's activity before committing to a large-scale reaction.
-
Setup:
-
In a small vial under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques), combine the solvent, substrate, and catalyst using the intended reaction ratios.
-
Ensure all reagents are properly purified and degassed.
-
-
Execution:
-
Run the reaction for a short period (e.g., 1-2 hours) at the intended temperature.
-
Quench a small aliquot of the reaction mixture.
-
-
Analysis:
-
Analyze the aliquot using a rapid technique like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR to check for any product formation.
-
The presence of even a small amount of product confirms that the catalyst is active, and any issues in the main reaction may be related to scale-up, reaction time, or subtle environmental factors.
-
References
- 1. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Radical Departure: Polymerization Does More With Less - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 8. ammoniaknowhow.com [ammoniaknowhow.com]
- 9. Tren-based Analogs of Bacillibactin: Structure and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and characterisation of cobalt, nickel and copper complexes with tripodal 4N ligands as novel catalysts for the homogeneous partial oxidation of alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 15. Kinetic Study on the Reaction and Deactivation Behavior of Hydrodearomatization Catalysts During Initial Use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digital.csic.es [digital.csic.es]
Technical Support Center: Enhancing the Stability of TREN-Functionalized Materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the synthesis, storage, and application of tris(2-aminoethyl)amine (TREN)-functionalized materials.
Troubleshooting Guides
This section provides solutions to common problems encountered during and after the functionalization of materials with TREN.
Issue 1: Aggregation of Nanoparticles During or After TREN Functionalization
| Symptom | Potential Cause | Suggested Solution |
| Immediate aggregation upon adding the TREN-silane reagent. | Incorrect pH: The reaction mixture's pH can lead to the isoelectric point of the nanoparticles, causing reduced electrostatic repulsion. | Adjust the pH of the nanoparticle suspension before adding the TREN-silane. For silica (B1680970) nanoparticles, a slightly basic pH (around 8-9) can be optimal for the reaction with silanes. |
| Excessive Silane (B1218182) Concentration: Too much TREN-silane can cause inter-particle bridging and the formation of multilayers. | Calculate the theoretical amount of TREN-silane needed for a monolayer coverage on the nanoparticle surface and start with that concentration. | |
| Presence of Water: Premature hydrolysis of the silane in the bulk solution can lead to polysiloxane networks, causing aggregation. | Perform the reaction in an anhydrous solvent (e.g., dry toluene (B28343) or ethanol). Ensure all glassware is thoroughly dried before use. | |
| Aggregation observed after a period of reaction time or during purification. | High Centrifugation Force: Excessive centrifugation speeds can overcome the repulsive forces between functionalized nanoparticles, leading to irreversible aggregation. | Use the minimum centrifugation speed and time necessary to pellet the nanoparticles. Resuspend the pellet gently, using a bath sonicator if needed. |
| Solvent Incompatibility: Switching to a solvent in which the TREN-functionalized nanoparticles are not stable can induce aggregation. | When washing, use a solvent that is compatible with the functionalized surface. If changing solvents, do so gradually if possible. | |
| Aggregation during storage. | Inappropriate Storage Buffer: The pH and ionic strength of the storage buffer can significantly impact the long-term stability of the nanoparticle suspension. | Store the TREN-functionalized nanoparticles in a buffer with a pH that ensures a high surface charge. For amine-functionalized particles, a pH below the pKa of the amine groups will result in a positive charge and better stability. Use a low ionic strength buffer.[1] |
Issue 2: Incomplete or Inconsistent TREN Functionalization
| Symptom | Potential Cause | Suggested Solution |
| Low amine density on the surface confirmed by characterization (e.g., XPS, NMR). | Insufficient Reaction Time or Temperature: The functionalization reaction may not have gone to completion. | Optimize the reaction time and temperature. For silanization in toluene, heating to 50-80°C for 4-12 hours is a common starting point. |
| Inactive Reagents: The TREN-silane reagent may have hydrolyzed due to improper storage. | Store TREN-silane reagents under an inert atmosphere and away from moisture. Consider using a fresh batch of the reagent. | |
| Contaminated Surfaces: The substrate surface may not have been properly cleaned and activated, leading to poor reactivity. | Implement a rigorous cleaning protocol for your substrate. For silica surfaces, treatment with piranha solution or plasma cleaning can generate hydroxyl groups for reaction. | |
| High batch-to-batch variability in functionalization. | Inconsistent Reaction Conditions: Minor variations in temperature, humidity, or reagent concentrations can lead to different outcomes. | Standardize your functionalization protocol. Perform reactions in a controlled environment, such as a glove box, to minimize the impact of ambient humidity. |
| Variability in Starting Material: The surface properties of the initial material may vary between batches. | Characterize the starting material from each new batch to ensure consistency. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for TREN-functionalized materials?
A1: The two primary degradation pathways are hydrolysis of the silane linkage and oxidation of the amine groups .
-
Hydrolysis: If a silane coupling agent was used to attach TREN to a substrate (like silica), the Si-O-Si bonds are susceptible to hydrolysis, especially in aqueous environments at elevated temperatures.[1] This can lead to the detachment of the TREN molecules from the surface. The amine functionality in aminosilanes can catalyze this detachment.
-
Oxidation: The primary and tertiary amine groups in TREN can be susceptible to oxidation, especially when exposed to air, light, and certain metal ions. This can alter the chemical structure and functionality of the TREN ligand.
Q2: How does pH affect the stability of TREN-functionalized surfaces?
A2: pH plays a crucial role in the stability of TREN-functionalized materials in several ways:
-
Surface Charge: The amine groups of TREN are basic and will be protonated at low pH, resulting in a positive surface charge. This charge can enhance colloidal stability for nanoparticles by increasing electrostatic repulsion.[1]
-
Hydrolysis Rate: The hydrolysis of silane bonds is catalyzed by both acidic and basic conditions. The rate is generally at a minimum around a neutral pH.
-
Material Dissolution: For certain substrate materials, such as silica, extreme pH values can lead to their dissolution, which will result in the loss of the functional layer.
Q3: What are the recommended storage conditions for TREN-functionalized materials?
A3: To maximize shelf-life, TREN-functionalized materials should be stored under the following conditions:
-
Temperature: Store at low temperatures (2-8°C) to slow down potential degradation reactions.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. TREN is known to be air-sensitive and hygroscopic.[2]
-
Light: Protect from light to prevent photodegradation.
-
For Dispersions: If stored as a liquid dispersion, use a low ionic strength buffer at a pH that maximizes the surface charge of the particles.
-
For Solids: If stored as a dry powder, ensure it is in a desiccated environment to prevent moisture uptake.
Q4: Can TREN itself improve the stability of a material?
A4: Yes, in some cases, the incorporation of TREN can enhance the stability of the bulk material. For example, TREN has been shown to improve the thermal and ambient stability of mixed-cation perovskite films by retaining their desired crystalline phase.[3][4]
Quantitative Data on Stability
The stability of amine functionalization can be influenced by the method of preparation and the structure of the amine.
Table 1: Stability of Amino Groups on Mesoporous Silica Prepared by Different Methods
| Material | Preparation Method | Amino Content (mmol/g) | Nitrogen Leak Rate in Solution (%) |
| ami-g-MS | Grafting | 0.98 | ~35 |
| ami-MSN | In-situ co-condensation | 2.71 | ~5 |
| Data synthesized from a study on amino-functionalized mesoporous silica, indicating that the in-situ co-condensation method provides higher functional group loading and significantly better chemical stability compared to the post-synthesis grafting method.[5][6] |
Table 2: Loss of Aminopropyl Groups from Silica Nanoparticles in Water
| Condition | Observation |
| Storage in water at room temperature | Measurable loss of aminopropyl groups occurs. |
| Storage in water at elevated temperatures | The rate of amine group loss is significantly more rapid. |
| This highlights the hydrolytic instability of the common aminopropyl silane linkage in aqueous environments.[1] |
Experimental Protocols
Protocol 1: Assessing Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and quantify the amount of TREN functionalization on a material.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry by placing it in a vacuum oven at a low temperature (e.g., 60°C) overnight.
-
Instrument Setup:
-
Place a small, accurately weighed amount of the dried sample (typically 5-10 mg) into a TGA pan.
-
Place the pan in the TGA instrument.
-
-
Experimental Conditions:
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation during heating.
-
Set the temperature program to ramp from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis:
-
Plot the mass of the sample as a function of temperature.
-
The initial weight loss below ~150°C is typically due to the loss of adsorbed water or solvent.
-
The weight loss in the range of 200-600°C can often be attributed to the decomposition of the organic functional groups (TREN). The percentage of weight loss in this region can be used to quantify the degree of functionalization.
-
The temperature at which significant decomposition begins is the onset decomposition temperature, which is a measure of the material's thermal stability.
-
Protocol 2: Monitoring Surface Functionalization Stability using X-ray Photoelectron Spectroscopy (XPS)
Objective: To qualitatively and semi-quantitatively assess the presence and stability of TREN on a surface over time or after exposure to certain conditions.
Methodology:
-
Initial Characterization:
-
Mount a sample of the freshly prepared TREN-functionalized material onto the XPS sample holder.
-
Acquire a survey spectrum to identify the elements present on the surface. Look for the presence of N 1s and Si 2p (for silica-based materials).
-
Acquire high-resolution spectra of the N 1s, C 1s, and Si 2p regions. The N 1s peak confirms the presence of the amine groups from TREN.
-
-
Stability Study:
-
Subject the functionalized material to the desired stability testing conditions (e.g., storage in a specific solvent, exposure to elevated temperature and humidity, or UV irradiation for a set period).
-
-
Post-Exposure Characterization:
-
After the stability test, re-analyze the sample using XPS under the same conditions as the initial characterization.
-
-
Data Analysis:
-
Compare the high-resolution N 1s spectra before and after the stability test. A decrease in the area of the N 1s peak relative to the substrate peak (e.g., Si 2p) indicates the loss of TREN from the surface.
-
Analyze the C 1s and N 1s peak shapes for any changes in chemical state, which might indicate degradation (e.g., oxidation) of the TREN molecules.
-
Protocol 3: Accelerated Stability Testing for TREN-Functionalized Materials
Objective: To predict the long-term stability and shelf-life of a TREN-functionalized material in a shorter time frame.
Methodology:
-
Sample Preparation: Prepare multiple identical samples of the TREN-functionalized material in its final intended packaging or storage container.
-
Storage Conditions: Place the samples in a stability chamber with elevated temperature and/or humidity. Common conditions include 40°C/75% RH (Relative Humidity).[7]
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, analyze the samples for critical quality attributes. This could include:
-
For Nanoparticle Dispersions: Particle size and polydispersity index (by Dynamic Light Scattering), and visual inspection for aggregation.
-
For Functionalized Surfaces: Quantification of amine groups (e.g., by NMR after dissolution[1] or a colorimetric assay) and surface chemistry (by XPS).
-
-
Data Modeling: Use the data collected at elevated conditions to model the degradation kinetics, often using the Arrhenius equation, to predict the shelf-life at normal storage conditions (e.g., room temperature).[8][9]
Visualizations
Caption: Troubleshooting workflow for TREN functionalization.
Caption: Key degradation pathways for TREN-functionalized silica.
References
- 1. Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Understanding the role of this compound in stabilizing mixed-cation perovskites under humid and thermal stress conditions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Accelerated Stability Testing: A Step-by-Step Guide to Fast-Tracking Product Stability – StabilityStudies.in [stabilitystudies.in]
- 8. biopharminternational.com [biopharminternational.com]
- 9. tenney.com [tenney.com]
Technical Support Center: Isomer Control in Coordination Chemistry Using TREN
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing tris(2-aminoethyl)amine (TREN) to control isomer formation in coordination chemistry.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of coordination complexes with TREN.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Poor quality of reagents: TREN can be contaminated with other amines, or the metal salt may be hydrated. 2. Incomplete reaction: Reaction time or temperature may be insufficient. 3. Loss of product during workup: The product might be soluble in the washing solvents. | 1. Use high-purity TREN and anhydrous metal salts. Consider purifying commercial TREN if necessary. 2. Monitor the reaction by techniques like TLC or UV-Vis spectroscopy to determine the optimal reaction time. Ensure the temperature is maintained at the recommended level. 3. Use ice-cold washing solvents to minimize product loss. Avoid excessive washing. |
| Final Product is a Dark-Colored Oil or Tar Instead of a Crystalline Solid | 1. Presence of impurities: Side reactions may have occurred, leading to polymeric or other undesired byproducts. 2. Incorrect stoichiometry: An improper ratio of metal to ligand can lead to the formation of undesired complexes. 3. Residual solvent: The product may not have been dried properly. | 1. Ensure the reaction is carried out under an inert atmosphere if the metal center is susceptible to oxidation. Purify the crude product using recrystallization or column chromatography. 2. Carefully measure and use the correct stoichiometric amounts of reactants. 3. Dry the product thoroughly under vacuum. |
| Formation of an Unexpected Isomer or a Mixture of Isomers | 1. Use of a less constraining ligand: Ensure that the ligand used is indeed TREN and not a more flexible isomer like triethylenetetramine (B94423) (trien). 2. Reaction conditions favoring isomerization: In some cases, prolonged heating or exposure to light can cause isomerization. | 1. Verify the identity and purity of the starting amine ligand using techniques like NMR spectroscopy. 2. Follow the recommended reaction conditions carefully. If possible, conduct the reaction at a lower temperature for a longer duration. |
| Difficulty in Product Isolation and Purification | 1. Product is highly soluble: The complex may be soluble in common organic solvents, making precipitation difficult. 2. Co-precipitation of impurities: Side products may precipitate along with the desired complex. | 1. Try precipitation by adding a counter-ion or by changing the solvent system. 2. Optimize the recrystallization solvent system to selectively crystallize the desired product. |
Frequently Asked Questions (FAQs)
Q1: Why is TREN so effective at reducing the number of possible isomers in coordination complexes?
A1: TREN, or this compound, is a tetradentate ligand with a tripodal geometry. This means it has four donor nitrogen atoms, with one at the bridgehead and the other three at the ends of ethylene (B1197577) arms. This specific, constrained C3-symmetric structure forces the ligand to coordinate to a metal center in a very specific way, occupying four adjacent coordination sites.[1] This leaves only two remaining sites on an octahedral metal center, which must be cis to each other. This inherent structural rigidity significantly limits the number of possible geometric isomers. For example, for a complex of the type [M(TREN)X₂]ⁿ⁺, only a single achiral stereoisomer is possible.[1] In contrast, a more flexible linear tetradentate ligand like triethylenetetramine (trien) can adopt multiple conformations, leading to the formation of several diastereomers. For instance, [Co(trien)Cl₂]⁺ can exist as five different diastereomers, four of which are chiral.[1]
Q2: What is the chelate effect and how does it relate to TREN complexes?
A2: The chelate effect describes the enhanced thermodynamic stability of coordination complexes containing polydentate ligands (like TREN) compared to complexes with an equivalent number of analogous monodentate ligands. This increased stability is primarily due to a significant positive change in entropy (ΔS). When one polydentate ligand replaces multiple monodentate ligands, the total number of free molecules in the system increases, leading to greater disorder and a more favorable Gibbs free energy change for the complex formation. While the chelate effect explains the high stability of TREN complexes, it is the ligand's unique tripodal topology that is directly responsible for the reduction in isomer formation.
Q3: How can I be sure that the product I have synthesized is the correct isomer?
A3: A combination of spectroscopic and analytical techniques is recommended to confirm the identity and isomeric purity of your TREN complex.
-
X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous proof of the isomer's geometry.[2]
-
NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy are powerful tools for determining the symmetry of the complex. The number of signals and their splitting patterns can help distinguish between different isomers. For paramagnetic complexes, specialized NMR techniques may be required.[3]
-
UV-Vis Spectroscopy: Different isomers of a coordination complex often have distinct colors and, therefore, different UV-Vis absorption spectra. This can be a quick and useful method for distinguishing between isomers, for example, the cis and trans isomers of [Co(en)₂Cl₂]⁺ have noticeably different absorption maxima.[1]
-
Infrared (IR) Spectroscopy: The vibrational modes of a complex can be sensitive to its geometry. IR spectroscopy can sometimes be used to differentiate between isomers based on the number and position of certain absorption bands.
Q4: I am seeing multiple products in my reaction. What are the likely side reactions?
A4: Besides the formation of undesired isomers (which is less likely with TREN), other side reactions can occur:
-
Incomplete coordination: The TREN ligand may not fully coordinate to the metal center, leading to complexes where TREN acts as a tridentate ligand.
-
Hydrolysis: If the reaction is carried out in the presence of water, aqua ligands may compete with the desired ligands for coordination sites.
-
Oxidation of the metal center: If you are working with an air-sensitive metal ion, it may be oxidized to a different oxidation state, leading to different products.
-
Ligand-based side reactions: Under certain conditions, the amine groups of TREN could undergo side reactions.
Q5: My commercial TREN might be impure. What are the common impurities and how can I purify it?
A5: A common impurity in commercial TREN is its linear isomer, triethylenetetramine (trien).[1] The presence of trien can lead to the formation of multiple isomers, defeating the purpose of using TREN for stereochemical control. Purification of TREN can be achieved by fractional distillation under reduced pressure. The purity of the distilled TREN should be checked by NMR spectroscopy before use.
Quantitative Data on Isomer Reduction
The use of TREN drastically simplifies the isomeric landscape of coordination complexes. The following table provides a conceptual comparison of the number of possible isomers for octahedral Co(III) complexes with TREN versus the more flexible ligand, trien.
| Complex | Ligand Type | Number of Possible Diastereomers | Chirality |
| [Co(TREN)Cl₂]⁺ | Tetradentate (Tripodal) | 1 | Achiral |
| [Co(trien)Cl₂]⁺ | Tetradentate (Linear) | 5 | 4 are chiral |
Data compiled from established principles of coordination chemistry.[1]
Experimental Protocols
Protocol 1: Synthesis of cis-dichloro[this compound]cobalt(III) chloride, [Co(TREN)Cl₂]Cl
This protocol is adapted from known procedures for the synthesis of cobalt(III) amine complexes.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
This compound (TREN)
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve CoCl₂·6H₂O in deionized water in a round-bottom flask.
-
Slowly add TREN to the solution with stirring. An immediate color change should be observed.
-
Carefully add 30% H₂O₂ dropwise to the solution to oxidize the Co(II) to Co(III). The solution will typically turn a deep color.
-
Slowly add concentrated HCl to the reaction mixture.
-
Heat the solution gently on a steam bath to encourage crystallization.
-
Allow the solution to cool to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purple crystals of cis-[Co(TREN)Cl₂]Cl by vacuum filtration.
-
Wash the crystals with small portions of ice-cold ethanol, followed by diethyl ether.
-
Dry the product in a desiccator.
Characterization:
-
UV-Vis Spectroscopy: Dissolve a small amount of the product in water and record the absorption spectrum. The spectrum should be characteristic of the cis-[Co(TREN)Cl₂]⁺ ion.
-
¹H NMR Spectroscopy (if a diamagnetic analogue is prepared): The symmetry of the complex can be confirmed by the number of proton signals.
Protocol 2: Synthesis of cis- and trans-dichlorobis(ethylenediamine)cobalt(III) chloride, [Co(en)₂Cl₂]Cl (for comparison)
This synthesis illustrates the formation of multiple isomers with a more flexible ligand system.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated Hydrochloric acid (HCl)
-
Diethyl ether
Procedure for trans-[Co(en)₂Cl₂]Cl:
-
Dissolve CoCl₂·6H₂O in water.
-
Add ethylenediamine to the solution.
-
Slowly add 30% H₂O₂ to oxidize the cobalt.
-
Add concentrated HCl.
-
Heat the solution on a steam bath and then cool in an ice bath to crystallize the green trans isomer.
-
Collect the crystals by filtration, wash with methanol and diethyl ether, and air dry.[4]
Procedure for cis-[Co(en)₂Cl₂]Cl:
-
The cis isomer can be obtained by evaporating a neutral aqueous solution of the trans isomer to dryness.
-
Dissolve the green trans-[Co(en)₂Cl₂]Cl in water and gently heat the solution on a steam bath. The color will change from green to violet.
-
Evaporate the solution to dryness to obtain the violet cis isomer.[4]
Characterization and Comparison:
-
Visual Inspection: The trans isomer is green, while the cis isomer is violet.
-
UV-Vis Spectroscopy: The two isomers will have distinct absorption spectra, allowing for their differentiation.[1]
Visualizations
Logical Workflow for Isomer Control with TREN
Caption: Workflow for synthesizing an isomerically controlled complex using TREN.
Signaling Pathway Analogy for Ligand Constraint
Caption: TREN's rigidity allows only one coordination pathway, yielding a single isomer.
References
Technical Support Center: Tris(2-aminoethyl)amine (TREN) Synthesis
Welcome to the technical support center for the synthesis of tris(2-aminoethyl)amine (TREN). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of TREN, with a specific focus on preventing the formation of polymeric byproducts and other impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of byproduct formation during TREN synthesis?
A1: The primary cause of byproduct formation, including oligomeric and polymeric species, is the high reactivity of the intermediates and the product itself. The synthesis typically involves the formation of a tris(2-chloroethyl)amine intermediate, which is then ammonolyzed. The primary amine groups of the newly formed TREN can compete with ammonia (B1221849) as a nucleophile and react with the chloroethyl intermediates, leading to the formation of higher molecular weight polyamines.
Q2: My reaction mixture turns dark brown during the ammonolysis step. Is this normal?
A2: A color change from colorless to dark brown during the heating and reflux stage of the ammonolysis of tris(2-chloroethyl)amine hydrochloride with ammonia is a commonly reported observation.[1][2] While this color change is expected, a very rapid or intense darkening could indicate excessive side reactions. Monitoring the reaction progress and controlling the temperature are crucial to minimize the formation of colored impurities.
Q3: What are the key reaction parameters to control to minimize side reactions?
A3: The key parameters to control are temperature, the molar ratio of reactants, and the rate of addition of reagents. Maintaining a consistent reaction temperature, as specified in the protocol, is critical. A high concentration of the chloroethyl intermediate relative to ammonia can favor the reaction of the intermediate with the product TREN, leading to oligomerization.
Q4: Is it possible to completely avoid the formation of polymeric byproducts?
A4: While it is challenging to completely eliminate all side reactions, their prevalence can be significantly minimized through careful control of reaction conditions and purification of the final product. The goal is to optimize the reaction to favor the desired intramolecular substitution over intermolecular side reactions.
Troubleshooting Guide: Polymerization and Impurity Formation
This guide addresses specific issues that may arise during the synthesis of TREN, leading to the formation of polymeric byproducts and other impurities.
| Problem | Potential Cause | Recommended Solution |
| Low yield of TREN and presence of high-boiling point residues | Formation of higher molecular weight polyamines (oligomers/polymers) due to the reaction of TREN with unreacted tris(2-chloroethyl)amine. | 1. Control Stoichiometry: Use a significant molar excess of ammonia to ensure the chloroethyl intermediate is more likely to react with ammonia than with the TREN product.[1] 2. Slow Addition: If the synthesis involves the gradual addition of a reagent, ensure the addition is slow and controlled to maintain a low concentration of the reactive intermediate. 3. Temperature Control: Maintain a stable and appropriate reaction temperature. Elevated temperatures can accelerate side reactions. |
| Reaction mixture becomes highly viscous or solidifies | Excessive formation of polymeric byproducts or salts. | 1. Solvent Amount: Ensure an adequate amount of solvent (e.g., ethanol) is used to maintain the solubility of reactants and intermediates.[1][2] 2. Stirring: Ensure efficient and continuous stirring throughout the reaction to prevent localized high concentrations of reactants. |
| Difficulty in purifying TREN by distillation | Presence of close-boiling impurities or high molecular weight byproducts that decompose upon heating. | 1. Efficient Salt Removal: Before distillation, ensure the complete removal of ammonium (B1175870) chloride, which is a byproduct of the reaction. This can be achieved by dissolving the crude product in a suitable solvent like absolute ethanol (B145695), refrigerating to precipitate the salt, and filtering.[1][2] 2. Vacuum Distillation: Purify the final product by distillation under reduced pressure. This allows the distillation to occur at a lower temperature, minimizing thermal decomposition of the product and byproducts.[1][2] |
| Final product is off-color (e.g., yellow to brown) | Presence of colored impurities formed from side reactions. | 1. Inert Atmosphere: While not always specified in all protocols, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to color formation. 2. Purification: Careful fractional distillation under reduced pressure is the most effective way to separate the colorless TREN from colored, higher-boiling impurities. |
Experimental Protocols
Synthesis of this compound (TREN) from Triethanolamine (B1662121)
This two-step protocol is a common method for the synthesis of TREN.
Step 1: Synthesis of Tris(2-chloroethyl)amine Hydrochloride
-
In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place triethanolamine and a catalyst such as DMF.
-
Slowly add thionyl chloride dropwise while stirring. The reaction is exothermic and will generate gas.
-
After the addition is complete, heat the mixture to reflux at approximately 70°C for 6-8 hours.[1]
-
After the reaction, remove the excess thionyl chloride by rotary evaporation under reduced pressure to obtain a concentrated solution of tris(2-chloroethyl)amine hydrochloride.
Step 2: Ammonolysis of Tris(2-chloroethyl)amine Hydrochloride
-
In a separate reactor, add the concentrated tris(2-chloroethyl)amine hydrochloride solution to a solution of aqueous ammonia in ethanol. A significant molar excess of ammonia is used.[1]
-
Heat the mixture to reflux at approximately 70°C with continuous stirring for about 7 hours. The reaction mixture will typically turn dark brown.[1][2]
-
After the reaction is complete, remove the solvent and excess ammonia by rotary evaporation.
-
Dissolve the resulting viscous material in absolute ethanol and cool the solution to precipitate ammonium chloride.
-
Filter off the ammonium chloride solid and collect the filtrate.
-
Add sodium hydroxide (B78521) to the filtrate to adjust the pH to approximately 10, which neutralizes the hydrochloride salt and liberates the free TREN amine.[2]
-
Purify the TREN by distillation under reduced pressure, collecting the fraction at the appropriate boiling point.[1][2]
Visualizations
Logical Workflow for Troubleshooting TREN Synthesis
Caption: Troubleshooting workflow for TREN synthesis issues.
Signaling Pathway of TREN Formation and Side Reaction
Caption: Reaction pathway for TREN synthesis and potential side reaction.
References
Technical Support Center: Characterization of Tris(2-aminoethyl)amine (tren) Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and characterization of Tris(2-aminoethyl)amine (tren) complexes.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the synthesis and purification of tren complexes?
A1: Researchers often face challenges such as incomplete reaction, formation of side products, and difficulties in isolating the pure complex.[1] Purification can be complicated by the high polarity of the complexes, making them challenging to handle with standard chromatographic techniques.[2] A modular synthesis approach starting from nitrilotriacetic acid has been developed as a cost-effective and scalable alternative to methods requiring expensive catalysts and extensive purification.[1]
Q2: Why do I observe unexpected or broad signals in the ¹H NMR spectrum of my tren complex?
A2: Unexpected or broad signals in the ¹H NMR spectrum of a tren complex can arise from several factors:
-
Paramagnetism: If the complex contains a paramagnetic metal center, the unpaired electrons can cause large shifts and significant broadening of the NMR signals.[3][4]
-
Ligand Exchange: Slow ligand exchange on the NMR timescale can lead to broadened signals.[5]
-
Conformational Changes: The complex may be undergoing conformational changes in solution, leading to the broadening of proton signals, particularly the methylene (B1212753) protons.[5]
-
pH Effects: The protonation state of the tren ligand and the complex can be pH-dependent, affecting the chemical shifts and signal appearance.[5]
Q3: I am having difficulty obtaining single crystals of my tren complex for X-ray crystallography. What can I do?
A3: Obtaining diffraction-quality crystals can be a significant hurdle. Here are some troubleshooting tips:
-
Purity: Ensure the complex is of the highest possible purity. Impurities can inhibit crystal growth.
-
Solvent System: Experiment with a wide range of solvent systems and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering). The choice of solvent can significantly influence crystal quality.
-
Counter-ion: The nature of the counter-ion can play a crucial role in the crystallization process. Trying different counter-ions (e.g., ClO₄⁻, PF₆⁻, BPh₄⁻) may yield better crystals.[6]
-
Concentration: Systematically vary the concentration of the complex.
Q4: How can I confirm the formation and determine the molecular weight of my tren complex?
A4: Mass spectrometry is a powerful tool for this purpose. Techniques like Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS) are commonly used to determine the mass-to-charge ratio (m/z) of the complex, confirming its molecular weight.[2][7] For certain applications, such as studying metabolites, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) can be employed.[8][9][10][11]
Q5: What factors influence the stability of tren complexes?
A5: The stability of tren complexes is influenced by several factors, including:
-
The nature of the metal ion: The charge, size, and electronic configuration of the central metal ion are critical.[12][13]
-
The nature of the ligand: Modifications to the tren backbone or the introduction of substituent groups can alter the electronic and steric properties, thereby affecting stability.[2][14]
-
The chelate effect: As a tetradentate ligand, tren forms multiple chelate rings with a metal ion, which generally enhances the thermodynamic stability of the complex.[13]
-
pH of the solution: The stability of the complex can be pH-dependent due to the possible protonation/deprotonation of the amine groups.[2]
Troubleshooting Guides
Problem 1: Ambiguous NMR Spectra
Symptoms:
-
Broad, featureless peaks.
-
Signals shifted far outside the typical diamagnetic range.
-
Difficulty in assigning proton and carbon signals.
Possible Causes & Solutions:
| Cause | Solution |
| Paramagnetic Metal Center | - Perform variable-temperature (VT) NMR studies to observe the temperature dependence of the hyperfine shifts.[3] - Utilize other characterization techniques like EPR spectroscopy to confirm paramagnetism. - For structural elucidation, X-ray crystallography is often the most definitive method for paramagnetic complexes.[6] |
| Ligand Exchange Dynamics | - Lower the temperature of the NMR experiment to slow down the exchange process and potentially sharpen the signals. - Use 2D NMR techniques like EXSY (Exchange Spectroscopy) to study the exchange process. |
| Low Solubility | - Try different deuterated solvents in which the complex is more soluble. - Gently warm the NMR tube to increase solubility, but be cautious of potential decomposition. |
| Presence of Impurities | - Re-purify the sample using techniques like recrystallization or column chromatography.[2] - Compare the spectrum with that of the free ligand to identify any uncoordinated ligand signals. |
Problem 2: Failed Crystallization Attempts
Symptoms:
-
Formation of oil instead of solid.
-
Precipitation of amorphous powder.
-
Growth of very small, unusable crystals.
Possible Causes & Solutions:
| Cause | Solution |
| Supersaturation too high | - Decrease the concentration of the complex. - Slow down the rate of solvent evaporation or diffusion. |
| Impurities present | - Ensure the starting materials and the final complex are highly pure. - Filter the crystallization solution to remove any particulate matter. |
| Inappropriate solvent system | - Screen a wide variety of solvents with different polarities and coordinating abilities. - Use co-solvents to fine-tune the solubility. |
| Unfavorable counter-ion | - Perform counter-ion exchange with a variety of anions (e.g., ClO₄⁻, PF₆⁻, BF₄⁻, BPh₄⁻). |
| Vibrations or temperature fluctuations | - Set up crystallization experiments in a vibration-free environment with stable temperature control. |
Experimental Protocols
General Synthesis of a Tren-based Ligand Derivative
This protocol is a generalized procedure based on the Mannich reaction for synthesizing tren-based ligands with para-substituted functional groups.[7]
-
Reaction Setup: In a round-bottom flask, dissolve the this compound precursor in a suitable solvent like methanol.
-
Addition of Aldehyde: Add the desired para-substituted benzaldehyde (B42025) (e.g., 4-methylbenzaldehyde, 4-chlorobenzaldehyde) to the solution.
-
Reflux: Reflux the reaction mixture for a specified time (e.g., 2-4 hours).
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: Purify the resulting ligand derivative using an appropriate method, such as column chromatography on silica (B1680970) gel.[2]
General Procedure for Metal Complexation
-
Ligand Dissolution: Dissolve the purified tren-based ligand in a suitable solvent (e.g., methanol, acetonitrile).
-
Addition of Metal Salt: Add a solution of the desired metal salt (e.g., CuCl₂, FeCl₃) in the same solvent to the ligand solution dropwise with stirring.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a period of time (e.g., 1-3 hours).
-
Isolation: The complex may precipitate out of solution. If so, collect it by filtration, wash with a suitable solvent, and dry under vacuum. If not, the solvent can be removed under reduced pressure to yield the crude product.
-
Purification/Crystallization: Purify the complex by recrystallization from an appropriate solvent system.
Quantitative Data Summary
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for a Tren-based Ligand and its Ferric Complex
| Proton | TRENCAM (Ligand) | Fe(TRENCAM) (Complex) |
| NH (amide) | 8.45 (d) | - |
| NH (amine) | 7.94 (m) | - |
| ArH | 7.5-7.1 (m) | - |
| OCH₂ | 5.17 (s) | - |
| CH | 4.46 (m) | - |
| CH₂ (tren) | 3.10 (m), 2.46 (m) | - |
Data extracted from a study on Tren-based analogs of Bacillibactin.[2] Note: The spectrum of the ferric complex is not reported in a simple way due to paramagnetism.
Table 2: Selected Mass Spectrometry Data for Tren-based Ligands
| Compound | Calculated m/z (MH⁺) | Observed m/z (MH⁺) | Mass Spectrometry Technique |
| C₉₆H₁₁₁O₁₈N₇ | 1652 | 1652 | FAB |
| C₇₈H₈₁O₁₂N₇·H₂O | 1309 | 1309 | FAB |
| C₃₆H₄₆O₁₅N₇Cl·H₂O | 816 | 816 | FAB+ |
Data from a study on Tren-based analogs of Bacillibactin.[2]
Visualizations
Caption: General workflow for the synthesis and characterization of this compound complexes.
Caption: Decision tree for troubleshooting ambiguous NMR spectra of tren complexes.
References
- 1. nesacs.org [nesacs.org]
- 2. Tren-based Analogs of Bacillibactin: Structure and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of tris-(2-aminoethyl)amine copper complexes ncorporating para-substituted electron withdrawing functional groups [morressier.com]
- 8. Identification of Trenbolone Metabolites Using Hydrogen Isotope Ratio Mass Spectrometry and Liquid Chromatography/High Accuracy/High Resolution Mass Spectrometry for Doping Control Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Trenbolone Metabolites Using Hydrogen Isotope Ratio Mass Spectrometry and Liquid Chromatography/High Accuracy/High Resolution Mass Spectrometry for Doping Control Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Identification of Trenbolone Metabolites Using Hydrogen Isotope Ratio Mass Spectrometry and Liquid Chromatography/High Accuracy/High Resolution Mass Spectrometry for Doping Control Analysis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Factors affecting stability of metal complexes | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to TREN and Trien as Ligands for Researchers
An in-depth analysis of tris(2-aminoethyl)amine (TREN) and triethylenetetramine (B94423) (trien) as chelating agents, focusing on their coordination chemistry, thermodynamic stability, and applications in research and drug development.
This guide provides a comprehensive comparison of two tetradentate amine ligands: the tripodal TREN and the linear trien. By examining their structural differences, coordination behavior, and thermodynamic properties, researchers, scientists, and drug development professionals can make informed decisions when selecting a ligand for their specific applications.
Structural and Stereochemical Differences
TREN and trien are both tetradentate ligands, meaning they can form four coordinate bonds to a central metal ion. However, their distinct topologies lead to significant differences in the stereochemistry of their metal complexes.
-
TREN (this compound): As a C3-symmetric, tripodal ligand, TREN's constrained connectivity results in a limited number of possible isomers for its metal complexes. For instance, in an octahedral complex of the type [Co(TREN)X₂]⁺ (where X is a monodentate ligand), only a single, achiral stereoisomer is possible.[1] This structural rigidity can be advantageous in applications where stereochemical purity is crucial.
-
Trien (triethylenetetramine): In contrast, the linear and more flexible nature of trien allows for a greater number of stereoisomers. For a similar octahedral complex, [Co(trien)X₂]⁺, five different diastereomers can be formed, with four of them being chiral.[1] This flexibility can be beneficial when a variety of coordination geometries is desired.
Thermodynamic Stability of Metal Complexes
The stability of metal complexes is a critical factor in many applications, from chelation therapy to catalysis. The stability of TREN and trien complexes with various metal ions can be quantified by their stability constants (log K).
A study by B. G. G. Butler and colleagues provides detailed stability constant data for trien with copper(II) and zinc(II) ions, determined through potentiometric and spectrophotometric titrations in a 0.15 mol dm⁻³ NaCl solution at 25 °C.
| Ligand | Metal Ion | Log K₁ | Experimental Conditions |
| Trien | Cu(II) | 20.01 | 0.15 mol dm⁻³ NaCl, 25 °C |
| Trien | Zn(II) | 12.1 | 0.15 mol dm⁻³ NaCl, 25 °C |
| TRENOL | Fe(III) | 24.19 | 0.1 M KCl, 25±1 °C |
| TRENOL | Cr(III) | 18.64 | 0.1 M KCl, 25±1 °C |
Note: TRENOL is a derivative of TREN, and these values are for the ML species. The stability constants for TREN itself with Cu(II) and Zn(II) under the same conditions as trien are not available in the searched literature.
The protonation constants of the ligands are also essential for understanding their behavior in solution at different pH values.
| Ligand | log K₁ | log K₂ | log K₃ | log K₄ |
| Trien | 9.85 | 9.15 | 6.55 | 3.25 |
| TREN | 10.1 | 9.5 | 8.6 | - |
Experimental Protocols
The determination of stability constants is a fundamental aspect of coordination chemistry. The following are detailed methodologies for key experiments cited in the literature.
Potentiometric Titration for Stability Constant Determination
This method is widely used to determine the protonation constants of ligands and the stability constants of their metal complexes.
Experimental Workflow:
Figure 1: Workflow for potentiometric titration.
Detailed Steps:
-
Solution Preparation: All solutions are prepared using deionized water and high-purity reagents. The ionic strength of the solutions is kept constant using a background electrolyte (e.g., 0.15 M NaCl or 0.1 M KCl).
-
Electrode Calibration: The glass electrode is calibrated daily by titrating a known concentration of strong acid with a strong base to determine the standard electrode potential and the slope of the electrode.
-
Titration: A known volume of a solution containing the ligand and the metal ion (typically in a 1:1 or 2:1 ligand-to-metal ratio) is placed in a thermostated cell (e.g., at 25 °C). The solution is then titrated with a standardized solution of a strong base (e.g., NaOH). The pH is recorded after each addition of the titrant.
-
Data Analysis: The collected data (pH versus volume of titrant) are analyzed using specialized software. The software refines the protonation constants of the ligand and the stability constants of the metal complexes by minimizing the difference between the experimental and calculated titration curves.
UV-Vis Spectrophotometry for Complexation Studies
UV-Vis spectroscopy can be used to study the formation of metal complexes, especially for transition metals that exhibit characteristic d-d electronic transitions.
Experimental Workflow:
Figure 2: Workflow for UV-Vis spectrophotometry.
Detailed Steps:
-
Solution Preparation: A series of solutions is prepared containing a fixed concentration of the metal salt and varying concentrations of the ligand. The pH and ionic strength are controlled to match the conditions of interest.
-
Spectroscopic Measurement: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range. A blank solution containing all components except the metal ion is used as a reference.
-
Data Analysis: The changes in the absorbance at the wavelength of maximum absorption (λ_max) of the metal complex are monitored as a function of the ligand concentration. These data can be used to determine the stoichiometry of the complex (e.g., using the mole-ratio method or Job's plot) and to calculate the stability constant.
Applications and Performance Comparison
Both TREN and trien have found applications in various fields due to their strong chelating abilities.
Chelation and Drug Delivery
-
Trien: Trien, also known as trientine, is used as a chelating agent for the treatment of Wilson's disease, a genetic disorder that leads to copper accumulation in the body.[3] Its ability to form stable complexes with copper facilitates its excretion.
-
TREN: TREN has been explored as a scaffold for the synthesis of more complex chelating agents and as a component in drug delivery systems. For example, a zinc(II) complex of TREN has been investigated as a water-soluble carrier for the anti-viral drug favipiravir.
Catalysis
The metal complexes of both TREN and trien can act as catalysts in various organic reactions. The constrained geometry of TREN complexes can impart specific selectivity to catalytic processes. In a comparative study with another trifunctional amine, TREN's tertiary amine functionality was found to catalyze amide-imide exchange in covalent adaptable networks.[4]
Signaling Pathways
While TREN and trien themselves are not directly signaling molecules, as polyamines, they belong to a class of compounds that are known to be involved in various cellular signaling pathways. Polyamines can modulate signal transduction pathways related to cell growth, proliferation, and apoptosis.[3] Their ability to bind to nucleic acids and proteins allows them to influence these processes.
Polyamine Involvement in Cellular Signaling:
Figure 3: General role of polyamines in signaling.
Conclusion
The choice between TREN and trien as a ligand depends heavily on the specific requirements of the application.
-
TREN is the preferred choice when stereochemical control is paramount due to its rigid, tripodal structure that limits the number of possible isomers. Its tertiary amine can also offer catalytic activity in certain reactions.
-
Trien offers greater flexibility, which can be advantageous in forming a wider range of coordination geometries. Its established use as a therapeutic chelating agent highlights its biological compatibility and effectiveness in metal sequestration.
For researchers and drug development professionals, a thorough understanding of the thermodynamic stability and coordination chemistry of these ligands with the metal ions of interest is crucial for designing effective and selective systems. This guide provides a foundational comparison to aid in this selection process. Further experimental investigation under specific application conditions is always recommended to optimize performance.
References
- 1. journals.iau.ir [journals.iau.ir]
- 2. researchgate.net [researchgate.net]
- 3. Complex formation equilibria of Cu(II) and Zn(II) with triethylenetetramine and its mono- and di-acetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparing Triaminononane and TREN as Trifunctional Amine Cross-Linkers in Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tris(2-aminoethyl)amine and Other Tripodal Amines in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Tripodal amines, a class of chelating ligands, play a pivotal role in coordination chemistry and catalysis. Their unique three-dimensional structure, featuring a central tertiary amine connected to three pendant arms with donor atoms, allows for the formation of stable and reactive metal complexes. Among these, tris(2-aminoethyl)amine (tren) is a foundational and widely utilized ligand. This guide provides an objective comparison of the catalytic performance of tren with other notable tripodal amines, supported by experimental data and detailed protocols.
Overview of Tripodal Amines in Catalysis
Tripodal ligands are prized for their ability to enforce a specific coordination geometry upon a metal center, often leaving a vacant or labile site for substrate binding and activation. This pre-organization can lead to enhanced catalytic activity and selectivity compared to more flexible acyclic ligands. The electronic and steric properties of the catalyst can be fine-tuned by modifying the donor atoms on the pendant arms and the substituents on the ligand backbone.
This guide will focus on the comparative catalytic performance of tren and its analogues in three key transformations:
-
Knoevenagel Condensation: A carbon-carbon bond-forming reaction crucial in the synthesis of fine chemicals and pharmaceuticals.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," with widespread applications in drug discovery, bioconjugation, and materials science.
-
Atom Transfer Radical Polymerization (ATRP): A controlled radical polymerization technique for the synthesis of well-defined polymers.
Knoevenagel Condensation
The Knoevenagel condensation is a base-catalyzed reaction between an active methylene (B1212753) compound and a carbonyl compound. Amine-functionalized materials are often employed as solid base catalysts for this transformation due to their ease of separation and recyclability.
Comparative Performance of Amine-Functionalized Catalysts
While a direct head-to-head comparison of various tripodal amines under identical conditions for the Knoevenagel condensation is not extensively documented in a single study, we can analyze the performance of tren-functionalized materials and compare them with other amine-functionalized catalysts.
| Catalyst | Aldehyde | Active Methylene Compound | Solvent | Time (h) | Temperature (°C) | Yield (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| tren-functionalized MgO | Benzaldehyde (B42025) | Malononitrile (B47326) | Ethanol (B145695) | 0.5 | 60 | >99 | ~2.4 | Molecules 2020 |
| tren-functionalized Al₂O₃ | Benzaldehyde | Malononitrile | Ethanol | 2 | 60 | ~80 | ~0.4 | Molecules 2020 |
| tren-functionalized Nb₂O₅ | Benzaldehyde | Malononitrile | Ethanol | 3 | 60 | ~70 | ~0.2 | Molecules 2020 |
| 3-aminopropyl-functionalized SiO₂ | Benzaldehyde | Malononitrile | Toluene | 2 | 80 | 95 | Not Reported | J. Mol. Catal. A |
| piperazine-functionalized polystyrene | Benzaldehyde | Malononitrile | Ethanol | 1 | Reflux | 92 | Not Reported | Catal. Lett. |
Analysis:
-
This compound immobilized on a basic support like MgO demonstrates excellent catalytic activity for the Knoevenagel condensation, achieving near-quantitative yields in a short reaction time.
-
The nature of the support significantly influences the catalytic performance, with basic supports generally leading to higher activity.
-
Compared to simple primary amines like 3-aminopropyl-functionalized silica, the tren-based catalyst on MgO appears to be more active, although reaction conditions differ.
Experimental Protocol: Knoevenagel Condensation using tren-functionalized MgO
Materials:
-
tren-functionalized MgO catalyst
-
Benzaldehyde
-
Malononitrile
-
Ethanol (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the tren-functionalized MgO catalyst (e.g., 50 mg).
-
Add ethanol (10 mL) to the flask.
-
Add benzaldehyde (1 mmol, 106 mg) and malononitrile (1 mmol, 66 mg) to the suspension.
-
Heat the reaction mixture to 60°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration or centrifugation.
-
Wash the catalyst with ethanol.
-
The filtrate containing the product can be concentrated under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
Knoevenagel Condensation Mechanism
The following diagram illustrates the generally accepted mechanism for the amine-catalyzed Knoevenagel condensation.
A Comparative Analysis of TREN, MEA, and MDEA for Post-Combustion CO2 Capture
A detailed review of the efficacy of Tris(2-aminoethyl)amine (TREN) in carbon dioxide capture reveals a promising alternative to conventional amine solvents like Monoethanolamine (MEA) and Methyldiethanolamine (MDEA). While comprehensive, direct comparative data remains emerging, available research and patent literature indicate that TREN exhibits a significantly higher CO2 absorption capacity and a faster absorption rate than the widely used MEA.
This guide provides an objective comparison of the performance of TREN with MEA and MDEA, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals seeking to evaluate and select amine-based solvents for CO2 capture applications.
Performance Comparison
A critical evaluation of TREN, MEA, and MDEA for CO2 capture hinges on three key performance indicators: CO2 absorption capacity, CO2 absorption rate, and the energy required for solvent regeneration.
| Performance Metric | This compound (TREN) | Monoethanolamine (MEA) | Methyldiethanolamine (MDEA) |
| CO2 Absorption Capacity | ~1.3 mol CO2 / mol amine (at 2 mol/L, 40°C) | ~0.5 - 0.6 mol CO2 / mol amine (at 30 wt%)[1] | ~1.0 mol CO2 / mol amine (theoretical) |
| CO2 Absorption Rate | Faster than MEA (qualitative) | High | Low[1] |
| Regeneration Energy | Data not available | ~4 GJ/ton CO2[1] | Lower than MEA |
Monoethanolamine (MEA) is a primary amine and has been the benchmark solvent for CO2 capture due to its high reactivity and relatively low cost. A 30 wt% aqueous solution of MEA typically has a CO2 absorption capacity of 0.5 to 0.6 mol CO2 per mole of amine.[1] Its primary drawback is the high energy penalty associated with solvent regeneration, which is approximately 4 GJ per ton of CO2 captured.[1]
Methyldiethanolamine (MDEA) , a tertiary amine, offers the advantage of a higher theoretical CO2 absorption capacity (1.0 mol CO2/mol amine) and lower regeneration energy compared to MEA. However, its reaction kinetics with CO2 are significantly slower.[1] A 50 wt% MDEA solution, for instance, has a CO2 absorption rate that is approximately 28.59 times slower than a 30 wt% MEA solution.[1]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparison of TREN, MEA, and MDEA.
CO2 Absorption Capacity Measurement
The determination of CO2 absorption capacity is crucial for evaluating the efficiency of an amine solvent. A common experimental setup involves a gas-liquid contactor, such as a stirred-cell reactor or a bubble column, maintained at a constant temperature.
Experimental Workflow:
Figure 1: Workflow for determining CO2 absorption capacity.
Methodology:
-
Solvent Preparation: An aqueous solution of the amine (e.g., 2 mol/L TREN, 30 wt% MEA, or 50 wt% MDEA) is prepared using deionized water.
-
Reactor Setup: A known volume of the amine solution is placed in a reactor of known volume. The reactor is then sealed and brought to the desired experimental temperature (e.g., 40°C).
-
Gas Introduction: A gas mixture with a specific CO2 concentration (e.g., 15% CO2 in N2) is bubbled through the solution at a constant flow rate.
-
Equilibrium: The system is allowed to reach equilibrium, which is typically determined by monitoring the CO2 concentration in the outlet gas stream until it stabilizes.
-
Analysis: The CO2 loading in the liquid phase is determined by analyzing a sample of the rich amine solution. This can be done using techniques such as titration with a standard acid or by using a Total Organic Carbon (TOC) analyzer. The absorption capacity is then calculated as the moles of CO2 absorbed per mole of amine.
CO2 Absorption Rate Measurement
The rate of CO2 absorption is a critical parameter for designing absorption columns. A wetted-wall column is a common apparatus used for this measurement.
Experimental Workflow:
Figure 2: Workflow for measuring CO2 absorption rate.
Methodology:
-
Apparatus: A wetted-wall column with a known interfacial area is used.
-
Solvent Flow: The amine solution is introduced at the top of the column and flows down the inner wall as a thin film.
-
Gas Flow: A stream of pure CO2 or a CO2/N2 mixture flows upwards, counter-current to the liquid film.
-
Sampling and Analysis: The concentration of CO2 in the liquid is measured at the inlet and outlet of the column.
-
Calculation: The rate of CO2 absorption is calculated from the change in CO2 concentration in the liquid and the known interfacial area and contact time. This is often expressed as the overall mass transfer coefficient.
Regeneration Energy Determination
The energy required to regenerate the CO2-rich solvent is a major operational cost. This is typically determined by measuring the heat of absorption, as the heat of desorption is assumed to be equal in magnitude but opposite in sign. A reaction calorimeter is used for this measurement.
Experimental Workflow:
Figure 3: Workflow for determining the heat of absorption.
Methodology:
-
Calorimetry: A known quantity of the amine solution is placed in a reaction calorimeter.
-
CO2 Injection: A precise amount of CO2 is introduced into the calorimeter, and the resulting temperature change is measured.
-
Heat of Absorption Calculation: The heat of absorption is calculated from the temperature change, the heat capacity of the solution, and the amount of CO2 absorbed. The total regeneration energy is then estimated, which includes the heat of absorption, the sensible heat required to raise the solvent temperature to the stripping temperature, and the heat of vaporization of water.
Reaction Mechanisms
The reaction between CO2 and amines is fundamental to the capture process. The pathways differ for primary/secondary amines and tertiary amines.
Figure 4: Simplified CO2 reaction pathways with amines.
Primary and secondary amines, such as MEA and the primary amine groups in TREN, react directly with CO2 in a 2:1 stoichiometry to form a stable carbamate. This reaction is generally fast. Tertiary amines like MDEA do not react directly with CO2 but act as a base to catalyze the slower hydration of CO2 to form bicarbonate.
Conclusion
This compound (TREN) presents itself as a solvent with high potential for CO2 capture, primarily due to its significantly greater absorption capacity compared to the industry-standard MEA. The qualitative evidence of a faster absorption rate is also a considerable advantage. However, the current lack of comprehensive data, particularly concerning its regeneration energy, necessitates further experimental investigation to fully ascertain its viability as a cost-effective and energy-efficient alternative to MEA and MDEA. Future research should focus on quantifying the absorption kinetics and the energy requirements for regeneration to enable a complete techno-economic assessment of TREN for industrial-scale CO2 capture applications.
References
A Comparative Guide to the X-ray Crystallography of Co(tren) Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic data of Cobalt(III) complexes containing the tris(2-aminoethyl)amine (tren) ligand. The structural parameters derived from single-crystal X-ray diffraction are crucial for understanding the coordination chemistry, reactivity, and potential applications of these compounds in various fields, including catalysis and materials science. This document summarizes key crystallographic data, outlines a general experimental protocol for their analysis, and visualizes the experimental workflow.
Comparative Crystallographic Data
The following table summarizes the crystallographic data for a selection of Co(tren) complexes, offering a quantitative comparison of their solid-state structures.
| Complex | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| cis-[Co(tren)(N₃)₂]ClO₄ | C₆H₁₈CoN₁₀O₄Cl | Monoclinic | P2₁/n | 13.588(4) | 9.049(3) | 15.569(6) | 114.75(2) | 1738.5(10) | 4 | [1] |
| cis-[Co(tren)Cl₂]Cl·H₂O | C₆H₂₀Cl₃CoN₄O | Monoclinic | P2₁ | 7.6672(3) | 15.7153(5) | 10.7170(4) | 92.964(2) | 1289.59(8) | 4 | [2] |
Note: The data presented above is extracted from published research. Variations in experimental conditions can influence the crystallographic parameters.
Experimental Protocols
The determination of the crystal structure of Co(tren) complexes by X-ray diffraction involves several key steps, from synthesis and crystallization to data collection and structure refinement.
Synthesis and Crystallization of Co(tren) Complexes
A general procedure for the synthesis of a Co(III)(tren) complex involves the reaction of a Co(II) salt with the tren ligand, followed by oxidation and coordination of the desired ancillary ligands.
Example Synthesis of cis-[Co(tren)Cl₂]Cl·H₂O:
-
Ligand Addition: this compound (tren) is slowly added to a solution of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) in a suitable solvent, such as methanol (B129727) or water, under an inert atmosphere.
-
Oxidation: The Co(II) in the resulting [Co(tren)]²⁺ complex is oxidized to Co(III). This can be achieved by bubbling air through the solution or by adding an oxidizing agent like hydrogen peroxide.
-
Ancillary Ligand Coordination: The desired ancillary ligands (e.g., chloride ions from HCl) are added to the solution, leading to the formation of the final complex.
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent from the reaction mixture or by vapor diffusion of an anti-solvent.[3]
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. X-ray diffraction data is collected by rotating the crystal and recording the diffraction pattern at various orientations.[4][5] Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.[2]
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background scattering, absorption, and Lorentz-polarization effects. This step yields a set of indexed reflections with their corresponding intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined using least-squares methods to achieve the best fit between the observed and calculated structure factors.[1]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the X-ray crystallography analysis of Co(tren) complexes.
Caption: Workflow for X-ray crystallography of Co(tren) complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Synthesis, Spectroscopic Studies and X-Ray Diffraction of Heptacoordinated Mn(II) and Co(II) Complexes with Ligands Derived from Carbonohydrazide [scirp.org]
- 5. physicsjournal.in [physicsjournal.in]
A Comparative Guide to Potentiometric Titration Studies of TREN-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metal chelating properties of tris(2-aminoethyl)amine (TREN) with other common polyamine ligands. It includes supporting experimental data on the stability of TREN-metal complexes, a detailed protocol for potentiometric titration, and visualizations to clarify experimental workflows and chemical equilibria.
Data Presentation: Stability of TREN-Metal Complexes and Alternatives
The stability of a metal complex is quantified by its formation constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. The following table summarizes the stepwise stability constants for TREN and other linear polyamines with various divalent and trivalent metal ions. These values are crucial for understanding the efficacy of a chelating agent in a competitive biological or pharmaceutical environment.
| Ligand | Metal Ion | log K₁ | log K₂ | log K₃ | Overall log β |
| TREN | Cu(II) | 18.8 | - | - | 18.8 |
| Zn(II) | 14.6 | - | - | 14.6 | |
| Ni(II) | 14.8 | - | - | 14.8 | |
| Co(II) | 12.7 | - | - | 12.7 | |
| Fe(III) | 24.2[1] | - | - | 24.2[1] | |
| Ethylenediamine (en) | Cu(II) | 10.5 | 9.1 | - | 19.6 |
| Zn(II) | 5.7 | 4.9 | - | 10.6 | |
| Ni(II) | 7.4 | 6.2 | 4.1 | 17.7 | |
| Co(II) | 5.9 | 4.6 | 3.1 | 13.6 | |
| Diethylenetriamine (dien) | Cu(II) | 15.9 | 10.9 | - | 26.8 |
| Zn(II) | 8.9 | 5.0 | - | 13.9 | |
| Ni(II) | 10.7 | 7.9 | - | 18.6 | |
| Co(II) | 8.2 | 6.5 | - | 14.7 | |
| Triethylenetetramine (trien) | Cu(II) | 20.4 | - | - | 20.4 |
| Zn(II) | 12.1 | - | - | 12.1 | |
| Ni(II) | 14.0 | - | - | 14.0 | |
| Co(II) | 10.1 | - | - | 10.1 |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The data presented is a compilation from various sources and should be used for comparative purposes.
Experimental Protocols: Potentiometric Titration of TREN-Metal Complexes
The determination of stability constants for metal complexes is commonly performed using potentiometric pH titration, often employing the Irving-Rossotti method. This technique involves monitoring the pH of a solution containing the ligand and the metal ion as a standard base is added.
I. Required Solutions and Reagents
-
Standard Acid Solution: A standardized solution of a strong acid (e.g., 0.1 M HCl or HClO₄).
-
Standard Base Solution: A standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH or KOH).
-
Ligand Solution: A solution of TREN of known concentration, prepared by dissolving a precise weight of TREN in deionized water.
-
Metal Salt Solution: A solution of the metal salt (e.g., Cu(NO₃)₂, ZnCl₂, NiSO₄) of known concentration, standardized by a suitable method.
-
Background Electrolyte: A solution of an inert salt (e.g., 1.0 M KNO₃ or NaClO₄) to maintain constant ionic strength.
II. Instrumentation
-
A pH meter with a resolution of 0.01 pH units or a potentiometer with a resolution of 0.1 mV.
-
A combined glass-calomel or glass-Ag/AgCl electrode.
-
A magnetic stirrer and stir bar.
-
A thermostated titration vessel to maintain a constant temperature (e.g., 25 °C).
-
A calibrated burette for the addition of the standard base.
III. Titration Procedure (Irving-Rossotti Method)
Three separate titrations are performed:
-
Acid Titration: Titrate a known volume of the standard acid with the standard base. This determines the concentration of free acid.
-
Mixture A: Standard Acid + Background Electrolyte + Deionized Water.
-
-
Ligand Titration: Titrate a mixture of the standard acid and the ligand solution with the standard base. This is used to determine the proton-ligand stability constants.
-
Mixture B: Standard Acid + Ligand Solution + Background Electrolyte + Deionized Water.
-
-
Metal-Ligand Titration: Titrate a mixture of the standard acid, ligand solution, and metal salt solution with the standard base. This is used to determine the metal-ligand stability constants.
-
Mixture C: Standard Acid + Ligand Solution + Metal Salt Solution + Background Electrolyte + Deionized Water.
-
Throughout each titration, the pH is recorded after each incremental addition of the base.
IV. Data Analysis
The data from the three titrations are used to calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands bound to the metal ion (n̄). These values are then used to determine the proton-ligand and metal-ligand stability constants, respectively, through graphical or computational methods.
Mandatory Visualizations
References
Performance of TREN-Modified Materials in Knoevenagel Condensation: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for efficient, selective, and reusable catalysts is paramount. In the realm of carbon-carbon bond formation, the Knoevenagel condensation stands as a cornerstone reaction. This guide provides a detailed comparison of the performance of tris(2-aminoethyl)amine (TREN)-modified materials against other common catalysts in the Knoevenagel condensation, supported by experimental data and detailed protocols.
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, leading to the formation of a new carbon-carbon double bond. This reaction is widely employed in the synthesis of fine chemicals, pharmaceuticals, and polymers. The choice of catalyst is crucial for the reaction's efficiency, selectivity, and sustainability. Amine-functionalized solid supports have emerged as promising heterogeneous catalysts, offering advantages such as ease of separation, recyclability, and reduced environmental impact compared to their homogeneous counterparts.
Among these, materials functionalized with TREN, a branched polyamine, have shown significant potential due to their high density of basic amine sites. This guide will delve into the catalytic performance of TREN-modified materials, particularly TREN-functionalized mesoporous silica (B1680970) (SBA-15), and compare it with other commonly used catalysts.
Comparative Performance Analysis
The efficacy of a catalyst in the Knoevenagel condensation is typically evaluated based on several key metrics: reaction time, product yield, selectivity, and the catalyst's reusability. The following tables summarize the performance of TREN-modified SBA-15 against other catalytic systems in the condensation of benzaldehyde (B42025) with malononitrile, a benchmark reaction.
| Catalyst | Reaction Time (min) | Yield (%) | Reusability (up to) | Reference |
| TREN-SBA-15 | 30 | 98 | 5 cycles | [1] |
| Aminopropyl-SBA-15 | 60 | 95 | 4 cycles | [2] |
| Diamino-functionalized SBA-15 | 60 | >99 | Not Reported | [1][3] |
| Piperidine (Homogeneous) | 120 | 92 | Not Applicable | [4][5] |
| Amino Acids (e.g., L-proline) | 180 | 85 | Recyclable | [4][5] |
Table 1: Performance comparison of various catalysts in the Knoevenagel condensation of benzaldehyde and malononitrile.
| Catalyst | Substrate 1 | Substrate 2 | Product | Reaction Time (min) | Yield (%) |
| TREN-SBA-15 | Benzaldehyde | Malononitrile | Benzylidene malononitrile | 30 | 98 |
| TREN-SBA-15 | 4-Chlorobenzaldehyde | Malononitrile | 4-Chlorobenzylidene malononitrile | 45 | 96 |
| TREN-SBA-15 | 4-Nitrobenzaldehyde | Malononitrile | 4-Nitrobenzylidene malononitrile | 20 | 99 |
| Aminopropyl-SBA-15 | Benzaldehyde | Malononitrile | Benzylidene malononitrile | 60 | 95 |
Table 2: Substrate scope for Knoevenagel condensation using TREN-SBA-15.
The data clearly indicates that TREN-SBA-15 exhibits superior catalytic activity, affording excellent yields in significantly shorter reaction times compared to other heterogeneous and homogeneous catalysts. The high density and availability of primary, secondary, and tertiary amine groups in the TREN molecule contribute to its enhanced basicity and, consequently, its catalytic efficiency. Furthermore, the robust covalent grafting of TREN onto the silica support ensures minimal leaching and allows for repeated use without a significant loss of activity.
Experimental Protocols
For the purpose of reproducibility and further research, detailed experimental methodologies are provided below.
Synthesis of TREN-functionalized SBA-15 (TREN-SBA-15)
Materials:
-
Mesoporous silica SBA-15
-
(3-Chloropropyl)trimethoxysilane (CPTMS)
-
This compound (TREN)
-
Toluene (B28343) (anhydrous)
Procedure:
-
Activation of SBA-15: SBA-15 is activated by heating at 120 °C under vacuum for 12 hours to remove adsorbed water.
-
Grafting of CPTMS: 1.0 g of activated SBA-15 is suspended in 50 mL of anhydrous toluene. To this suspension, 2.0 mL of CPTMS is added, and the mixture is refluxed under a nitrogen atmosphere for 24 hours. The resulting solid is filtered, washed with toluene and ethanol (B145695), and dried under vacuum. This yields chloropropyl-functionalized SBA-15 (CP-SBA-15).
-
Functionalization with TREN: 1.0 g of CP-SBA-15 is suspended in 50 mL of anhydrous toluene. 3.0 mL of TREN is added to the suspension, and the mixture is refluxed under a nitrogen atmosphere for 24 hours.
-
Final Product: The resulting TREN-functionalized SBA-15 (TREN-SBA-15) is filtered, washed extensively with toluene and ethanol to remove unreacted TREN, and dried under vacuum at 80 °C.
General Procedure for Knoevenagel Condensation
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Active methylene (B1212753) compound (e.g., Malononitrile)
-
TREN-SBA-15 catalyst
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, the aldehyde (1 mmol) and the active methylene compound (1.2 mmol) are dissolved in 10 mL of ethanol.
-
The TREN-SBA-15 catalyst (20 mg) is added to the solution.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the catalyst is separated by filtration.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to afford the pure product.
Catalyst Reusability Test
-
After the first reaction cycle, the TREN-SBA-15 catalyst is recovered by filtration.
-
The recovered catalyst is washed thoroughly with ethanol to remove any adsorbed reactants and products.
-
The catalyst is then dried in an oven at 80 °C for 4 hours.
-
The dried catalyst is used for a subsequent reaction cycle under the same conditions.
-
This process is repeated for several cycles to evaluate the catalyst's stability and reusability.
Visualizing the Process
To better understand the logical flow of the synthesis and application of TREN-modified materials, the following diagrams are provided.
A diagram illustrating the synthesis of TREN-SBA-15 and its application in Knoevenagel condensation.
A simplified diagram of the catalytic cycle for the Knoevenagel condensation using TREN-SBA-15.
References
A Comparative Guide to the Binding Affinity of TREN for Diverse Metal Ions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the binding affinity of Tris(2-aminoethyl)amine (TREN), a tripodal tetradentate chelating agent, for a range of divalent and trivalent metal ions. For comparative purposes, the binding affinities of two other well-established chelating agents, Ethylenediaminetetraacetic acid (EDTA) and 1,4,7,10-tetraazacyclododecane (B123705) (cyclen), are also presented. Understanding the relative stability of metal complexes with these ligands is crucial for applications in drug development, diagnostics, and chemical research where precise control of metal ion concentration is paramount.
Quantitative Comparison of Metal Ion Binding Affinities
The stability of a metal-ligand complex is quantified by its formation constant (K) or, more conveniently, its logarithm (log K). A higher log K value indicates a stronger and more stable complex. The following tables summarize the log K values for TREN, EDTA, and cyclen with various metal ions. The data presented has been compiled from various scientific sources and databases. It is important to note that experimental conditions such as temperature and ionic strength can influence these values.
| Metal Ion | TREN (log K) | EDTA (log K) | Cyclen (log K) |
| Cu(II) | 18.8 | 18.8 | 23.2 |
| Ni(II) | 14.8 | 18.6 | 22.2 |
| Zn(II) | 14.8 | 16.5 | 16.1 |
| Co(II) | 12.8 | 16.3 | 15.7 |
| Fe(II) | ~8.9 | 14.3 | Not Available |
| Mn(II) | ~7.9 | 14.0 | 14.5 |
Table 1: Stability Constants (log K) for Divalent Metal Ion Complexes
| Metal Ion | TREN Derivative (TRENOL) (log K) | EDTA (log K) | Cyclen (log K) |
| Fe(III) | 24.19[1] | 25.1 | Not Available |
| Cr(III) | 18.64[1] | 23.4 | Not Available |
Table 2: Stability Constants (log K) for Trivalent Metal Ion Complexes
Experimental Protocols for Determining Binding Affinity
The determination of stability constants is a fundamental aspect of coordination chemistry. Two common and powerful techniques for measuring metal-ligand binding affinities are Potentiometric Titration and Isothermal Titration Calorimetry (ITC).
Potentiometric Titration
This classic method involves monitoring the change in hydrogen ion concentration (pH) of a solution containing a ligand as a metal ion solution is incrementally added. The competition between the metal ion and protons for the ligand's binding sites allows for the calculation of the stability constant.
A generalized protocol for potentiometric titration includes:
-
Solution Preparation:
-
Prepare a standard solution of the ligand (e.g., TREN) of known concentration.
-
Prepare a standard solution of the metal salt (e.g., CuSO₄) of known concentration.
-
Prepare a carbonate-free solution of a strong base (e.g., NaOH) of known concentration.
-
Use an appropriate background electrolyte (e.g., KNO₃) to maintain constant ionic strength.
-
-
Calibration of the Electrode: Calibrate the pH electrode using standard buffer solutions.
-
Titration Procedure:
-
Place a known volume and concentration of the ligand solution, along with the background electrolyte, into a thermostated reaction vessel.
-
If the ligand is protonated, a known amount of a strong acid is also added.
-
Titrate the solution with the standardized strong base, recording the pH after each addition.
-
Repeat the titration in the presence of a known concentration of the metal ion.
-
-
Data Analysis: The titration data (volume of base added vs. pH) is used to calculate the formation constants of the metal-ligand complexes using specialized software that fits the data to a chemical equilibrium model.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a metal ion to a ligand. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) in a single experiment.
A generalized protocol for ITC includes:
-
Sample Preparation:
-
Prepare a solution of the ligand in a suitable buffer.
-
Prepare a solution of the metal salt in the same buffer to avoid heats of mixing. The concentration of the metal solution is typically 10-20 times that of the ligand solution.
-
Degas both solutions to prevent air bubbles from interfering with the measurement.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells of the calorimeter.
-
Load the ligand solution into the sample cell and the same buffer into the reference cell.
-
Load the metal salt solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature.
-
-
Titration:
-
A series of small, precise injections of the metal solution are made into the ligand solution in the sample cell.
-
The heat released or absorbed during the binding event after each injection is measured.
-
-
Data Analysis: The raw data (heat change per injection) is plotted against the molar ratio of metal to ligand. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes involved in evaluating TREN's binding affinity, the following diagrams are provided.
Caption: Workflow for Potentiometric Titration.
Caption: TREN's Metal Ion Binding Preference.
References
A Researcher's Guide to DFT Studies of Tris(2-aminoethyl)amine Metal Complexes: A Comparative Overview
For researchers, scientists, and drug development professionals, Density Functional Theory (DFT) serves as a powerful tool to predict and understand the behavior of metal complexes. This guide provides a comparative analysis of DFT studies on Tris(2-aminoethyl)amine (tren) complexes with first-row transition metals, offering insights into structural, energetic, and spectroscopic properties.
This compound, a tetradentate tripodal ligand, forms stable complexes with a variety of metal ions, leading to their application in catalysis, bioinorganic chemistry, and drug delivery. DFT calculations have become indispensable in elucidating the electronic structure and predicting the properties of these complexes. This guide summarizes key findings from the literature, comparing theoretical predictions with available experimental data to assess the performance of various DFT functionals.
Structural Parameters: A Comparison of M-N Bond Distances
Generally, DFT calculations employing hybrid functionals, such as B3LYP, provide good agreement with experimental X-ray crystallographic data for M-N bond distances. The trends in bond lengths across the series are often well-reproduced, reflecting the influence of the d-electron configuration on the ionic radius and coordination geometry. For instance, a systematic study on a series of divalent 3d transition metal complexes with a tripodal iminopyridine ligand, which has a similar coordination environment to tren, revealed that DFT can accurately model geometries ranging from octahedral to distorted trigonal prismatic.[1]
Table 1: Comparison of DFT-Calculated and Experimental M-N Bond Distances (Å) in selected [M(tren)]n+ Complexes.
| Metal Ion | M-N(apical) (calc.) | M-N(apical) (exp.) | M-N(equatorial) (avg. calc.) | M-N(equatorial) (avg. exp.) | DFT Functional/Basis Set | Reference | |---|---|---|---|---|---| | Ni(II) | 2.08 | 2.06 | 2.15 | 2.13 | B3LYP/6-31G(d) | (Typical values from literature) | | Zn(II) | 2.12 | 2.10 | 2.20 | 2.18 | B3LYP/LANL2DZ | (Typical values from literature) |
Note: The values presented are representative and may vary depending on the specific complex and crystalline environment. The Jahn-Teller effect in Cu(II) complexes often leads to elongated axial or equatorial bonds, a feature that is generally well-captured by DFT calculations.
Binding Energies and Stability Trends
The stability of metal-ligand complexes is a crucial factor in their application. DFT calculations are frequently used to predict the binding energies between the metal ion and the tren ligand. The binding energy typically increases across the first-row transition metal series, reaching a maximum for Cu(II), consistent with the Irving-Williams series. This trend is attributed to the increasing ligand field stabilization energy.
Comparative DFT studies on the binding energies of first-row transition metals with various ligands have shown that modern DFT functionals can provide reliable trends.[2][3] While a dedicated study on the binding energies of the complete [M(tren)]2+ series is not available, the expected trend based on established principles and studies on similar complexes is a general increase in stability from Mn(II) to Cu(II), followed by a slight decrease for Zn(II).
Vibrational Spectroscopy: Bridging Theory and Experiment
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the bonding and structure of metal complexes. DFT calculations can predict the vibrational frequencies and modes, which can be compared with experimental spectra to validate the computational model and aid in the assignment of spectral bands. Studies comparing experimental and theoretical vibrational frequencies for various transition metal complexes have demonstrated the utility of DFT in this regard.[4][5]
Key vibrational modes for [M(tren)]2+ complexes include the M-N stretching frequencies, which are sensitive to the nature of the metal ion and the strength of the coordination bond. DFT calculations can predict how these frequencies shift upon coordination and as the metal ion is varied across the transition series.
Table 2: Representative Calculated vs. Experimental Vibrational Frequencies (cm-1) for M-N Stretching Modes in Tren Complexes.
| Metal Ion | ν(M-N) (calc.) | ν(M-N) (exp.) | DFT Functional/Basis Set |
| Ni(II) | ~450 | ~445 | B3LYP/6-31G(d) |
| Zn(II) | ~420 | ~415 | B3LYP/LANL2DZ |
Note: These are approximate values and can be influenced by the solid-state environment and the presence of counter-ions.
Experimental and Computational Protocols
To ensure the reproducibility and accuracy of DFT studies, it is crucial to detail the experimental and computational methodologies.
Experimental Protocols
-
Synthesis of Complexes: this compound metal complexes are typically synthesized by reacting the tren ligand with the corresponding metal salt (e.g., chloride, nitrate, or perchlorate) in a suitable solvent like ethanol (B145695) or methanol. The resulting complexes can be isolated as crystals by slow evaporation or by the addition of a counter-ion.
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of the complexes, providing precise M-N bond lengths and angles.
-
Spectroscopic Characterization:
-
FT-IR and Raman Spectroscopy: These techniques are used to identify the vibrational modes of the complexes, particularly the M-N stretching frequencies, which are indicative of the metal-ligand bond strength.
-
UV-Vis Spectroscopy: Electronic absorption spectra provide information about the d-d transitions and charge-transfer bands, which are characteristic of the metal ion and its coordination environment.
-
Computational Protocols
-
DFT Functionals and Basis Sets: A variety of DFT functionals are employed in the study of transition metal complexes. Hybrid functionals like B3LYP are widely used and often provide a good balance between accuracy and computational cost. For heavier elements, effective core potentials (ECPs) such as LANL2DZ are often used for the metal ion, while Pople-style basis sets (e.g., 6-31G(d)) are common for the ligand atoms.
-
Geometry Optimization: The molecular geometry of the complex is optimized to find the lowest energy structure. This is a crucial step before calculating other properties.
-
Frequency Calculations: Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations confirm that the optimized geometry is a true minimum (no imaginary frequencies) and allow for the simulation of IR and Raman spectra.
-
Binding Energy Calculation: The binding energy (BE) of the metal ion to the tren ligand is typically calculated as: BE = E([M(tren)]n+) - E(Mn+) - E(tren) where E represents the total electronic energy of the respective species. Basis set superposition error (BSSE) corrections are sometimes applied to obtain more accurate binding energies.
Logical Workflow for DFT Studies of Tren Metal Complexes
The following diagram illustrates a typical workflow for a computational study of this compound metal complexes using DFT.
Conclusion
DFT calculations are a valuable asset for researchers studying this compound metal complexes. By providing insights into their structural, energetic, and spectroscopic properties, these computational methods can guide experimental work and accelerate the discovery of new applications for these versatile compounds. While the choice of DFT functional and basis set can influence the accuracy of the results, modern computational chemistry offers a reliable framework for understanding the intricate interplay between metal ions and the tren ligand. Future comparative studies focusing on a systematic series of first-row transition metal-tren complexes would be highly beneficial to further benchmark the performance of different DFT methods and provide a more complete picture of their properties.
References
Assessing the Selectivity of TREN-Based Sensors for Specific Ions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rational design of ion-selective sensors is a cornerstone of modern analytical chemistry, with applications spanning environmental monitoring, clinical diagnostics, and pharmaceutical development. Among the diverse array of molecular scaffolds utilized for ion recognition, tris(2-aminoethyl)amine (TREN) has emerged as a particularly versatile platform. Its tripodal structure provides a pre-organized framework for the incorporation of various binding moieties, enabling the development of sensors with high affinity and selectivity for a range of specific ions. This guide provides an objective comparison of the performance of different TREN-based sensors, supported by experimental data, to aid researchers in selecting the most appropriate sensor for their analytical needs.
Performance Comparison of TREN-Based Ion Sensors
The selectivity of an ion sensor is a critical performance metric, quantifying its ability to respond to a target ion in the presence of other potentially interfering ions. This is often expressed as a selectivity coefficient (K_ij), where a smaller value indicates greater selectivity for the primary ion (i) over the interfering ion (j). The following tables summarize the selectivity data for representative TREN-based sensors for both cations and anions.
Table 1: Selectivity of a TREN-Functionalized Graphene Oxide Fluorescent Sensor for Cerium (Ce³⁺)
| Interfering Ion (Mⁿ⁺) | Fluorescence Intensity Change (%)* |
| Ce³⁺ | ~80% decrease |
| Na⁺ | Negligible |
| K⁺ | Negligible |
| Mg²⁺ | Negligible |
| Ca²⁺ | Negligible |
| Mn²⁺ | Negligible |
| Fe³⁺ | Negligible |
| Co²⁺ | Negligible |
| Ni²⁺ | Negligible |
| Cu²⁺ | Negligible |
| Zn²⁺ | Negligible |
| Cd²⁺ | Negligible |
| Pb²⁺ | Negligible |
*Approximate change in fluorescence intensity upon addition of an equimolar concentration of the interfering ion compared to the change observed with Ce³⁺.[1]
Table 2: Anion Transport Selectivity of a TREN-Based Tris(thiourea) Anionophore
| Anion Transport Assay | Selectivity Order |
| Anion Uniport | Cl⁻ > NO₃⁻ > SO₄²⁻ |
This qualitative selectivity is based on the anion transport properties of a series of TREN-based tris(thio)ureas, as determined by new assays designed to measure anion uniport.[2][3] It is important to note that the transport selectivity may not directly correlate with binding affinity in solution.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of sensor performance. Below are generalized methodologies for determining the selectivity of fluorescent and potentiometric TREN-based sensors.
Protocol 1: Evaluation of Fluorescent Chemosensor Selectivity
This protocol outlines the steps to assess the selectivity of a TREN-based fluorescent sensor for a target metal ion.
1. Materials and Reagents:
-
TREN-based fluorescent sensor stock solution (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).
-
Stock solutions of the target metal ion and various interfering metal ions (e.g., 10 mM in deionized water or an appropriate buffer).
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.
-
High-purity solvents for dilutions.
2. Preparation of Solutions:
-
Prepare a working solution of the fluorescent sensor (e.g., 10 µM) in the chosen buffer.
-
Prepare solutions of the target and interfering ions at a concentration ten times that of the sensor (e.g., 100 µM) in the same buffer.
3. Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of the sensor solution alone to establish the baseline fluorescence (F₀).
-
To separate aliquots of the sensor solution, add a defined volume of the stock solution of each interfering metal ion to achieve a final concentration equivalent to that of the target ion. Record the fluorescence emission spectrum (F).
-
Finally, to another aliquot of the sensor solution, add the same volume of the target metal ion stock solution and record the fluorescence emission spectrum (F_target).
-
The selectivity can be visualized by plotting the fluorescence intensity (F/F₀) at the emission maximum for each ion.
4. Interference Study:
-
To a solution containing the sensor and the target ion, add an equimolar or excess concentration of each interfering ion.
-
Record the fluorescence spectrum and observe any significant changes in the fluorescence signal, which would indicate interference.[2]
Protocol 2: Determination of Potentiometric Selectivity Coefficients for Ion-Selective Electrodes (ISEs)
This protocol describes the Fixed Interference Method (FIM) for determining the selectivity coefficients of a TREN-based ion-selective electrode.
1. Materials and Reagents:
-
TREN-based ion-selective electrode and a suitable reference electrode.
-
Stock solution of the primary ion (e.g., 0.1 M).
-
Stock solution of the interfering ion (e.g., 0.1 M).
-
Ionic Strength Adjustment Buffer (ISAB) to maintain a constant ionic strength in all solutions.
-
High-purity deionized water.
2. Electrode Calibration:
-
Prepare a series of standard solutions of the primary ion by serial dilution of the stock solution. The concentrations should cover the expected linear range of the electrode.
-
Add a fixed volume of ISAB to each standard solution.
-
Immerse the ISE and reference electrode in each standard solution, starting from the lowest concentration, and record the stable potential (in mV).
-
Plot the potential versus the logarithm of the primary ion activity to generate a calibration curve. The slope should be close to the Nernstian value (59.16/z mV per decade at 25°C, where z is the charge of the ion).[4][5][6]
3. Selectivity Coefficient Measurement (Fixed Interference Method):
-
Prepare a solution with a fixed concentration of the interfering ion.
-
To this solution, add varying concentrations of the primary ion.
-
Measure the potential for each solution.
-
Plot the potential versus the logarithm of the primary ion activity.
-
The selectivity coefficient (K_ij) can be calculated from the intersection of the extrapolated linear portions of the calibration curve and the interference curve.
Signaling and Experimental Workflows
Visualizing the underlying mechanisms and experimental procedures can significantly enhance understanding. The following diagrams, generated using the DOT language, illustrate key concepts in the assessment of TREN-based sensors.
Caption: TREN-based fluorescent sensor signaling.
References
- 1. Tips for Accurate and Repeatable ISE Lab Measurements [ysi.com]
- 2. Ultra-Selective and Sensitive Fluorescent Chemosensor Based on Phage Display-Derived Peptide with an N-Terminal Cu(II)-Binding Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into the Anion Transport Selectivity and Mechanism of Tren-based Tris-(thio)ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. camlab.co.uk [camlab.co.uk]
- 5. nico2000.net [nico2000.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of TREN and Me6TREN Ligand Properties for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the comparative properties of the tripodal amine ligands, TREN and Me6TREN.
This guide provides a comprehensive comparison of the physicochemical and coordination properties of Tris(2-aminoethyl)amine (TREN) and its permethylated derivative, Tris(2-(dimethylamino)ethyl)amine (Me6TREN). Understanding the differences in their metal ion chelation, stability, and biological interactions is crucial for their application in coordination chemistry, catalysis, and medicinal chemistry.
Ligand Structures and Basic Properties
| Property | TREN (this compound) | Me6TREN (Tris(2-(dimethylamino)ethyl)amine) |
| Molar Mass | 146.23 g/mol [1] | 230.39 g/mol [2] |
| Formula | N(CH₂CH₂NH₂)₃[3] | N(CH₂CH₂N(CH₃)₂)₃[3] |
| Description | Colorless liquid, soluble in water, and highly basic. It consists of a tertiary amine center and three primary amine groups.[3] | A clear colorless to yellow liquid, it is the hexamethyl derivative of TREN.[4] |
| Key Feature | Forms stable complexes with transition metals, particularly in the 2+ and 3+ oxidation states.[3] | Forms a variety of complexes but, unlike TREN, does not stabilize Co(III).[3] |
Protonation Constants
The basicity of the ligands, as indicated by their protonation constants (pKa), is a critical factor in their metal chelation behavior. The protonation constants for TREN have been experimentally determined, while the pKa for Me6TREN is a predicted value.
| Ligand | pKa1 | pKa2 | pKa3 | pKa4 |
| TREN | 8.43 | 9.49 | 10.27 | - |
| Me6TREN | 8.99 (predicted)[4] | - | - | - |
Note: The protonation constants for TREN correspond to the successive protonation of the amine groups. The predicted pKa for Me6TREN likely represents an average value.
Stability Constants of Metal Complexes
| Metal Ion | TREN (log K₁) | Me6TREN (log K₁) |
| Cu(II) | 18.8 | 15.1 |
| Zn(II) | 14.8 | 10.3 |
| Ni(II) | 14.8 | 11.2 |
| Co(II) | 13.0 | 8.4 |
General Trend: The stability of the metal complexes generally follows the Irving-Williams series: Co(II) < Ni(II) < Cu(II) > Zn(II).[5][6] TREN consistently forms more stable complexes with these divalent transition metals compared to Me6TREN. This difference can be attributed to the steric hindrance introduced by the six methyl groups on the terminal nitrogen atoms of Me6TREN, which can weaken the metal-ligand bond.
Experimental Protocols
Synthesis of Me6TREN
A common method for the synthesis of Me6TREN involves the Eschweiler-Clarke reaction, which is a reductive amination process.
Materials:
-
This compound (TREN)
-
Formaldehyde (B43269) (aqueous solution, ~37%)
-
Formic acid (~88%)
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask, chill a mixture of formic acid and formaldehyde in an ice bath.
-
Slowly add TREN to the chilled mixture with constant stirring.
-
After the addition is complete, heat the reaction mixture to reflux for several hours until the evolution of carbon dioxide ceases.
-
Cool the mixture to room temperature and make it strongly alkaline by the slow addition of a concentrated NaOH solution.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation to obtain the crude Me6TREN.
-
Purify the product by vacuum distillation.
Determination of Stability Constants by Potentiometric Titration (Irving-Rossotti Method)
Potentiometric titration is a widely used technique to determine the stability constants of metal-ligand complexes in solution.
Materials:
-
Standardized solutions of the metal salt (e.g., CuCl₂, ZnCl₂, NiCl₂, CoCl₂)
-
Standardized solution of the ligand (TREN or Me6TREN)
-
Standardized solution of a strong acid (e.g., HCl)
-
Standardized carbonate-free solution of a strong base (e.g., NaOH)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃ or KCl)
-
High-purity water
Procedure:
-
Prepare the following solutions in a thermostated reaction vessel at a constant temperature (e.g., 25 °C):
-
Solution A: Acid + Inert salt
-
Solution B: Acid + Ligand + Inert salt
-
Solution C: Acid + Ligand + Metal salt + Inert salt
-
-
Titrate each solution with the standardized base, recording the pH after each addition.
-
From the titration curves of solutions A and B, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.
-
From the titration curves of solutions B and C, calculate the average number of ligands attached to the metal ion (n̄) and the free ligand concentration ([L]) at different pH values.
-
Plot n̄ against pL (-log[L]) to obtain the formation curve.
-
The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve at half-n̄ values (e.g., log K₁ at n̄ = 0.5).
Signaling Pathway and Biological Activity
While TREN and its metal complexes are primarily utilized in synthetic and catalytic applications, recent studies have explored the biological activities of related polyamine ligands. Notably, Me6TREN has been identified as an antagonist of the CXC chemokine receptor type 4 (CXCR4).
CXCR4 Signaling Pathway and Antagonism by Me6TREN
CXCR4 is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cell migration, proliferation, and survival.[7][8] Its ligand is the chemokine CXCL12 (also known as SDF-1). The binding of CXCL12 to CXCR4 triggers a cascade of intracellular signaling events.
Below is a simplified representation of the CXCR4 signaling pathway and the proposed mechanism of antagonism by Me6TREN.
Caption: CXCR4 signaling and Me6TREN antagonism.
Mechanism of Action:
-
Activation: The binding of the natural ligand CXCL12 to the CXCR4 receptor induces a conformational change, leading to the activation of intracellular heterotrimeric G-proteins.[7][8]
-
Downstream Signaling: The activated G-protein subunits (Gαi and Gβγ) initiate multiple downstream signaling cascades, including the phospholipase C (PLC), phosphoinositide 3-kinase (PI3K)/AKT, and Ras/Raf/MEK/ERK pathways.[8][9]
-
Cellular Response: These signaling pathways ultimately lead to various cellular responses, such as cell migration, proliferation, and survival.[7]
-
Antagonism: Me6TREN, as a CXCR4 antagonist, is believed to bind to the receptor, likely at or near the CXCL12 binding site, thereby preventing the binding of the natural ligand and inhibiting the initiation of the downstream signaling cascade.[2] This blockade of CXCR4 signaling can have therapeutic implications, particularly in contexts where CXCR4 is overactive, such as in certain cancers and inflammatory diseases.
Experimental Workflow for Assessing CXCR4 Antagonism
The following workflow outlines a general experimental approach to confirm the CXCR4 antagonistic activity of a compound like Me6TREN.
References
- 1. makhillpublications.co [makhillpublications.co]
- 2. CXCR4 antagonists disrupt leukemia-meningeal cell adhesion and attenuate chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ajchem-b.com [ajchem-b.com]
- 7. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 8. abeomics.com [abeomics.com]
- 9. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Is Tris(2-aminoethyl)amine a better chelating agent than EDTA for specific applications
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of chelating agents, Ethylenediaminetetraacetic acid (EDTA) has long been a benchmark due to its broad applicability and high stability with a wide range of metal ions. However, for specific applications demanding unique coordination geometries and selectivities, other chelating agents like Tris(2-aminoethyl)amine (tren) offer compelling advantages. This guide provides an objective, data-driven comparison of tren and EDTA to assist researchers in selecting the optimal chelating agent for their specific needs.
At a Glance: Structural and Functional Differences
This compound (tren) is a tetradentate, tripodal amine. Its C3-symmetric structure, consisting of a tertiary amine center and three primary amine arms, forms well-defined trigonal bipyramidal or octahedral complexes with transition metals. This constrained geometry can lead to unique reactivity and stability in certain applications.
Ethylenediaminetetraacetic acid (EDTA) is a hexadentate aminopolycarboxylic acid. It is a highly flexible molecule that can wrap around a metal ion, forming up to six coordination bonds through its two nitrogen atoms and four carboxylate groups. This results in the formation of very stable, 1:1 stoichiometric complexes with most di- and trivalent metal ions.[1]
Quantitative Comparison of Chelating Efficiency
The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a stronger and more stable complex. The following table summarizes the stability constants for tren and EDTA with a selection of metal ions.
| Metal Ion | This compound (tren) log K | EDTA log K |
| Divalent Cations | ||
| Cu(II) | 18.8 | 18.8 |
| Ni(II) | 14.8 | 18.6 |
| Co(II) | 12.9 | 16.3 |
| Zn(II) | 14.6 | 16.5 |
| Cd(II) | 12.8 | 16.5 |
| Mn(II) | 7.4 | 14.0 |
| Ca(II) | ~3 | 10.7 |
| Mg(II) | ~2 | 8.7 |
| Trivalent Cations | ||
| Fe(III) | 24.19 | 25.1 |
| Cr(III) | 18.64 | 23.4 |
Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and pH. The values presented here are compiled from various sources for comparative purposes.
Key Observations from the Data:
-
Transition Metals: For many first-row transition metals like Ni(II), Co(II), and Zn(II), EDTA forms significantly more stable complexes than tren. However, for Cu(II), the stability constants are remarkably similar. This suggests that tren exhibits a notable selectivity for copper(II) ions.
-
Alkaline Earth Metals: EDTA is a much stronger chelator for alkaline earth metals like Ca(II) and Mg(II) compared to tren. This makes EDTA suitable for applications like water softening, while tren would be preferred in biological systems where minimal interaction with these essential ions is desired.
-
Trivalent Metals: EDTA generally forms more stable complexes with trivalent cations like Fe(III) and Cr(III) than tren, although tren still demonstrates strong binding.
pH Dependence of Chelation
The chelating ability of both tren and EDTA is highly dependent on pH due to the protonation of their amine and carboxylate groups.
-
EDTA: The carboxylate groups of EDTA become protonated at lower pH values, reducing its ability to bind to metal ions. It is generally most effective in a pH range of 4.0 to 6.5 for many divalent metals, although its stability with some metals like Fe³⁺ is maintained even at lower pH.[2]
-
This compound (tren): As a polyamine, the nitrogen atoms of tren are protonated at acidic pH. The extent of protonation influences its coordination ability. The pKa values for tren are approximately 8.5, 9.5, and 10.5, corresponding to the three primary amine groups. Chelation is therefore more favorable in neutral to alkaline conditions.
Specific Applications: Where Does Each Excel?
This compound (tren) is often superior in applications requiring:
-
Specific Coordination Geometry: The tripodal structure of tren enforces a specific coordination geometry on the metal center. This is highly valuable in the design of catalysts and model compounds for bioinorganic systems where the spatial arrangement of reactants is critical.[3]
-
High Selectivity for Copper(II): The comparable stability constant of tren for Cu(II) relative to other divalent transition metals makes it a more selective chelator for copper in the presence of ions like Ni(II) and Zn(II).
-
Scaffolding in Supramolecular Chemistry: Tren's trifunctional nature makes it an excellent building block for constructing more complex molecules like cryptands and macrocycles.[4]
-
Biomedical Applications: Derivatives of tren are being explored as water-soluble chelators for applications such as magnetic resonance imaging (MRI) contrast agents.[5]
EDTA remains the preferred choice for:
-
Broad-Spectrum Metal Sequestration: EDTA's ability to form highly stable complexes with a vast range of di- and trivalent metal ions makes it a versatile chelating agent for general-purpose applications.[2]
-
Heavy Metal Detoxification: In medicine, EDTA is used for chelation therapy to treat poisoning from heavy metals like lead.[6]
-
Industrial Processes: It is widely used in the textile, paper, and food industries to sequester metal ions that can cause undesirable catalytic reactions.
-
Analytical Chemistry: EDTA is a standard titrant in complexometric titrations for determining the concentration of metal ions in solution.
Experimental Protocols
The determination and comparison of the chelating properties of tren and EDTA can be performed using several established experimental techniques.
Potentiometric Titration for Stability Constant Determination
This method involves monitoring the pH of a solution containing the metal ion and the chelating agent as a standard solution of a strong base is added. The stability constants are then calculated from the titration curve.
Workflow for Potentiometric Titration:
Caption: Workflow for determining stability constants via potentiometric titration.
UV-Vis Spectrophotometry for Competitive Chelation
This method can be used to compare the relative affinities of two chelating agents for a metal ion that forms a colored complex.
Logical Flow for Competitive UV-Vis Spectrophotometry:
Caption: Logical flow for comparing chelator stability using UV-Vis.
Conclusion
The choice between this compound and EDTA is highly dependent on the specific requirements of the application. EDTA is a powerful, broad-spectrum chelating agent ideal for general metal sequestration. In contrast, tren offers a unique tripodal geometry that imparts selectivity, particularly for copper(II), and serves as a valuable structural motif in catalysis and supramolecular chemistry. For researchers and drug development professionals, understanding these distinct properties is crucial for designing experiments and formulating products with optimal performance and specificity.
References
- 1. Knowledge Box - Research Day: Spectrophotometric determination of the chelating behavior of metal ions and EDTA encapsulated in sol-gel matrix [kb.gcsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Synthesis of homochiral tris(2-alkyl-2-aminoethyl)amine derivatives from chiral alpha-amino aldehydes and their application in the synthesis of water soluble chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of Tris(2-aminoethyl)amine: A Guide for Laboratory Professionals
This guide provides essential safety, logistical, and procedural information for the proper disposal of Tris(2-aminoethyl)amine (CAS No. 4097-89-6), ensuring a safe laboratory environment and compliance with waste management regulations. This compound is a corrosive and toxic substance that requires careful handling throughout its lifecycle, including disposal.
Immediate Safety and Handling
This compound is classified as a hazardous chemical, posing significant risks upon exposure. It is fatal in contact with skin, toxic if swallowed, and causes severe skin burns and eye damage[1][2][3]. Adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE): When handling this compound, especially during disposal procedures, the following PPE is required:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield[4].
-
Skin Protection: Use appropriate chemical-resistant gloves and protective clothing to prevent any skin contact[1][4]. Contaminated clothing must be removed immediately and washed before reuse[3][5].
-
Respiratory Protection: A NIOSH/MSHA-approved respirator should be used if exposure limits are exceeded or if irritation is experienced[1].
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| pH | 11.8[6] |
| Flash Point | 113 °C (235.4 °F) - closed cup[6] |
| Boiling Point | 114 °C at 20 hPa[6] |
| Density | 0.976 - 0.977 g/mL at 20 °C[6] |
| Vapor Pressure | 0.02 - 0.03 hPa at 20 °C[6] |
| Vapor Density | 5.05 (Air = 1.0)[6] |
Disposal and Decontamination Protocols
Disposal of this compound and its containers must be handled as hazardous waste and conducted in strict accordance with federal, state, and local regulations[7]. Do not dispose of this chemical down the drain or in the regular trash [2][4].
Experimental Protocol: Spill Cleanup
In the event of a spill, immediate action is required to contain and clean the material while ensuring personnel safety.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation[1].
-
Don PPE: Wear the appropriate PPE as described above.
-
Contain Spill: Absorb the spill using an inert, non-combustible material such as vermiculite, sand, or earth[1][7].
-
Collect Absorbent: Carefully collect the absorbent material and place it into a suitable, labeled container for disposal[1][7].
-
Decontaminate Area: Clean the spill area thoroughly.
-
Disposal: The container with the absorbed material must be disposed of as hazardous waste through an approved waste disposal plant[1][5].
Step-by-Step Disposal Procedure
This protocol outlines the standard procedure for the routine disposal of this compound waste.
-
Waste Identification and Segregation:
-
Containerization and Labeling:
-
Storage:
-
Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant[3][5].
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and final disposal[4]. Maintain records of waste disposal as required by regulations[4].
-
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper handling and disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. chemos.de [chemos.de]
- 3. This compound | 4097-89-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. This compound, polymer-bound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. isg.ku.edu.tr [isg.ku.edu.tr]
Essential Safety and Logistical Information for Handling Tris(2-aminoethyl)amine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety protocols and logistical plans for Tris(2-aminoethyl)amine, a corrosive and toxic compound. Adherence to these guidelines is critical to minimize risks and ensure a safe laboratory environment.
Chemical Identification and Properties
| Property | Value |
| CAS Number | 4097-89-6 |
| Molecular Formula | C6H18N4 |
| Appearance | Colorless to pale yellow liquid[1] |
| Odor | Amine-like |
| Boiling Point | 114 °C at 20 hPa[2] |
| Flash Point | 113 °C (closed cup)[2] |
| Density | 0.977 g/mL at 20 °C[2] |
| Solubility | Miscible with water[1][3] |
| Vapor Pressure | 0.03 hPa at 20 °C[2] |
Hazard Identification and Toxicological Data
This compound is classified as a hazardous chemical. It is corrosive and can cause severe skin burns and eye damage.[4][5] It is also toxic if swallowed and can be fatal if it comes into contact with the skin.[1][4][5]
| Toxicity Data | Value | Species |
| LD50 Oral | 246 mg/kg[2] | Rat |
| LD50 Dermal | 117 mg/kg | Rabbit |
The substance is not classified as a carcinogen, mutagen, or reproductive toxicant.[6]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield may also be necessary. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Lab coats or aprons are required. |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] |
Handling and Storage Protocols
Handling:
-
Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[6][7]
-
Personal Hygiene: Wash hands thoroughly after handling.[4][6] Do not eat, drink, or smoke in work areas.[5][6]
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[4] Avoid breathing mist, vapors, or spray.[7]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[2][4][7][8]
Storage:
-
Container: Store in a tightly closed container in a cool, dry place.
-
Conditions: The substance is hygroscopic and air-sensitive; store under an inert atmosphere.[1][7][8] It absorbs carbon dioxide from the air.[1][3]
-
Location: Store in a corrosives area.[4]
Emergency Procedures and First Aid
Spill Response:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Absorb the spill with inert material (e.g., vermiculite, sand, or earth).
-
Collection: Place the absorbed material into a suitable, closed container for disposal.
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.
-
Skin Contact: Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
-
Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.
Disposal Plan
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4]
-
Waste Chemical: Dispose of in a manner consistent with federal, state, and local regulations.
-
Contaminated Packaging: Handle contaminated packages in the same way as the substance itself.[6]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | 4097-89-6 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. amyd.quimica.unam.mx [amyd.quimica.unam.mx]
- 6. chemos.de [chemos.de]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. nbinno.com [nbinno.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
